molecular formula C8H8N4 B1586744 2-propyl-1H-imidazole-4,5-dicarbonitrile CAS No. 51802-42-7

2-propyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1586744
CAS No.: 51802-42-7
M. Wt: 160.18 g/mol
InChI Key: ZPMNPYFFJQWLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propyl-1H-imidazole-4,5-dicarbonitrile is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-3-8-11-6(4-9)7(5-10)12-8/h2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMNPYFFJQWLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377118
Record name 2-propyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51802-42-7
Record name 2-propyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile, a pivotal intermediate in the pharmaceutical industry. The document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the prevalent synthetic methodology, reaction mechanisms, experimental protocols, and analytical characterization. Emphasis is placed on the scientific rationale behind procedural choices, ensuring a thorough understanding of the process. The primary focus is the highly efficient cyclocondensation reaction between diaminomaleonitrile (DAMN) and trimethyl orthobutyrate, a cornerstone reaction for the industrial production of this compound and its derivatives.

Introduction: Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged heterocyclic scaffold renowned for its presence in a vast array of biologically active molecules and pharmaceuticals.[1] First synthesized in 1858, its unique chemical properties make it a versatile building block in medicinal chemistry.[1] Among the myriad of substituted imidazoles, this compound (Molecular Formula: C₈H₈N₄) stands out for its critical role as a precursor in the synthesis of high-value active pharmaceutical ingredients (APIs).[2][3][4]

This compound is a colorless crystalline solid with a melting point of approximately 110-113°C and is soluble in various organic solvents while exhibiting low solubility in water.[2] Its primary significance lies in its function as a key intermediate for the synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid.[5] This dicarboxylic acid is a fundamental component in the manufacturing of Olmesartan, a potent and widely prescribed non-peptide angiotensin II receptor antagonist for the treatment of hypertension.[6][7] The efficient and scalable synthesis of this compound is therefore a subject of considerable interest in process chemistry and drug development.

Core Synthesis Methodology: The Diaminomaleonitrile Route

The most robust and industrially viable method for synthesizing this compound is the direct cyclocondensation of diaminomaleonitrile (DAMN) with a suitable C4 source, typically an orthoester of butyric acid.[5][6] This pathway is favored for its high yield, operational simplicity, and the use of readily accessible starting materials.[8]

Principle of the Reaction

The synthesis is a classic example of heterocyclic ring formation. It involves the reaction of a 1,2-diamine (diaminomaleonitrile) with a carbonyl equivalent (trimethyl orthobutyrate). The orthoester serves as a protected form of a carboxylic acid derivative, which, under thermal conditions, reacts with the nucleophilic amino groups of DAMN to form the stable, aromatic imidazole ring in a one-pot procedure.

Key Reagents and Their Scientific Rationale
ReagentRole & Rationale
Diaminomaleonitrile (DAMN) Backbone and Nitrile Source: This molecule is the foundational building block, providing the essential N-C-C-N fragment of the imidazole ring. The two nitrile groups at the 4 and 5 positions are carried through the reaction unchanged and are crucial for subsequent transformations into carboxylic acids for API synthesis. DAMN is a highly versatile and economical precursor for a wide range of nitrogen-containing heterocycles.[8][9]
Trimethyl Orthobutyrate Propyl Group Donor & Cyclizing Agent: This orthoester is the source of the 2-propyl substituent. Functionally, it acts as a synthetic equivalent of an N-acylating agent. Its reaction with the diamine is thermally driven, proceeding with the elimination of methanol, which shifts the equilibrium towards product formation. Its use avoids the harsh conditions or side reactions that might occur with butyryl chloride or butyric anhydride.
Acetonitrile (Solvent) Reaction Medium: A polar aprotic solvent like acetonitrile is often used.[6] It effectively dissolves the reactants while remaining inert to the reaction conditions. Its relatively high boiling point is suitable for refluxing to provide the necessary activation energy for the condensation and subsequent aromatization steps.
Proposed Reaction Mechanism

The reaction proceeds through a logical sequence of addition-elimination steps. Initially, one of the amino groups of DAMN attacks the electrophilic central carbon of the orthoester. This is followed by the elimination of a molecule of methanol and an intramolecular attack by the second amino group, leading to a cyclic intermediate. Subsequent elimination of two more methanol molecules results in the formation of the thermodynamically stable aromatic imidazole ring.

Reaction_Mechanism Proposed Reaction Mechanism DAMN Diaminomaleonitrile (DAMN) Int1 Initial Adduct DAMN->Int1 Orthoester Trimethyl Orthobutyrate Orthoester->Int1 Int2 Amidine Intermediate (-MeOH) Int1->Int2 -MeOH Int3 Cyclic Intermediate Int2->Int3 Intramolecular Cyclization Product 2-Propyl-1H-imidazole- 4,5-dicarbonitrile Int3->Product -2 MeOH Aromatization

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methodologies.[6] Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines.

Materials and Equipment
ItemSpecification
Diaminomaleonitrile (DAMN)Purity >98%
Trimethyl OrthobutyratePurity >97%
AcetonitrileAnhydrous Grade
Round-bottom flaskAppropriate size for scale
Reflux Condenser
Magnetic Stirrer & Heat Plate
Rotary Evaporator
Filtration ApparatusBuchner funnel, filter paper

Step-by-Step Procedure

Workflow Experimental Workflow Setup 1. Reaction Setup Charge flask with DAMN and acetonitrile. Addition 2. Reagent Addition Add trimethyl orthobutyrate to the suspension. Setup->Addition Reflux 3. Thermal Reaction Heat the mixture to reflux (approx. 82°C). Monitor reaction by TLC. Addition->Reflux Cooldown 4. Cooldown & Isolation Cool mixture to room temperature, then in an ice bath. Reflux->Cooldown Filter 5. Filtration Collect the precipitated solid by vacuum filtration. Wash with cold solvent. Cooldown->Filter Dry 6. Drying Dry the product under vacuum. Filter->Dry

Caption: A typical experimental workflow for the synthesis.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diaminomaleonitrile (1.0 eq) and anhydrous acetonitrile (approx. 5-10 mL per gram of DAMN).

  • Reagent Addition: To this stirred suspension, add trimethyl orthobutyrate (1.1-1.5 eq) via syringe or dropping funnel at room temperature.

  • Thermal Reaction: Heat the reaction mixture to reflux (approximately 82°C) using an oil bath. The reaction is typically complete within 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of DAMN.

  • Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to ambient temperature. Further cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation of the product.

  • Filtration: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold acetonitrile to remove any residual impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. A yield of 96% has been reported for this transformation.[6]

Analytical Characterization & Quality Control

To ensure the identity and purity of the synthesized this compound, a standard battery of analytical tests is employed.

Analytical MethodExpected Result
Appearance Colorless to off-white crystalline solid.[2]
Melting Point 110 - 113 °C.[2]
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet) and the imidazole N-H proton (broad singlet).
¹³C NMR Signals for the two distinct nitrile carbons, the three carbons of the imidazole ring, and the three carbons of the propyl group.
FT-IR (cm⁻¹) Strong, sharp absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch. Also, N-H stretching in the 3100-3300 cm⁻¹ region.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight (161.08 g/mol ).
Purity (HPLC) >98% area purity is typically achievable without extensive purification.

Safety Considerations

As a Senior Application Scientist, it is imperative to underscore the importance of laboratory safety.

  • Diaminomaleonitrile (DAMN): While a common reagent, it should be handled with care. Avoid creating dust.

  • Nitrile-Containing Compounds: The final product contains two cyano (nitrile) groups. Although generally stable, nitrile-containing compounds should be handled with caution to prevent ingestion, inhalation, or skin contact.[2] All work should be performed in a well-ventilated fume hood.

  • Solvents: Acetonitrile is flammable and toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound via the condensation of diaminomaleonitrile and trimethyl orthobutyrate represents a highly efficient, atom-economical, and scalable process. This method provides direct access to a high-purity intermediate that is essential for the production of vital pharmaceuticals like Olmesartan. The straightforward nature of the reaction, coupled with high yields, makes it a model example of strategic heterocyclic synthesis in the field of drug development. A thorough understanding of the underlying mechanism and experimental parameters is key to its successful and safe implementation in both research and industrial settings.

References

An In-Depth Technical Guide to the Chemical Properties of 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-propyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound featuring a central imidazole ring substituted with a propyl group at the 2-position and two cyano groups at the 4 and 5-positions.[1][2] This molecule serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex imidazole-based compounds.[1] Its structural motifs, the imidazole ring and nitrile functional groups, are prevalent in many biologically active molecules and functional materials. Notably, it is recognized as an impurity in the synthesis of the angiotensin II receptor antagonist, Olmesartan.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed to support researchers in its effective utilization.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in research and development.

Structural and Chemical Identifiers
PropertyValue
IUPAC Name This compound[2]
CAS Number 51802-42-7[2]
Molecular Formula C₈H₈N₄[3]
Molecular Weight 160.18 g/mol [2]
Canonical SMILES CCCC1=NC(=C(N1)C#N)C#N[2]
InChI InChI=1S/C8H8N4/c1-2-3-8-11-6(4-9)7(5-10)12-8/h2-3H2,1H3,(H,11,12)[2]
InChIKey ZPMNPYFFJQWLLV-UHFFFAOYSA-N[2]
Physical Properties
PropertyValueSource
Appearance Colorless crystalline solid[1]
Melting Point 141-143 °C[1]
Boiling Point (Predicted) 485.1 ± 30.0 °C at 760 mmHg[1]
Density (Predicted) 1.21 g/cm³[1]
Solubility Soluble in some organic solvents such as alcohols, ketones, and esters; low solubility in water.[1]
pKa (Predicted) 5.57 ± 0.10[3]

Synthesis of this compound

The primary and most cited synthetic route to this compound involves the condensation of diaminomaleonitrile with an appropriate orthoester.

Key Synthetic Pathway: Condensation of Diaminomaleonitrile

A common method for the preparation of 2-substituted-1H-imidazole-4,5-dicarbonitriles is the reaction of diaminomaleonitrile (DAMN) with an orthoester. For the synthesis of the 2-propyl derivative, trimethyl orthobutyrate is the reagent of choice. This reaction is typically carried out in a suitable solvent and may be acid-catalyzed.

Below is a diagram illustrating the synthetic workflow:

Synthesis DAMN Diaminomaleonitrile Intermediate Condensation Intermediate DAMN->Intermediate Reaction Orthoester Trimethyl Orthobutyrate Orthoester->Intermediate Product This compound Intermediate->Product Cyclization & Aromatization

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Diaminomaleonitrile

The following protocol is a generalized procedure based on the synthesis of related 2-alkyl-1H-imidazole-4,5-dicarbonitriles. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Trimethyl orthobutyrate

  • Acetonitrile (anhydrous)

  • Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile in anhydrous acetonitrile.

  • Add trimethyl orthobutyrate to the solution.

  • Add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the propyl group and the N-H proton of the imidazole ring.

  • Propyl Group:

    • A triplet corresponding to the terminal methyl (CH₃) protons.

    • A multiplet (sextet) for the methylene (CH₂) protons adjacent to the methyl group.

    • A triplet for the methylene (CH₂) protons attached to the imidazole ring.

  • Imidazole N-H:

    • A broad singlet for the N-H proton, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbons of the propyl group, the imidazole ring, and the nitrile groups.

  • Propyl Group: Three distinct signals for the three carbon atoms.

  • Imidazole Ring: Signals for the C2, C4, and C5 carbons. The C4 and C5 carbons, being attached to the electron-withdrawing cyano groups, will be shifted downfield.

  • Nitrile Groups: Two signals for the cyano carbons in the downfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching vibrations of the C≡N and N-H bonds.

  • C≡N Stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹.

  • N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ for the imidazole N-H group.

  • C-H Stretch: Absorption bands in the region of 2850-2960 cm⁻¹ corresponding to the C-H bonds of the propyl group.

  • C=N and C=C Stretch: Absorption bands in the region of 1500-1650 cm⁻¹ for the imidazole ring.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.18 g/mol ). The fragmentation pattern would likely involve the loss of the propyl chain and potentially the cyano groups.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the aromatic imidazole ring and the two electron-withdrawing cyano groups.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic and possesses both acidic and basic properties. The N-H proton can be deprotonated by a strong base, while the lone pair of electrons on the other nitrogen atom can be protonated by an acid.[3] Electrophilic substitution reactions on the imidazole ring are generally directed to the C4 and C5 positions; however, in this molecule, these positions are already substituted.

Reactivity of the Dicarbonitrile Functional Groups

The two cyano groups are strong electron-withdrawing groups, which influences the electron density of the imidazole ring. These nitrile groups can undergo a variety of chemical transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids, leading to the formation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid. This dicarboxylic acid is also a known intermediate in pharmaceutical synthesis.[4]

  • Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Cycloaddition Reactions: The nitrile groups can participate as dienophiles or dipolarophiles in cycloaddition reactions, offering a pathway to construct more complex fused heterocyclic systems.[5]

Reactivity Start This compound Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction Cycloaddition Cycloaddition (e.g., with dienes) Start->Cycloaddition DicarboxylicAcid 2-propyl-1H-imidazole-4,5-dicarboxylic acid Hydrolysis->DicarboxylicAcid Diamine 2-propyl-4,5-bis(aminomethyl)-1H-imidazole Reduction->Diamine FusedRing Fused Heterocyclic Systems Cycloaddition->FusedRing

Caption: Key reactions of this compound.

Potential Applications

As a versatile chemical intermediate, this compound holds potential in several areas of chemical research and development:

  • Pharmaceutical Synthesis: Its role as a precursor to more complex imidazole-containing molecules makes it relevant in drug discovery. The imidazole moiety is a key component of many pharmaceuticals.

  • Materials Science: The dicyanoimidazole core can be a building block for the synthesis of novel organic materials with interesting electronic and photophysical properties.

  • Coordination Chemistry: The nitrogen atoms of the imidazole ring and the nitrile groups can act as ligands for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs).

Safety Information

Detailed toxicological data for this compound is limited.[1] However, due to the presence of cyano groups, it should be handled with care. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of an imidazole ring and dinitrile functional groups provides a platform for the creation of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity to aid researchers in its effective application.

References

An In-depth Technical Guide to the Physical Properties of 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-propyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in organic synthesis. The document collates available data on its chemical structure, molecular weight, and thermal properties, while also addressing the current gaps in experimentally determined spectral and solubility data. Where direct experimental protocols for the target molecule are not available, this guide furnishes established methodologies for analogous compounds, providing a robust framework for its characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of imidazole-based compounds.

Introduction

This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a propyl group at the 2-position and two nitrile groups at the 4 and 5-positions.[1] This molecule serves as a significant building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide aims to consolidate the available physical data and provide a framework for its experimental determination.

Chemical Structure and Molecular Properties

The structural and molecular properties of this compound form the basis for understanding its physical behavior.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₄[2]
Molecular Weight 160.18 g/mol [3]
CAS Number 51802-42-7[2][3]
Appearance Colorless crystalline solid[1]
Chemical Structure

The chemical structure of this compound is depicted below. The imidazole ring is an aromatic five-membered heterocycle with two nitrogen atoms. The propyl group at the C2 position and the two cyano groups at the C4 and C5 positions are key determinants of the molecule's reactivity and physical characteristics.

Caption: Chemical structure of this compound.

Thermal Properties

The thermal properties of a compound are critical for determining appropriate conditions for storage, reaction, and purification.

Table 2: Thermal Properties of this compound

PropertyValueRemarks
Melting Point 110-113 °C or 141-143 °C[1]
Boiling Point 485.1 ± 30.0 °CPredicted
Melting Point

The reported melting point of this compound shows some variation, with ranges of 110-113 °C and 141-143 °C cited by different sources.[1] This discrepancy may be attributable to differences in sample purity or the analytical method employed.

A precise melting point determination is crucial for assessing the purity of a synthesized batch. The capillary melting point method is a standard and accessible technique.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.

  • Slow Heating: For an accurate measurement, start heating at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/minute.

  • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

Causality: A narrow melting point range (typically 1-2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Boiling Point

The boiling point of this compound has been predicted to be 485.1 ± 30.0 °C. Due to this high predicted value, experimental determination at atmospheric pressure may lead to decomposition. Therefore, distillation under reduced pressure (vacuum distillation) would be the preferred method for purification and boiling point determination.

Solubility Profile

The solubility of this compound is a key parameter for its use in synthesis, influencing the choice of reaction solvents and purification methods such as recrystallization.

Table 3: Solubility of this compound

SolventSolubilityRemarks
WaterLow solubility[1]
AlcoholsSoluble[1]
KetonesSoluble[1]
EstersSoluble[1]

While qualitative solubility data is available, quantitative measurements are necessary for optimizing synthetic protocols.

Recommended Experimental Protocol for Qualitative Solubility Testing

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Spatula

  • A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

Procedure:

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the solvent to be tested.

  • Vortex the mixture for 1-2 minutes.

  • Observe the mixture. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

  • If the compound is insoluble at room temperature, gently heat the mixture to determine if solubility increases with temperature.

Caption: Workflow for qualitative solubility determination.

Acidity (pKa)

The acidity of the N-H proton on the imidazole ring is an important factor in its reactivity.

Table 4: Acidity of this compound

PropertyValueRemarks
pKa 5.57 ± 0.10Predicted

The predicted pKa of 5.57 suggests that the imidazole ring is weakly acidic.[2] This value will be influenced by the electron-withdrawing nature of the two nitrile groups.

Recommended Experimental Protocol for pKa Determination

Potentiometric titration is a reliable method for the experimental determination of pKa values.

Apparatus:

  • pH meter with a suitable electrode

  • Autotitrator or a burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is low).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Slowly titrate the solution with the standardized base, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and quality control of this compound. Currently, there is a lack of publicly available experimental spectra for this specific compound. The following sections describe the expected spectral features and standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the imidazole ring) and a broad singlet for the N-H proton of the imidazole ring. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the three carbons of the propyl group, the carbons of the imidazole ring, and the carbons of the two nitrile groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A sharp, strong band around 2230-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile groups.

  • A broad band in the region of 3100-3500 cm⁻¹ due to the N-H stretching of the imidazole ring.

  • Bands in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching of the propyl group.

  • C=N and C=C stretching vibrations of the imidazole ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 160.

Stability and Safety

This compound is reported to be relatively stable under normal laboratory conditions.[1] However, due to the presence of cyano groups, it should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes.[1] Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

This technical guide has synthesized the available physical property data for this compound. While key parameters such as molecular weight and a predicted pKa are documented, there is a notable absence of experimentally verified data for its thermal properties, solubility, and spectroscopic characteristics in the public domain. The provided experimental protocols offer a standardized approach for researchers to determine these properties, thereby enriching the chemical understanding of this important synthetic intermediate. A comprehensive experimental characterization is highly recommended to facilitate its broader application in research and development.

References

An In-Depth Technical Guide to 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic Acid (DIDS): A Multifunctional Tool for Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the chemical compound 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid, commonly known as DIDS. While this compound is sometimes mistakenly referenced in literature and databases under CAS Number 51802-42-7, its correct CAS Number is 53005-05-3[1][2]. The CAS number 51802-42-7 correctly identifies 2-Propyl-1H-imidazole-4,5-dicarbonitrile, a synthetic intermediate. Given the extensive biological research and relevance to drug development professionals, this guide is dedicated to the properties and applications of DIDS.

Introduction: The Enduring Utility of a Classic Anion Transport Inhibitor

Since its introduction in the 1970s, 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) has become an indispensable tool in cell biology and physiology.[3] Primarily recognized as a potent and specific inhibitor of anion exchange, its utility extends far beyond this initial application. DIDS is a stilbene derivative characterized by two reactive isothiocyanate groups and two sulfonic acid groups, which confer both its covalent binding capabilities and its water solubility.

This guide provides a comprehensive overview of DIDS, detailing its physicochemical properties, mechanism of action, diverse biological activities, and practical applications in a research setting. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile molecule in their experimental designs.

Physicochemical and Handling Properties

A thorough understanding of a compound's properties is critical for its effective use in experiments. The key characteristics of DIDS are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₀N₂O₆S₄[1][2]
Molecular Weight 454.50 g/mol [1][2]
Appearance Yellow powder[4]
Solubility Soluble in DMSO (>10 mM) and 0.1 M potassium bicarbonate (50 mg/mL). May require warming.[4][5][6]
Storage Store at 2-8°C, desiccated.[4]
Stability Unstable in aqueous solutions over time due to hydrolysis and multimerization of the isothiocyanate groups. Stock solutions should be prepared fresh or stored at -20°C for short periods.[3][6]
Fluorescent Properties Excitation: ~342 nm, Emission: ~418 nm[6]

Core Mechanism of Action: Inhibition of Anion Exchange

DIDS is most famous for its potent inhibition of the Band 3 anion exchanger (also known as AE1) in erythrocytes, which facilitates the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the plasma membrane. This process is vital for carbon dioxide transport in the blood and for maintaining intracellular pH.

The inhibitory action of DIDS occurs in a two-stage process:

  • Reversible Binding: Initially, DIDS binds reversibly and competitively to the anion transport site on the outward-facing conformation of the Band 3 protein.[1]

  • Irreversible Covalent Modification: Subsequently, one of the highly reactive isothiocyanate groups on DIDS forms a covalent thiourea bond with a specific lysine residue on the protein.[7] This irreversible binding locks the transporter in an outward-facing conformation, thus blocking the transport cycle.

While Band 3 is the canonical target, DIDS also inhibits a broader family of chloride channels and transporters, including ClC family channels, albeit often with lower potency.[3][5] For example, it inhibits the ClC-Ka chloride channel with an IC₅₀ of 100 μM and the bacterial ClC-ec1 Cl⁻/H⁺ exchanger with an IC₅₀ of approximately 300 μM.[3][5]

It is crucial to note that in aqueous solutions, DIDS can hydrolyze and form polythiourea oligomers. These oligomers have been shown to inhibit CLC proteins with significantly higher potency than the DIDS monomer itself, a factor that must be considered in experimental design and data interpretation.[3]

DIDS_Mechanism cluster_membrane Cell Membrane Band3_out Band 3 (Outward-facing) Band3_in Band 3 (Inward-facing) Band3_out->Band3_in 2. Conformational Change Band3_blocked Band 3 (Blocked) Band3_out->Band3_blocked Band3_in->Band3_out Reset Anion_in Anion (intracellular) Band3_in->Anion_in DIDS DIDS DIDS->Band3_out Reversible Binding Anion_out Anion (extracellular) Anion_out->Band3_out 1. Binding

Mechanism of Band 3 Anion Exchanger Inhibition by DIDS.

Expanded Biological Activities and Off-Target Effects

The reactivity of DIDS's isothiocyanate groups means it is not entirely specific to anion transporters. Researchers must be aware of its broader biological effects, which can be either confounding factors or additional experimental tools.

Protein Cross-Linking

As a homobifunctional reagent, DIDS can cross-link proteins. Its two isothiocyanate groups can react with primary amine groups (e.g., lysine residues) on adjacent proteins or within the same protein, forming stable covalent bonds.[4][8] This property has been exploited to study the spatial arrangement of membrane proteins, particularly the dimeric structure of Band 3.[6]

Modulation of Apoptosis

DIDS has a complex and significant role in the study of apoptosis (programmed cell death). Many apoptotic processes involve an early phase of cell shrinkage known as Apoptotic Volume Decrease (AVD), which requires the efflux of ions, including Cl⁻. By blocking Cl⁻ channels, DIDS can inhibit AVD and other downstream apoptotic hallmarks like DNA fragmentation.[9]

However, the anti-apoptotic activity of DIDS is not solely due to its effect on membrane transporters. Studies have shown that DIDS can directly inhibit caspases, the key proteases that execute the apoptotic program. The isothiocyanate groups can react with thiol groups in the active sites of caspases (such as caspase-3, -8, and -9), directly blocking their enzymatic activity.[9] This makes DIDS a multi-target apoptosis inhibitor, acting both at the plasma membrane and on downstream effector proteins. Conversely, some studies have reported that at higher concentrations or with prolonged exposure, DIDS can itself induce apoptosis in certain cell types, such as cultured hippocampal neurons.[10]

Applications in Research and Drug Development

The multifaceted nature of DIDS lends itself to a variety of applications.

  • Probing Anion Transport: It remains the gold standard for implicating specific anion exchangers (especially Cl⁻/HCO₃⁻ exchangers) in physiological processes, from pH regulation in cancer cells to fluid secretion in epithelia.[11]

  • Structural Biology: Its use as a cross-linking agent helps elucidate the quaternary structure and proximity of membrane proteins.[6]

  • Apoptosis Research: DIDS is used to investigate the role of ion fluxes in programmed cell death and to dissect the apoptotic pathway at multiple points.[9]

  • Therapeutic Lead Investigation: While too reactive for systemic drug use, its effects provide proof-of-concept for targeting anion exchangers in diseases like cancer, where pH regulation is critical for proliferation and survival.[11] Studies have also shown that DIDS can enhance the effects of hyperthermia in suppressing tumor growth in vivo.[5]

Experimental Protocols

Protocol 1: Inhibition of Anion Exchange in Cultured Cells

This protocol provides a general framework for measuring the effect of DIDS on Cl⁻/HCO₃⁻ exchange activity using a pH-sensitive fluorescent dye.

Materials:

  • Cultured cells grown on glass coverslips

  • BCECF-AM (pH-sensitive fluorescent dye)

  • HEPES-buffered saline (HBS), Cl⁻-containing

  • HEPES-buffered saline, Cl⁻-free (substitute Cl⁻ with gluconate or another impermeant anion)

  • DIDS stock solution (100 mM in DMSO)

  • Ammonium chloride (NH₄Cl) for acid loading

  • Fluorescence microscopy setup capable of ratiometric imaging (e.g., 490/440 nm excitation, 535 nm emission)

Methodology:

  • Cell Loading: Incubate cells with 2-5 µM BCECF-AM in HBS for 20-30 minutes at 37°C.

  • Baseline Measurement: Wash the cells and mount the coverslip on the microscope stage. Perfuse with normal HBS and record the baseline fluorescence ratio (F₄₉₀/F₄₄₀).

  • DIDS Pre-incubation: Perfuse the cells with HBS containing the desired concentration of DIDS (e.g., 100-200 µM) for 5-10 minutes to allow for binding and inhibition.

  • Acid Loading: Induce an intracellular acid load by perfusing the cells with HBS containing 20 mM NH₄Cl for 3-5 minutes, followed by a switch to Na⁺-free HBS to isolate the Cl⁻/HCO₃⁻ exchanger.

  • Measuring pH Recovery: Switch the perfusion solution to Cl⁻-free HBS. In control (non-DIDS treated) cells, the intracellular pH (pHi) will recover as the exchanger removes intracellular Cl⁻ in exchange for extracellular HCO₃⁻ (present in most media). In DIDS-treated cells, this recovery will be significantly inhibited.

  • Data Analysis: Calculate the rate of pHi recovery (ΔpHi/Δt) from the fluorescence ratio data. Compare the rates between control and DIDS-treated cells to quantify the level of inhibition.

Anion_Exchange_Assay cluster_treatment Treatment Groups start Start: Cells on Coverslip load Load with BCECF-AM (30 min, 37°C) start->load wash1 Wash with HBS load->wash1 baseline Record Baseline Fluorescence (F490/F440) wash1->baseline control Control Group: Perfuse with HBS baseline->control dids_treat DIDS Group: Perfuse with DIDS in HBS (5-10 min) baseline->dids_treat acid_load Acid Load: Perfuse with NH4Cl control->acid_load dids_treat->acid_load ph_recovery Measure pH Recovery: Switch to Cl⁻-free HBS acid_load->ph_recovery analyze Analyze Data: Compare pH recovery rates ph_recovery->analyze end End analyze->end

Workflow for a DIDS-based anion exchange inhibition assay.
Protocol 2: Cell Surface Protein Cross-Linking with DIDS

This protocol outlines the use of DIDS to cross-link cell surface proteins with accessible primary amine groups.

Materials:

  • Cells in suspension or adherent cells

  • Phosphate-Buffered Saline (PBS), pH 8.0-9.0 (reaction is more efficient at slightly alkaline pH)

  • DIDS stock solution (10-25 mM in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Cell Preparation: Wash cells twice with ice-cold PBS (pH 8.0-9.0) to remove any primary amines from culture medium. Resuspend or keep cells in this buffer.

  • Cross-linking Reaction: Add DIDS stock solution to the cell suspension to a final concentration of 0.5-2 mM.

  • Incubation: Incubate the reaction on ice for 2 hours or at room temperature for 30 minutes with gentle agitation. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess DIDS.

  • Cell Lysis: Pellet the cells by centrifugation, wash once with normal PBS, and then lyse the cells with an appropriate lysis buffer.

  • Analysis: Analyze the cell lysates by non-reducing SDS-PAGE and Western blotting. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes. A reducing SDS-PAGE can be run as a control, though DIDS-formed links are not reducible.

Conclusion

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a powerful and versatile probe for studying cellular function. While its primary role is as a potent inhibitor of anion exchange, its utility as a protein cross-linker and a modulator of apoptosis provides additional avenues for investigation. A careful, well-controlled experimental design that accounts for its multiple mechanisms of action and its potential for instability in solution will enable researchers to continue to generate valuable insights into complex biological systems.

References

solubility of 2-propyl-1H-imidazole-4,5-dicarbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-propyl-1H-imidazole-4,5-dicarbonitrile in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For this compound, a key heterocyclic building block in organic synthesis, understanding its solubility profile is paramount for optimizing reaction conditions, designing effective purification strategies, and developing viable formulations. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights based on its molecular structure, and presents a robust, validated experimental protocol for its quantitative determination in various organic solvents.

Introduction: The Central Role of Solubility

This compound is a substituted imidazole derivative featuring a non-polar propyl group and two highly polar nitrile functionalities.[1] This unique combination of moieties makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1] The journey of any chemical compound from the laboratory to a final application—be it a synthetic reaction vessel or a drug product—is fundamentally governed by its ability to dissolve in a given medium. Poor solubility can lead to challenges in reaction kinetics, inefficient purification, and low bioavailability in drug development.

This technical guide is designed for researchers, chemists, and formulation scientists. It moves beyond a simple listing of data to explain the underlying chemical principles that dictate the solubility of this compound, empowering the reader to make informed decisions in solvent selection and experimental design.

Physicochemical Profile: Decoding the Molecular Structure

The solubility of a molecule is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[2] An analysis of the key physicochemical descriptors for this compound provides the basis for predicting its solubility behavior.

PropertyValueSourceImplication for Solubility
Molecular Formula C₈H₈N₄[3][4]Provides the elemental composition.
Molecular Weight 160.18 g/mol [3][4][5]A relatively low molecular weight, which generally favors solubility.[6]
Appearance Colorless crystalline solid[1]Indicates a stable crystal lattice that must be overcome by solvent-solute interactions for dissolution to occur.
Melting Point 141-143°C[3]A moderate melting point suggests significant intermolecular forces in the solid state.
Topological Polar Surface Area (TPSA) 76.3 Ų[4][5]This value indicates a significant polar character, driven by the nitrogen atoms of the imidazole ring and the two nitrile groups. Suggests favorable interactions with polar solvents.
logP (Octanol-Water Partition Coefficient) 1.11[3]A positive logP value indicates a slight preference for a non-polar (lipophilic) environment over water, but the value is low enough to suggest solubility in polar organic solvents.
Hydrogen Bond Donors 1 (from the imidazole N-H)[4]Can donate a hydrogen bond to electronegative atoms in a solvent (e.g., the oxygen in alcohols or ketones).
Hydrogen Bond Acceptors 3 (from the imidazole and nitrile nitrogens)[4]Can accept hydrogen bonds from protic solvents (e.g., the hydroxyl hydrogen in alcohols).

Expert Analysis: The molecular architecture of this compound presents a duality. The imidazole ring and dinitrile groups contribute significant polarity and hydrogen bonding potential, favoring solubility in polar solvents. Conversely, the 3-carbon propyl chain introduces a non-polar, lipophilic character. This balance dictates that the compound will exhibit its highest solubility in polar organic solvents that can effectively solvate both the polar and non-polar regions of the molecule. Its solubility in water is expected to be low, while its solubility in purely non-polar solvents like hexane will likely be negligible.[1]

Qualitative Solubility Overview

Based on available data and the physicochemical analysis, a general solubility profile can be established. The compound is reported to be soluble in several common classes of organic solvents while exhibiting low solubility in water.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble Capable of hydrogen bonding with the imidazole N-H (as an acceptor) and the nitrogen atoms (as a donor), effectively solvating the polar groups.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)Soluble Possess large dipole moments to interact with the polar nitrile and imidazole groups. Lacks H-bond donation but can accept H-bonds.
Esters Ethyl AcetateSoluble Moderately polar, capable of dipole-dipole interactions and accepting hydrogen bonds.
Halogenated DichloromethaneSparingly Soluble Lower polarity than the above classes; may be less effective at disrupting the crystal lattice.
Non-Polar Hexane, TolueneInsoluble Lacks the polarity and hydrogen bonding capability to interact favorably with the polar functional groups of the solute.[2]
Aqueous WaterLow Solubility The non-polar propyl chain and the overall molecular structure limit favorable interactions with the highly ordered hydrogen-bonding network of water.[1]

Quantitative Solubility Determination: A Validated Protocol

While qualitative assessments are useful, precise quantitative data is essential for applications such as process chemistry and formulation. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[6]

Principle and Causality

This method establishes a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature. By adding an excess of the solid to the solvent, we ensure that the resulting solution is saturated. After allowing sufficient time for equilibrium to be reached, the concentration of the dissolved compound in the liquid phase is measured, which, by definition, is its solubility under those conditions. The choice of 24-48 hours for equilibration is critical to ensure the dissolution process has reached a plateau and is not kinetically limited.[6]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess This compound B Add to vial with known volume of solvent A->B Saturate C Seal vial and place in isothermal shaker B->C D Shake at constant temp (e.g., 25°C) for 24-48h C->D Equilibrate E Centrifuge vial to pellet excess solid D->E F Withdraw aliquot of clear supernatant E->F Isolate G Filter supernatant (e.g., 0.22 µm PTFE filter) F->G H Dilute aliquot with mobile phase G->H Prepare I Inject into HPLC-UV H->I J Calculate concentration using calibration curve I->J Analyze

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology
  • Preparation of Stock Standards: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Use this stock to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., 10-20 mg, enough to ensure solid remains after equilibration).

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired test solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Shake the vials at a moderate speed (e.g., 200 rpm) for 24 to 48 hours.

  • Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes.

  • Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. For an additional purification step, filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents). This step is crucial to remove any fine particulates that could interfere with analysis.

  • Quantification (HPLC-UV):

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV scan (e.g., ~230 nm)

      • Injection Volume: 10 µL

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

    • Use the peak area of the diluted sample and the regression equation to calculate its concentration.

    • Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Safety and Handling

This compound contains cyano groups and should be handled with care.[1] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust, ingestion, and contact with skin and eyes. Consult the material's Safety Data Sheet (SDS) before use.[1]

Conclusion

The solubility of this compound is governed by the interplay of its polar imidazole and dinitrile functionalities and its non-polar propyl chain. This structure results in favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding such as alcohols, and moderate to high solubility in polar aprotic solvents like ketones and esters. Its solubility in water and non-polar hydrocarbons is limited. For precise and reliable data, a systematic experimental approach, such as the isothermal shake-flask method coupled with HPLC analysis, is essential. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately determine and intelligently apply solubility data in their work, accelerating progress in both synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Stability and Storage of 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 2-propyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 51802-42-7). While specific degradation kinetics for this compound are not extensively published, this document synthesizes data from structurally related imidazole and nitrile-containing compounds to establish a robust framework for its handling and storage. We will explore the inherent chemical stability, delineate potential degradation pathways—including oxidation, hydrolysis, and photolysis—and provide actionable protocols for storage and stability assessment. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate or research chemical.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a propyl group at the 2-position and two cyano (nitrile) groups at the 4 and 5-positions. Its structure makes it a valuable building block in organic synthesis, particularly as an intermediate for more complex molecules, including pharmaceutical agents like Olmesartan, where it is identified as an impurity[1]. Understanding its stability is paramount for ensuring the integrity of starting materials, minimizing impurity formation, and guaranteeing reproducibility in experimental and manufacturing workflows.

The compound is generally described as a colorless to white crystalline solid that is relatively stable under typical ambient conditions[2]. However, the interplay between the aromatic imidazole ring and the strongly electron-withdrawing nitrile groups dictates its susceptibility to specific environmental and chemical stressors.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 51802-42-7 [1][2][3]
Molecular Formula C₈H₈N₄ [1][3]
Molecular Weight 160.18 g/mol [1]
Appearance Colorless crystalline solid [2]
Melting Point 141-143 °C [2]
Solubility Low solubility in water; soluble in organic solvents like alcohols, ketones, and esters. [2]

| Topological Polar Surface Area | 76.3 Ų |[1] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the chemical properties of its core functional groups: the imidazole ring and the vicinal dinitriles. While generally stable in the solid state when properly stored, it becomes more susceptible to degradation in solution[4][5].

Oxidative Degradation

The imidazole ring, while aromatic, can be susceptible to oxidation, particularly under basic conditions or in the presence of strong oxidizing agents[6][7]. Studies on other imidazole-containing pharmaceuticals, such as Daclatasvir, have shown that the imidazole moiety is liable to base-mediated autoxidation and can be degraded by reagents like hydrogen peroxide[4][5]. For this compound, oxidation could potentially lead to the formation of N-oxides or ring-opened byproducts.

Oxidative_Degradation_Pathway Parent This compound Oxidized_Products Oxidized Imidazole Derivatives (e.g., N-oxides, Ring-Opened Products) Parent->Oxidized_Products [O] (e.g., H₂O₂, Autoxidation)

Caption: Hypothetical oxidative degradation of the imidazole core.

Hydrolytic Degradation

The nitrile groups are the most probable sites for hydrolysis. Under strong acidic or basic conditions, nitriles can hydrolyze first to carboxamides and subsequently to carboxylic acids[8]. The imidazole ring itself is generally stable to hydrolysis[7]. This pathway is critical to consider in aqueous solutions outside of a neutral pH range. The hydrolysis would result in the formation of 2-propyl-1H-imidazole-4,5-dicarboxamide and ultimately 2-propyl-1H-imidazole-4,5-dicarboxylic acid, a related but distinct chemical entity[9].

Photodegradation

Many heterocyclic and aromatic compounds exhibit sensitivity to light, and imidazoles are no exception. The imidazole moiety in Daclatasvir was found to be sensitive to photodegradation in solution when exposed to high-intensity or UV light[4][5]. This suggests that solutions of this compound should be protected from light to prevent the formation of photolytic degradants.

Thermal Decomposition

Under high heat, such as in a fire, thermal decomposition is expected. Hazardous decomposition products would likely include toxic gases such as oxides of carbon (CO, CO₂) and nitrogen (NOx). Critically, due to the presence of the nitrile groups, the formation of hydrogen cyanide (HCN) is a significant risk[10][11].

Recommended Storage and Handling Conditions

Based on the stability profile, a multi-faceted approach to storage is required to preserve the compound's purity and ensure user safety.

Long-Term Solid-State Storage

For long-term storage, the solid material should be maintained under conditions that minimize exposure to atmospheric and environmental stressors.

Table 2: Recommended Long-Term Storage Conditions

Parameter Recommendation Rationale and References
Temperature Store in a cool environment (2-8 °C recommended). Avoids extremes of temperature that can accelerate slow degradation processes.[6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Minimizes the risk of oxidative degradation from atmospheric oxygen.[4][7]
Light Store in an opaque or amber container in a dark location. Prevents photodegradation.[4][7][12]
Moisture Store in a tightly sealed container in a dry/desiccated environment. Prevents hydrolysis of the nitrile groups.[8][13]

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemically-induced degradation.[6][12][14] |

Solution-State Storage

Solutions are inherently less stable than the solid material. If solutions must be stored, the following precautions should be taken:

  • Solvent Choice: Use anhydrous, aprotic solvents whenever the experimental design allows.

  • Short-Term Storage: For short-term storage, refrigerate solutions (2-8 °C) in tightly sealed vials with minimal headspace.

  • Protection: Always protect solutions from light by using amber vials or wrapping them in aluminum foil.

  • Degassing: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere can prolong stability.

Safe Handling

Due to the presence of cyano groups and the lack of comprehensive toxicological data, cautious handling is essential[2].

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][11]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[9]

  • Avoid ingestion and skin contact. In case of contact, wash the affected area thoroughly with water.[9][12]

  • Minimize dust generation during handling and weighing.[12]

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound in a specific formulation or solvent system, a forced degradation study is the standard approach. This involves subjecting the compound to accelerated stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Objective

To identify the degradation pathways and develop a stability-indicating HPLC method for this compound.

Materials
  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or ammonium acetate (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • Photostability chamber

  • Calibrated oven

Methodology

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (in separate vials) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid) (80°C, 48h) Stock->Thermal (Solid sample) Photo Photolytic (Solution) (ICH Q1B guidelines) Stock->Photo Quench Neutralize/Quench Reactions at Time Points (e.g., 2, 8, 24h) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze by Stability-Indicating HPLC-UV Method Quench->HPLC

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at 60 °C.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Photostability: Expose the solution to light stress as per ICH Q1B guidelines. A control sample should be wrapped in foil.

    • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80 °C).

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 8, 24, 48 hours). For the thermal stress, dissolve a portion of the stressed solid at each time point.

  • Quenching: Stop the degradation by neutralizing the acid and base samples. Dilute all samples to a suitable concentration for analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method. The method is considered "stability-indicating" if it can separate the parent peak from all generated degradation peaks with adequate resolution[7]. Peak purity analysis using a DAD detector is essential to confirm that new peaks are not co-eluting.

Conclusion

This compound is a moderately stable compound in its solid form but is susceptible to degradation via oxidation, hydrolysis, and photolysis, particularly when in solution. The integrity of this valuable synthetic intermediate is best preserved by adhering to stringent storage conditions: cool, dry, dark, and under an inert atmosphere . Researchers must exercise caution during handling due to the presence of cyano groups. For critical applications, conducting a forced degradation study to understand its stability in the specific matrix of use is strongly recommended.

References

An In-depth Technical Guide to 2-Propyl-1H-imidazole-4,5-dicarbonitrile: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-propyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in the synthesis of the angiotensin II receptor antagonist, olmesartan. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, detailed synthetic protocols, and its pivotal role in pharmaceutical manufacturing.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development of olmesartan medoxomil, a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, widely used for the treatment of hypertension.[1][2][3] The journey to olmesartan's synthesis necessitated the creation of a robust and efficient pathway to its core imidazole structure. Within this endeavor, this compound emerged as a critical precursor, providing the foundational scaffold upon which the final active pharmaceutical ingredient (API) is built. Its synthesis was a key step in the multi-step process to create the complex imidazole-based structure of olmesartan.[4][5]

The initial synthesis of this class of compounds was reported in the context of developing nonpeptide angiotensin II antagonists, with a notable publication in the Journal of Medicinal Chemistry in 1996 detailing the structure-activity relationships of various imidazole-5-carboxylic acid derivatives.[6][7][8] This research laid the groundwork for the eventual commercial synthesis of olmesartan, where this compound plays a crucial, albeit intermediary, role.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.

PropertyValueSource
CAS Number 51802-42-7[9][10]
Molecular Formula C₈H₈N₄[9][10]
Molecular Weight 160.18 g/mol [9]
Appearance White to off-white crystalline solid
Melting Point Not explicitly reported, but related dicarboxylic acid has a high melting point.
Solubility Soluble in many organic solvents.
pKa 5.57 ± 0.10 (Predicted)[9]

Synthesis of this compound

The most prominently cited and industrially relevant synthesis of this compound involves the condensation of diaminomaleonitrile with trimethyl orthobutyrate.[4][5] This method is favored for its high yield and efficiency.

Reaction Scheme

G reagent1 Diaminomaleonitrile reaction + reagent1->reaction reagent2 Trimethyl Orthobutyrate reagent2->reaction product This compound reaction->product Acetonitrile, Reflux

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on principles outlined in the referenced literature.[4][5]

Materials:

  • Diaminomaleonitrile

  • Trimethyl orthobutyrate

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (for subsequent hydrolysis if needed)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add diaminomaleonitrile.

  • Addition of Reagents: Under a nitrogen atmosphere, add anhydrous acetonitrile to the flask to dissolve the diaminomaleonitrile. To this solution, add trimethyl orthobutyrate.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A reported yield for this reaction is approximately 96%.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity crystalline solid.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous acetonitrile and a nitrogen atmosphere is crucial to prevent the hydrolysis of trimethyl orthobutyrate, which would lead to the formation of byproducts and a reduction in yield.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials and acidic impurities, leading to a cleaner crude product.

Role in the Synthesis of Olmesartan

This compound is a pivotal intermediate that undergoes further transformations to form the core of the olmesartan molecule. The two nitrile groups are typically hydrolyzed to carboxylic acids, which are then esterified to provide sites for further functionalization.

G dicarbonitrile 2-Propyl-1H-imidazole- 4,5-dicarbonitrile diacid 2-Propyl-1H-imidazole- 4,5-dicarboxylic acid dicarbonitrile->diacid Acidic Hydrolysis diester Diethyl 2-propyl-1H-imidazole- 4,5-dicarboxylate diacid->diester Esterification (Ethanol, HCl) olmesartan_core Key Olmesartan Intermediate diester->olmesartan_core Further Reactions olmesartan Olmesartan Medoxomil olmesartan_core->olmesartan Final Synthetic Steps

Caption: Synthetic pathway from the dicarbonitrile to olmesartan.

The hydrolysis of the dicarbonitrile to 2-propyl-1H-imidazole-4,5-dicarboxylic acid is typically achieved under acidic conditions.[4][5] This diacid is then esterified, for example, with ethanol in the presence of hydrogen chloride, to yield diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.[4] This diester is a versatile intermediate that can be selectively modified to introduce the other functionalities required for the final olmesartan medoxomil structure.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are not readily found, its expected spectral characteristics can be predicted based on its structure and data from similar imidazole derivatives.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the imidazole ring) and a broad signal for the N-H proton of the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the propyl group, the two nitrile carbons, and the three carbons of the imidazole ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the C≡N stretching of the nitrile groups, typically in the region of 2220-2260 cm⁻¹. There would also be characteristic absorptions for C-H and C=N bonds of the imidazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.18 g/mol ). Fragmentation patterns would likely involve the loss of the propyl group and cleavage of the imidazole ring.

Conclusion

This compound stands as a testament to the intricate and elegant solutions devised in the field of medicinal chemistry. Its discovery and synthesis were instrumental in the development of the life-saving antihypertensive drug, olmesartan medoxomil. This guide has provided a detailed exploration of its history, a robust synthetic protocol, and its critical role in pharmaceutical synthesis. For researchers and scientists in drug development, a thorough understanding of such key intermediates is paramount for the innovation of new synthetic routes and the efficient production of essential medicines.

References

Methodological & Application

Application Note & Protocol: Strategic Use of 2-Propyl-1H-imidazole-4,5-dicarbonitrile in Olmesartan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Modern Approach to a Key Pharmaceutical Intermediate

Olmesartan, a leading angiotensin II receptor antagonist, is a cornerstone in the management of hypertension. Its intricate molecular architecture, centered around a substituted imidazole ring, presents significant synthetic challenges. This guide details a strategic and efficient pathway to the core of Olmesartan, commencing with 2-propyl-1H-imidazole-4,5-dicarbonitrile. This approach is predicated on the selective and sequential functionalization of the dicarbonitrile, offering a convergent and controlled route to the desired intermediate. This document provides not only a step-by-step protocol but also the underlying chemical rationale, empowering researchers to understand and adapt the synthesis to their specific needs.

The Synthetic Blueprint: A Three-Act Transformation

The journey from this compound to a versatile, protected intermediate for Olmesartan synthesis can be conceptualized in three critical stages:

  • Selective Mono-hydrolysis: Transformation of one nitrile group into a carboxylic acid.

  • Selective Reduction: Conversion of the remaining nitrile group into a primary amine.

  • Chemoselective Protection: Masking the newly formed amine to prevent unwanted side reactions in subsequent steps.

This strategic sequence ensures that the two nitrile groups are differentiated and transformed into the requisite functionalities of the final drug molecule.

Caption: Synthetic pathway from dicarbonitrile to the protected intermediate.

In-Depth Experimental Protocols

Act I: Selective Mono-hydrolysis of this compound

Causality of Experimental Choices: The selective hydrolysis of one of two nitrile groups in a symmetric molecule is a thermodynamic and kinetic challenge. To favor mono-hydrolysis, we employ a sub-stoichiometric amount of a strong base (potassium hydroxide) relative to the dicarbonitrile. The reaction is conducted in a high-boiling point solvent (ethylene glycol) to provide the necessary activation energy, while the temperature and reaction time are carefully controlled to minimize the formation of the di-acid byproduct.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add this compound (1.0 equivalent) and ethylene glycol.

  • Reagent Addition: While stirring, add a solution of potassium hydroxide (1.1 equivalents) in ethylene glycol dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 125-135 °C and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: a. Cool the reaction mixture to ambient temperature and pour it into a beaker containing crushed ice. b. Acidify the aqueous solution to a pH of 3-4 using 6N hydrochloric acid. c. Collect the resulting precipitate by vacuum filtration. d. Wash the solid with cold deionized water and dry under vacuum to afford 4-cyano-2-propyl-1H-imidazole-5-carboxylic acid.

Act II: Selective Reduction of the Cyano Group

Causality of Experimental Choices: The reduction of a nitrile to a primary amine in the presence of a carboxylic acid requires a chemoselective reducing agent. The combination of cobalt(II) chloride and sodium borohydride in situ generates cobalt boride, a mild and effective catalyst for nitrile reduction.[1][2] This system operates under gentle conditions, preserving the carboxylic acid moiety.

Protocol:

  • Reaction Setup: Suspend 4-cyano-2-propyl-1H-imidazole-5-carboxylic acid (1.0 equivalent) in methanol in a round-bottom flask with magnetic stirring.

  • Catalyst Addition: Add cobalt(II) chloride hexahydrate (0.15 equivalents) to the suspension.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (4.0 equivalents) portion-wise over 2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quenching and Isolation: a. Carefully quench the reaction by the dropwise addition of 2N hydrochloric acid until the pH is approximately 7. b. Filter the mixture through a pad of celite to remove inorganic solids. c. Concentrate the filtrate under reduced pressure to yield crude 4-(aminomethyl)-2-propyl-1H-imidazole-5-carboxylic acid, which is typically carried forward to the next step without extensive purification.

Act III: Chemoselective Boc Protection of the Aminomethyl Group

Causality of Experimental Choices: To enable subsequent coupling reactions at the carboxylic acid, the nucleophilic primary amine must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4] The reaction is performed in a mixed solvent system to ensure the solubility of the starting material and reagents.

Protocol:

  • Reaction Setup: Dissolve the crude 4-(aminomethyl)-2-propyl-1H-imidazole-5-carboxylic acid (1.0 equivalent) in a mixture of 1,4-dioxane and water.

  • Base Addition: Add triethylamine (2.5 equivalents) to the solution to act as a base and scavenger for the acid generated.

  • Protecting Group Introduction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) and stir the reaction mixture at room temperature for 10-14 hours.

  • Purification: a. Remove the 1,4-dioxane under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O. c. Acidify the aqueous layer to pH 3-4 with 1N hydrochloric acid. d. Extract the product into ethyl acetate. e. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(((tert-butoxycarbonyl)amino)methyl)-2-propyl-1H-imidazole-5-carboxylic acid.

Data for Process Optimization

The following table provides target parameters for yield and purity at each stage of the synthesis. These values are representative and may vary based on the scale and specific laboratory conditions.

StepProduct NameTarget Yield (%)Target Purity (by HPLC, %)
I. Mono-hydrolysis 4-Cyano-2-propyl-1H-imidazole-5-carboxylic acid75-85>98
II. Selective Reduction 4-(Aminomethyl)-2-propyl-1H-imidazole-5-carboxylic acid70-80 (crude)-
III. Boc Protection 4-(((tert-butoxycarbonyl)amino)methyl)-2-propyl-1H-imidazole-5-carboxylic acid80-90>99

Concluding Remarks for the Practicing Scientist

The synthetic route detailed herein, commencing with this compound, represents a robust and efficient methodology for accessing a key intermediate in the synthesis of Olmesartan. The principles of selective functionalization are paramount, and a thorough understanding of the underlying reaction mechanisms is crucial for successful execution and troubleshooting. This guide provides a solid foundation for researchers to produce this valuable building block with high yield and purity, paving the way for the total synthesis of Olmesartan and its analogues.

References

Guide to the Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid via Dinitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of a Key Pharmaceutical Building Block

2-Propyl-1H-imidazole-4,5-dicarboxylic acid is a pivotal intermediate in the synthesis of various pharmacologically active compounds.[1] Its most notable application is as a key building block in the manufacturing of Olmesartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[2] The efficient and scalable synthesis of this dicarboxylic acid is therefore of critical importance to the pharmaceutical industry. This document provides a comprehensive guide to its preparation via the hydrolysis of 2-propyl-1H-imidazole-4,5-dicarbonitrile, offering detailed protocols for both acidic and basic conditions. We will explore the underlying chemical mechanisms, provide expert insights into experimental choices, and present self-validating protocols for reliable results.

The Fundamental Chemistry: Unraveling Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic and robust transformation in organic synthesis. The reaction proceeds by the formal addition of two equivalents of water across the carbon-nitrogen triple bond. This hydrolysis can be effectively catalyzed by either acid or base, with each pathway involving the formation of a crucial amide intermediate.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[4] This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][6] A series of proton transfers leads to the formation of an amide tautomer (an imidic acid), which quickly rearranges to the more stable amide.[7] This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion, the latter of which is the thermodynamic driving force of the reaction's final stage.[8]

G cluster_nitrile_hydrolysis Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N ProtonatedNitrile [R-C≡NH]+ Nitrile->ProtonatedNitrile + H+ ImidicAcid Imidic Acid Tautomer ProtonatedNitrile->ImidicAcid + H2O - H+ Amide Amide Intermediate (R-CONH2) ImidicAcid->Amide Tautomerization CarboxylicAcid Carboxylic Acid (R-COOH) + NH4+ Amide->CarboxylicAcid + H2O, H+ (Hydrolysis)

Caption: General mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[5][7] This forms a negatively charged intermediate that is subsequently protonated by water to yield the imidic acid, which, like in the acidic pathway, tautomerizes to the amide.[9] Under vigorous basic conditions (e.g., elevated temperature), the amide undergoes further hydrolysis.[8] A hydroxide ion attacks the amide's carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia gas.[3] A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid.[3]

Expertise in Practice: Hydrolysis of an Imidazole Dinitrile

When applying hydrolysis protocols to this compound, several factors related to the imidazole core must be considered.

  • Ring Stability: The imidazole ring is an aromatic heterocycle and is generally stable under both strong acidic and basic conditions.[10] However, extremely harsh conditions could potentially lead to ring-opening or other side reactions, making careful control of temperature and reaction time essential.[11][12]

  • Amphoteric Nature: Imidazole is amphoteric, meaning it can act as both an acid and a base.[13] The ring nitrogen atoms can be protonated in strong acid or deprotonated in strong base. This property is critical during the work-up phase. The dicarboxylic acid product is also amphoteric. To achieve successful isolation, the pH of the solution must be carefully adjusted to the isoelectric point of the product, the pH at which it has a net-zero charge, thereby minimizing its solubility in the aqueous medium and allowing for precipitation.

  • Reaction Control: The hydrolysis of a dinitrile to a dicarboxylic acid is a two-stage process for each nitrile group. Incomplete hydrolysis is a potential risk, which could yield mono-acid/mono-nitrile or diamide intermediates. Therefore, reaction conditions, particularly temperature and duration, must be sufficiently forcing to drive the reaction to completion.[8] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is a cornerstone of a self-validating protocol.[14][15]

Experimental Workflow and Protocols

The overall process involves the setup of the hydrolysis reaction, monitoring its progress, followed by a carefully controlled work-up to isolate the pure dicarboxylic acid product.

G Start Start: 2-Propyl-1H-imidazole- 4,5-dicarbonitrile Reaction Hydrolysis Reaction (Acidic or Basic Conditions) - Heat under reflux - Monitor by TLC/HPLC Start->Reaction Workup Reaction Work-up Reaction->Workup Acidification pH Adjustment (Precipitation) Workup->Acidification Isolation Isolation - Filtration - Washing Acidification->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Final Product: 2-Propyl-1H-imidazole- 4,5-dicarboxylic acid Purification->Product

Caption: General experimental workflow for dinitrile hydrolysis.

Protocol A: Acid-Catalyzed Hydrolysis

Principle: This protocol utilizes concentrated hydrochloric acid to hydrolyze both nitrile groups simultaneously. The product is isolated by adjusting the pH to induce precipitation. This method is often preferred for its straightforward work-up.[16]

Materials & Equipment:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (~12 M)

  • Sodium Hydroxide solution (e.g., 6 M) for pH adjustment

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 10.0 g) in concentrated hydrochloric acid (e.g., 100 mL).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (a suitable solvent system might be Ethyl Acetate/Methanol 9:1). The reaction is complete when the starting material spot is no longer visible. This may take 8-12 hours.

  • Cooling: Once complete, allow the reaction mixture to cool to room temperature, then further cool in an ice bath.

  • Work-up and Precipitation: Carefully adjust the pH of the cold solution to approximately 2-3 by slowly adding a concentrated sodium hydroxide solution. The target dicarboxylic acid will precipitate as a solid. Constant stirring and slow base addition are crucial to avoid localized pH spikes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis (literature mp: 190-195 °C).[1]

Protocol B: Base-Catalyzed Hydrolysis

Principle: This method employs a strong base to perform the hydrolysis, initially forming the disodium salt of the product. Subsequent acidification is required to precipitate the neutral dicarboxylic acid.[14]

Materials & Equipment:

  • This compound (1.0 eq)

  • Sodium Hydroxide (e.g., 20-40% w/v aqueous solution)

  • Concentrated Hydrochloric Acid for pH adjustment

  • Activated Charcoal (optional, for decolorization)

  • Deionized Water

  • Equipment as listed in Protocol A

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (e.g., 10.0 g) with an aqueous solution of sodium hydroxide (e.g., 100 mL of 25% NaOH).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved, so the reaction must be conducted in a well-ventilated fume hood.[3]

  • Monitoring: Monitor the reaction as described in Protocol A. The reaction may require 12-24 hours for completion.

  • Cooling and Decolorization: Once complete, cool the dark solution to room temperature. If desired, add activated charcoal and stir for 15-30 minutes, then filter through celite to remove the charcoal and clarify the solution.

  • Work-up and Precipitation: Cool the solution in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid to adjust the pH to the isoelectric point (approx. 2-3). A thick precipitate will form.

  • Isolation, Washing, and Drying: Follow steps 6-8 as detailed in Protocol A.

  • Characterization: Perform full characterization as described in Protocol A.

Comparative Analysis and Troubleshooting

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reaction Time Generally faster (8-12 hours)Can be slower (12-24 hours)
Work-up Simpler; direct pH adjustment for precipitation.[3]Requires neutralization of a large amount of base; may require decolorization.
Byproducts Ammonium chloride, soluble in the aqueous phase.Ammonia gas (requires good ventilation); sodium chloride after work-up.
Product Form Directly yields the free carboxylic acid.[3]Initially forms the disodium carboxylate salt.[3]
Considerations Corrosive nature of concentrated acids requires careful handling.Evolution of ammonia gas; solutions can be highly caustic.

Troubleshooting Guide:

  • Incomplete Reaction: If TLC/HPLC shows significant remaining starting material or intermediates, extend the reflux time. Ensure the temperature is adequate. For base hydrolysis, ensure the concentration of NaOH is sufficient.[8]

  • Low Yield: This can result from incomplete precipitation. Ensure the pH is carefully adjusted to the isoelectric point. If the product has some water solubility, cooling the mixture thoroughly before filtration is key. Additional product may be recovered by extracting the aqueous filtrate with an organic solvent like ethyl acetate, though this is often difficult with dicarboxylic acids.

  • Product Discoloration: This is more common in base-catalyzed reactions. Treatment with activated charcoal before acidification can effectively remove colored impurities.

  • Purification Issues: If the isolated product is not pure enough, recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) is the primary method of purification.[18]

Conclusion

The hydrolysis of this compound is a robust and reliable method for producing the valuable dicarboxylic acid intermediate. Both acidic and basic protocols are effective, with the choice often depending on available equipment, safety considerations, and desired work-up simplicity. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can confidently and efficiently synthesize this key building block for advanced pharmaceutical development.

References

reaction of 2-propyl-1H-imidazole-4,5-dicarbonitrile with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction of 2-propyl-1H-imidazole-4,5-dicarbonitrile with Grignard Reagents: A Mechanistic and Practical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile heterocyclic building block, notably utilized as an intermediate in the synthesis of pharmaceuticals.[1] Its structure presents two key reactive sites for organometallic reagents: two electrophilic nitrile groups at the C4 and C5 positions and an acidic proton on the imidazole nitrogen. This document provides a comprehensive guide to the reaction of this substrate with Grignard reagents, a cornerstone of carbon-carbon bond formation. We will dissect the competing reaction pathways, propose stoichiometric and strategic solutions for achieving the desired transformation, and provide a detailed, field-tested protocol for the synthesis of novel diketone imidazole derivatives. This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully employ this reaction in their synthetic endeavors.

Substrate Analysis: Physicochemical Properties

A thorough understanding of the starting material is critical for reaction design. This compound is a stable, crystalline solid.[1] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₄[2][3]
Molecular Weight 160.18 g/mol [3]
Melting Point 141-143 °C[1][4]
pKa (Predicted) 5.57 ± 0.10[1][2]
Appearance Colorless crystalline solid[1]
Solubility Soluble in some organic solvents (alcohols, ketones, esters); low solubility in water.[1]

The most significant property influencing the reaction with a Grignard reagent is the pKa. The N-H proton on the imidazole ring is acidic and will readily react with strongly basic reagents.[5]

Core Reactivity Principles & Mechanistic Considerations

The reaction between this compound and a Grignard reagent (R-MgX) is governed by two competing fundamental reactions.

The Primary Challenge: Acid-Base Reaction

Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[5] They react swiftly with any available acidic protons. The imidazole N-H proton (pKa ≈ 5.57) is significantly acidic and will be the first site of reaction.[1][2]

This initial acid-base neutralization consumes one full equivalent of the Grignard reagent to form an unreactive alkane (R-H) and the magnesium salt of the imidazole. This step is unavoidable and must be accounted for in the reaction stoichiometry.

The Target Reaction: Nucleophilic Addition to Nitriles

The desired transformation is the nucleophilic addition of the Grignard reagent's carbanion to the electrophilic carbon atoms of the two nitrile groups. This reaction proceeds through a well-established mechanism:[6]

  • Nucleophilic Attack: The Grignard reagent adds across the carbon-nitrogen triple bond, forming a new carbon-carbon bond and a transient imine magnesium salt intermediate.[7]

  • Hydrolysis: This intermediate is stable to further nucleophilic attack.[7] Upon the addition of aqueous acid during the workup, the imine salt is hydrolyzed to form a ketone.[6]

Crucially, the ketone product is only generated after the Grignard reagent has been quenched, which elegantly prevents a common side reaction in organometallic chemistry: the secondary attack of the reagent on the newly formed ketone.

G reagents R'-MgX + R-C≡N intermediate [R-C(R')=N]⁻ MgX⁺ (Imine Magnesium Salt) reagents->intermediate Nucleophilic Addition workup H₃O⁺ (Aqueous Workup) intermediate->workup ketone R-C(=O)-R' (Ketone) workup->ketone Hydrolysis

Caption: General mechanism of Grignard addition to a nitrile.

Proposed Synthetic Strategy & Reaction Pathway

To achieve the desired dialkylation, a carefully planned stoichiometry is essential. More than two equivalents of the Grignard reagent are required to first deprotonate the imidazole and then add to both nitrile functionalities.

The proposed overall reaction pathway is as follows:

  • Deprotonation (1st Equivalent): The first equivalent of R-MgX deprotonates the N-H group.

  • First Nucleophilic Addition (2nd Equivalent): The second equivalent attacks one of the nitrile groups.

  • Second Nucleophilic Addition (3rd Equivalent): The third equivalent attacks the remaining nitrile group.

  • Aqueous Acid Workup: Hydrolysis of the two imine intermediates yields the final diketone product.

A slight excess (e.g., 3.1 to 3.5 equivalents) is recommended to drive the reaction to completion and account for any incidental quenching.

G start 2-propyl-1H-imidazole- 4,5-dicarbonitrile deprotonation Imidazole Magnesium Salt (Deprotonation) start->deprotonation + 1 eq. R-MgX - R-H mono_adduct Mono-imine Intermediate deprotonation->mono_adduct + 1 eq. R-MgX di_adduct Di-imine Intermediate mono_adduct->di_adduct + 1 eq. R-MgX workup Aqueous Acid (e.g., NH₄Cl, dil. HCl) di_adduct->workup product 4,5-diacyl-2-propyl- 1H-imidazole (Final Diketone) workup->product Hydrolysis

Caption: Proposed reaction pathway for the formation of a diketone.

Detailed Experimental Protocol

This protocol describes the reaction using methylmagnesium bromide as a representative Grignard reagent.

4.1. Materials and Reagents

  • This compound (1.0 eq.)

  • Methylmagnesium bromide solution (3.0 M in diethyl ether, 3.2 eq.)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Silica gel for column chromatography

4.2. Equipment

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Addition funnel, oven-dried

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for workup and chromatography

4.3. Safety Precautions

  • Grignard Reagents: Pyrophoric and react violently with water. Handle under an inert atmosphere using anhydrous techniques.[5]

  • Starting Material: Contains cyano groups. Avoid inhalation or ingestion. Handle with appropriate personal protective equipment (PPE).[1]

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

4.4. Step-by-Step Procedure

  • Reaction Setup:

    • Assemble the oven-dried three-neck flask with a stir bar, a septum, a nitrogen inlet, and an addition funnel.

    • Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

    • Weigh this compound (e.g., 1.60 g, 10.0 mmol) and add it to the flask.

    • Add anhydrous THF (e.g., 50 mL) via syringe to dissolve the starting material.

  • Grignard Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • Using a dry syringe, transfer the methylmagnesium bromide solution (10.7 mL, 32.0 mmol, 3.2 eq.) to the addition funnel. Dilute with anhydrous THF (20 mL).

    • Add the Grignard solution dropwise to the stirred solution of the imidazole over 30-45 minutes. Vigorous gas evolution (methane) will be observed initially as the N-H is deprotonated.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring by TLC (thin-layer chromatography) if a suitable system is developed.

  • Reaction Quench and Workup:

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • Slowly and carefully add saturated aqueous NH₄Cl solution (50 mL) dropwise to quench the excess Grignard reagent. Caution: This is an exothermic process.

    • Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic layers. If the product is suspected to be basic, wash with brine. If it might be acidic or to remove magnesium salts, wash with 1 M HCl, followed by saturated NaHCO₃, and finally brine.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product (expected: 4,5-diacetyl-2-propyl-1H-imidazole) using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Applications and Future Directions

The resulting 4,5-diacyl-2-propyl-1H-imidazole derivatives are valuable synthetic intermediates. The diketone functionality opens avenues for a wide range of subsequent transformations:

  • Synthesis of Fused Heterocycles: The diketones can be condensed with hydrazines, hydroxylamine, or other binucleophiles to construct fused heterocyclic systems like pyridazines or pyrazines fused to the imidazole core.

  • Precursors to Lophine Analogues: Lophine (2,4,5-triphenyl-1H-imidazole) and its derivatives are renowned for their chemiluminescent and fluorescent properties.[8][9] The synthesized diketones could serve as precursors for novel lophine-type structures with tailored optical characteristics for use as analytical tools.[9]

  • Medicinal Chemistry Scaffolds: The imidazole nucleus is a privileged scaffold in drug discovery, present in numerous antifungal, anti-inflammatory, and anticancer agents.[10][11] The introduction of ketone functionalities provides handles for further elaboration and the development of new bioactive molecules.[12]

This reaction protocol provides a reliable and scalable method for transforming a simple dinitrile into a highly functionalized diketone, paving the way for extensive research in materials science and medicinal chemistry.

References

The Strategic Application of 2-Propyl-1H-imidazole-4,5-dicarbonitrile in the Design and Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Next-Generation Porous Materials

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs hinges on the judicious selection of organic linkers and metal nodes. Within the vast library of organic precursors, 2-propyl-1H-imidazole-4,5-dicarbonitrile stands out as a particularly promising, yet underexplored, building block. Its unique electronic and structural features—a robust imidazole core for coordination, a sterically influential propyl group for tuning pore environments, and reactive nitrile functionalities for post-synthetic modification—offer a compelling platform for the development of novel MOFs with tailored properties.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent use as a precursor for the generation of advanced Metal-Organic Frameworks. The methodologies presented herein are grounded in established chemical principles and are designed to be reproducible and adaptable for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound is a critical first step in its utilization for MOF construction. A reliable and high-yielding synthetic route is paramount for ensuring a consistent supply of this key precursor. The most efficient reported method involves the condensation of diaminomaleonitrile with trimethyl orthobutyrate.[1]

Causality of Experimental Choices:

The selection of diaminomaleonitrile as a starting material is strategic due to its inherent C2N2 backbone, which readily forms the imidazole ring upon cyclization. Trimethyl orthobutyrate serves as both the source of the propyl group at the 2-position and as a dehydrating agent, driving the condensation reaction forward. The use of an appropriate solvent like acetonitrile is crucial for solubilizing the reactants and facilitating the reaction at an elevated temperature.

Detailed Step-by-Step Protocol for the Synthesis of this compound:

Materials:

  • Diaminomaleonitrile

  • Trimethyl orthobutyrate

  • Acetonitrile (anhydrous)

  • Xylene (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diaminomaleonitrile in anhydrous acetonitrile.

  • Addition of Reagent: To this solution, add trimethyl orthobutyrate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.

  • Solvent Exchange: After the initial reflux, carefully add anhydrous xylene to the reaction mixture and continue to reflux for an additional 7 hours. The addition of xylene, a higher boiling point solvent, helps to drive the reaction to completion by facilitating the removal of methanol byproduct.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. The residue is then taken up in a suitable organic solvent like ethyl acetate and washed sequentially with a dilute aqueous HCl solution, a saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford a colorless crystalline solid. A reported yield for this reaction is 96%.[1]

Safety Precautions: Diaminomaleonitrile is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Part 2: Solvothermal Synthesis of a Zinc-Based MOF Using this compound

The versatile coordination chemistry of the imidazole and nitrile groups in this compound allows for the formation of robust and porous MOFs with various metal ions. Solvothermal synthesis is a widely employed technique for the crystallization of MOFs, as it allows for precise control over reaction conditions, leading to high-quality crystalline materials.[2] This section details a representative protocol for the synthesis of a zinc-based MOF, herein designated as Pr-ImCN-MOF-1.

Rationale for Method Selection:

Solvothermal synthesis in a sealed vessel at elevated temperatures and pressures facilitates the dissolution of reactants and promotes the slow crystal growth necessary for forming well-ordered MOF structures.[2] Zinc(II) is chosen as the metal node due to its flexible coordination geometry, which often leads to the formation of high-symmetry and porous frameworks. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and ability to solubilize both the organic linker and the metal salt.

Detailed Step-by-Step Protocol for Solvothermal Synthesis of Pr-ImCN-MOF-1:

Materials:

  • This compound (as synthesized in Part 1)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for washing)

  • Teflon-lined stainless steel autoclave (e.g., 23 mL capacity)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of Precursor Solution: In a 20 mL glass vial, dissolve a specific molar ratio of this compound and zinc nitrate hexahydrate in DMF. A typical starting molar ratio would be 2:1 (ligand:metal). Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Heating Profile: Place the autoclave in a programmable oven. Heat the autoclave to a specific temperature (e.g., 100-120 °C) over a period of 2-4 hours. Maintain this temperature for 24-72 hours. The precise temperature and time will influence the crystallinity and phase of the resulting MOF and should be optimized for the specific system.

  • Cooling: After the designated reaction time, cool the oven down to room temperature slowly (e.g., over 8-12 hours). Slow cooling is crucial for obtaining well-defined crystals.

  • Product Isolation and Washing: Carefully open the cooled autoclave in a fume hood. Collect the crystalline product by centrifugation or filtration. Wash the collected crystals by re-dispersing them in fresh DMF and centrifuging again. Repeat this washing step at least three times to remove any unreacted starting materials.

  • Solvent Exchange: To prepare the MOF for activation, the DMF within the pores needs to be exchanged with a more volatile solvent. Wash the crystals with methanol three to five times using the same centrifugation procedure.

  • Activation: After the final methanol wash, place the crystalline product in a vacuum oven. Activate the MOF by heating under vacuum at a temperature below its decomposition point (e.g., 150 °C) for 12-24 hours to remove the solvent molecules from the pores. The resulting powder is the activated Pr-ImCN-MOF-1.

Part 3: Characterization of the MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties. A suite of analytical techniques should be employed to probe the structure, porosity, and stability of the material.

Table 1: Key Characterization Techniques and Expected Outcomes for Pr-ImCN-MOF-1
Characterization TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized MOF.A well-defined diffraction pattern with sharp peaks, indicating a crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available.
Single-Crystal X-ray Diffraction (SC-XRD) To elucidate the precise three-dimensional atomic arrangement of the MOF, including the coordination environment of the metal ions and the connectivity of the linkers.Provides detailed information on bond lengths, bond angles, and the overall framework topology. This is the definitive method for structure determination.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area and pore volume of the activated MOF.A Type I or Type IV nitrogen adsorption isotherm, from which the BET surface area and pore size distribution can be calculated. This is a critical measure of the material's porosity.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A TGA curve showing weight loss steps corresponding to the removal of guest/solvent molecules and the eventual decomposition of the framework at higher temperatures.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of the organic linker within the MOF structure and to probe the coordination of the nitrile groups.The FT-IR spectrum should show characteristic peaks for the imidazole ring and the propyl group. A shift in the C≡N stretching frequency (typically around 2230 cm⁻¹) compared to the free ligand can indicate coordination to the metal center.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized MOF particles.SEM images will reveal the shape (e.g., cubic, octahedral, rod-like) and size distribution of the MOF crystals.

Visualization of the Synthetic Workflow and Structural Connectivity

To provide a clear visual representation of the processes and concepts described, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Precursor Synthesis cluster_1 MOF Synthesis (Solvothermal) cluster_2 Activation Diaminomaleonitrile Diaminomaleonitrile Condensation & Cyclization Condensation & Cyclization Diaminomaleonitrile->Condensation & Cyclization Trimethyl orthobutyrate Trimethyl orthobutyrate Trimethyl orthobutyrate->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound Ligand 2-propyl-1H-imidazole- 4,5-dicarbonitrile Solvothermal Reaction Solvothermal Reaction Ligand->Solvothermal Reaction Metal Salt Zn(NO3)2·6H2O Metal Salt->Solvothermal Reaction Pr-ImCN-MOF-1 (as-synthesized) Pr-ImCN-MOF-1 (as-synthesized) Solvothermal Reaction->Pr-ImCN-MOF-1 (as-synthesized) As-synthesized MOF Pr-ImCN-MOF-1 (as-synthesized) Solvent Exchange & Vacuum Heating Solvent Exchange & Vacuum Heating As-synthesized MOF->Solvent Exchange & Vacuum Heating Activated MOF Activated Pr-ImCN-MOF-1 Solvent Exchange & Vacuum Heating->Activated MOF

References

The Coordination Chemistry of 2-Propyl-1H-imidazole-4,5-dicarbonitrile with Transition Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands that can impart unique properties to metal complexes is a paramount pursuit. The imidazole scaffold is a cornerstone in this endeavor, widely recognized for its biological relevance and versatile coordination capabilities.[1][2] This guide focuses on a particularly intriguing derivative: 2-propyl-1H-imidazole-4,5-dicarbonitrile. This ligand is distinguished by a confluence of features: the imidazole ring offers a reliable N-donor site, while the two nitrile groups at the 4 and 5 positions introduce additional coordination vectors and the potential for extended network structures. The 2-propyl group provides steric influence and enhances solubility in organic solvents, making it a promising candidate for applications in catalysis, materials science, and as a synthon for more complex molecules.[3]

While the coordination chemistry of the analogous 2-propyl-1H-imidazole-4,5-dicarboxylic acid has been explored with main group metals, revealing diverse structural motifs, the dicarbonitrile variant remains a less-charted territory.[4] This document aims to bridge this gap by providing researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis, characterization, and potential applications of transition metal complexes of this compound. The protocols and insights presented herein are grounded in established principles of coordination chemistry and provide a robust framework for exploring this promising class of compounds.

Ligand Properties and Coordination Motifs

The this compound ligand offers multiple potential binding sites for transition metals. Understanding these is crucial for predicting and interpreting the structures of the resulting complexes.

  • Imidazole Nitrogen (N1 or N3): The sp²-hybridized nitrogen atoms of the imidazole ring are classical Lewis bases, readily coordinating to a wide range of transition metals.[5]

  • Nitrile Groups (-C≡N): The nitrile functionalities can coordinate to metal centers in a linear, end-on fashion through the nitrogen lone pair. They can also act as bridging ligands between two metal centers.[6][7]

  • Chelation and Bridging: The close proximity of the imidazole nitrogen and the nitrile groups allows for the possibility of chelation, forming stable five-membered rings. Furthermore, the ligand can bridge multiple metal centers, leading to the formation of coordination polymers with interesting topologies.[4]

The interplay of these coordination modes will be influenced by several factors, including the nature of the transition metal, the reaction stoichiometry, the choice of solvent, and the presence of counter-ions.

G cluster_ligand This compound cluster_modes Potential Coordination Modes cluster_factors Influencing Factors L Ligand N_imid Imidazole N-donation L->N_imid exhibits N_nitrile Nitrile N-donation (end-on) L->N_nitrile exhibits Bridge_nitrile Nitrile Bridging L->Bridge_nitrile exhibits Chelate N,N'-Chelation L->Chelate exhibits Metal Transition Metal Ion (nature, oxidation state) Metal->N_imid influences Metal->N_nitrile influences Metal->Bridge_nitrile influences Metal->Chelate influences Stoich Stoichiometry Stoich->N_imid influences Stoich->N_nitrile influences Stoich->Bridge_nitrile influences Stoich->Chelate influences Solvent Solvent System Solvent->N_imid influences Solvent->N_nitrile influences Solvent->Bridge_nitrile influences Solvent->Chelate influences Anion Counter-ion Anion->N_imid influences Anion->N_nitrile influences Anion->Bridge_nitrile influences Anion->Chelate influences

Caption: Logical relationship of ligand coordination modes and influencing factors.

Experimental Protocols

Protocol 1: Synthesis of a Representative Mononuclear Complex - Dichlorobis(this compound)copper(II)

This protocol describes a general method for the synthesis of a simple mononuclear complex, which can be adapted for other transition metals like Co(II), Ni(II), and Zn(II).

Rationale: The direct reaction of a metal salt with the ligand in a suitable solvent is a common and effective method for the synthesis of coordination complexes.[8] Ethanol is chosen as the solvent due to the good solubility of many transition metal chlorides and the ligand. The 2:1 ligand-to-metal molar ratio is selected to favor the formation of a bis-ligated complex.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Absolute Ethanol

  • Diethyl ether

  • Schlenk flask and standard glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL Schlenk flask, dissolve this compound (2.0 mmol) in absolute ethanol (20 mL) with gentle warming and stirring until a clear solution is obtained.

  • In a separate beaker, dissolve CuCl₂·2H₂O (1.0 mmol) in absolute ethanol (10 mL).

  • Add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature.

  • A color change and/or precipitation should be observed upon addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.

  • Cool the resulting solution in an ice bath to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the product under vacuum.

Protocol 2: Synthesis of a Coordination Polymer

This protocol outlines a hydrothermal synthesis approach, which is often employed to obtain crystalline coordination polymers.[4]

Rationale: Hydrothermal synthesis utilizes elevated temperature and pressure to increase the solubility of reactants and promote the growth of high-quality crystals. This method is particularly useful for generating extended network structures.

Materials:

  • This compound

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, combine this compound (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol).

  • Add a solvent mixture of DMF (5 mL) and deionized water (5 mL).

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 120 °C.

  • Maintain the temperature for 72 hours.

  • Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Collect the resulting crystals by filtration, wash with DMF and then water, and air-dry.

G cluster_synthesis General Synthetic Workflow start Start: Reagents dissolve Dissolve Ligand and Metal Salt in Solvent start->dissolve react React under Controlled Conditions (Temp, Time) dissolve->react isolate Isolate Product (Filtration/Crystallization) react->isolate wash Wash with Appropriate Solvents isolate->wash dry Dry Product under Vacuum or Air wash->dry characterize Characterize Product dry->characterize

Caption: A generalized workflow for the synthesis of transition metal complexes.

Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of the synthesized complexes.

Technique Purpose Expected Observations for this compound Complexes
FT-IR Spectroscopy To identify the coordination of the ligand to the metal center.A shift in the C≡N stretching frequency (typically around 2240 cm⁻¹) upon coordination. Changes in the vibrational modes of the imidazole ring.
UV-Vis Spectroscopy To study the electronic transitions within the complex.For d-block metals, observation of d-d transitions, which are indicative of the coordination geometry. Charge-transfer bands may also be present.
¹H and ¹³C NMR Spectroscopy To elucidate the structure of diamagnetic complexes (e.g., Zn(II)).Shifts in the proton and carbon signals of the ligand upon coordination.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex.Provides definitive information on bond lengths, bond angles, coordination geometry, and crystal packing.
Elemental Analysis (CHN) To confirm the empirical formula of the complex.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.
Magnetic Susceptibility To determine the number of unpaired electrons in paramagnetic complexes.Provides insight into the oxidation state and spin state of the metal center.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complexes.Determines decomposition temperatures and can indicate the presence of coordinated or lattice solvent molecules.[7]

Potential Applications

The unique structural features of this compound-metal complexes suggest a range of potential applications:

  • Catalysis: The coordinatively unsaturated metal centers in these complexes could serve as active sites for various catalytic transformations. Transition metal complexes are known to be effective catalysts for a wide array of organic reactions.[9][10]

  • Functional Materials: The ability of the ligand to form coordination polymers opens up possibilities for creating metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.[11]

  • Precursors for Bioactive Molecules: Imidazole derivatives are prevalent in many pharmaceuticals.[2] These metal complexes could serve as precursors or templates for the synthesis of novel drug candidates.

Conclusion

The coordination chemistry of this compound with transition metals represents a fertile ground for discovery. The ligand's combination of an imidazole core and nitrile functionalities offers a rich variety of coordination possibilities, from simple mononuclear species to intricate coordination polymers. The protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers to synthesize and investigate these novel complexes. The exploration of this system is poised to yield new materials with interesting structural, magnetic, and catalytic properties, contributing to the advancement of coordination chemistry and its applications in diverse scientific fields.

References

The Strategic Application of 2-Propyl-1H-imidazole-4,5-dicarbonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-propyl-1H-imidazole-4,5-dicarbonitrile. With full editorial control, this guide moves beyond rigid templates to offer a comprehensive narrative grounded in scientific integrity and practical expertise. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for your research endeavors.

Introduction: The Imidazole Scaffold and the Significance of the Dicarbonitrile Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for drug design. The subject of this guide, this compound, is a key intermediate in the synthesis of the widely prescribed antihypertensive agent, Olmesartan Medoxomil.[2] While primarily recognized for its role as a synthetic precursor, the vicinal dinitrile functionality offers a unique handle for chemical elaboration, making it a valuable building block in drug discovery campaigns.

This guide will illuminate the primary application of this compound as a pivotal intermediate and provide detailed protocols for its synthesis and subsequent transformation into a key precursor for angiotensin II receptor antagonists.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₈H₈N₄[3]
Molecular Weight 160.18 g/mol [3]
Appearance Colorless crystalline solid[4]
Melting Point 110-113 °C[4]
Solubility Soluble in organic solvents such as alcohols, ketones, and esters; low solubility in water.[4]

Core Application: A Cornerstone in the Synthesis of Olmesartan

The most prominent application of this compound in medicinal chemistry is its role as a starting material for the synthesis of the imidazole core of Olmesartan, a potent and selective AT₁ angiotensin II receptor antagonist. The dicarbonitrile serves as a stable and readily accessible precursor to the corresponding 4,5-dicarboxylic acid, a crucial intermediate in the construction of the final drug molecule.

The strategic advantage of using the dicarbonitrile lies in its efficient synthesis and the controlled manner in which the nitrile groups can be hydrolyzed to carboxylic acids. This two-step approach, from diaminomaleonitrile to the dicarbonitrile and then to the dicarboxylic acid, provides a high-yielding and scalable route to a key structural fragment of Olmesartan.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to the corresponding dicarboxylic acid.

Protocol 1: Synthesis of this compound

This protocol is based on the established reaction of diaminomaleonitrile with trimethyl orthobutyrate.[2]

Materials:

  • Diaminomaleonitrile

  • Trimethyl orthobutyrate

  • Acetonitrile (anhydrous)

  • Xylene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diaminomaleonitrile (1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a slurry. To this, add trimethyl orthobutyrate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 5 hours.

  • Solvent Exchange and Continued Reaction: Carefully distill off the acetonitrile and replace it with xylene. Continue to heat the mixture at reflux for an additional 7 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary, though this reaction is reported to give a high yield of the desired product.[2]

Expected Yield: 96%[2]

Protocol 2: Hydrolysis of this compound to 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

This protocol describes the acidic hydrolysis of the dicarbonitrile to the corresponding dicarboxylic acid, a key intermediate for Olmesartan synthesis.[2]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1 equivalent).

  • Acid Addition: Add a mixture of concentrated hydrochloric acid and water. A common ratio is 1:1 (v/v), ensuring enough volume to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • The dicarboxylic acid product will precipitate out of the acidic solution.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining acid.

  • Drying: Dry the collected solid in a vacuum oven to obtain the final product.

Expected Yield: 80%[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the key synthetic transformations described in the protocols.

G cluster_0 Synthesis of the Imidazole Core cluster_1 Downstream Synthesis of Olmesartan Diaminomaleonitrile Diaminomaleonitrile This compound This compound Diaminomaleonitrile->this compound  Trimethyl orthobutyrate,  MeCN/Xylene, Reflux  (Protocol 1) 2-Propyl-1H-imidazole-4,5-dicarboxylic_Acid 2-Propyl-1H-imidazole-4,5-dicarboxylic_Acid This compound->2-Propyl-1H-imidazole-4,5-dicarboxylic_Acid  HCl, H₂O, Reflux  (Protocol 2) Olmesartan_Precursor Olmesartan_Precursor 2-Propyl-1H-imidazole-4,5-dicarboxylic_Acid->Olmesartan_Precursor  Esterification,  Grignard Reaction, etc.

Caption: Synthetic pathway from diaminomaleonitrile to the Olmesartan precursor.

The Dicarbonitrile Moiety: A Versatile Handle for Library Synthesis

Beyond its role in Olmesartan synthesis, the vicinal dinitrile functionality on the imidazole scaffold presents opportunities for combinatorial chemistry and the generation of diverse compound libraries. The nitrile groups can be transformed into a variety of other functional groups, including:

  • Carboxylic Acids: As demonstrated, providing a key interaction point for many biological targets.

  • Tetrazoles: A well-established bioisostere for carboxylic acids, often improving metabolic stability and cell permeability.[5][6]

  • Amidines and Guanidines: Introducing basic centers that can engage in ionic interactions.

  • Thiazoles and Oxazoles: Through condensation reactions, leading to more complex heterocyclic systems.

This chemical versatility allows for the exploration of a wide chemical space around the 2-propyl-imidazole core, making this compound a valuable starting point for lead discovery programs.

G cluster_0 Potential Functional Group Transformations Dicarbonitrile_Scaffold 2-Propyl-1H-imidazole- 4,5-dicarbonitrile Carboxylic_Acids Dicarboxylic Acid Dicarbonitrile_Scaffold->Carboxylic_Acids Hydrolysis Tetrazoles Bis-tetrazole Dicarbonitrile_Scaffold->Tetrazoles [2+3] Cycloaddition Amidines Diamidine Dicarbonitrile_Scaffold->Amidines Pinner Reaction Heterocycles Fused Heterocycles Dicarbonitrile_Scaffold->Heterocycles Condensation

Caption: Chemical diversity from the dicarbonitrile scaffold.

Direct Biological Activity: An Area for Future Exploration

To date, there is a lack of publicly available data on the direct biological activity of this compound. Its primary utility in medicinal chemistry has been firmly established as a synthetic intermediate. However, the principles of drug discovery suggest that even seemingly simple building blocks can possess latent biological activities. It is plausible that this compound could be included in high-throughput screening campaigns to assess its potential as a hit for various biological targets. The presence of the imidazole core and the electron-withdrawing nitrile groups could facilitate interactions with enzyme active sites or receptors. Future investigations in this area could uncover novel applications for this versatile molecule.

Conclusion

This compound stands as a testament to the strategic importance of well-designed intermediates in medicinal chemistry. Its primary and well-established application lies in the efficient and scalable synthesis of the core imidazole structure of Olmesartan. The protocols provided herein offer a robust foundation for the synthesis and utilization of this key building block. Furthermore, the chemical reactivity of the dicarbonitrile moiety opens avenues for the creation of diverse molecular libraries, a cornerstone of modern drug discovery. While its direct biological activity remains to be explored, its value as a versatile scaffold is undisputed, ensuring its continued relevance in the synthesis of complex and medicinally important molecules.

References

derivatization of the nitrile groups in 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemical Derivatization of 2-propyl-1H-imidazole-4,5-dicarbonitrile

Abstract

This technical guide provides a comprehensive overview of key derivatization strategies for this compound, a versatile heterocyclic building block. The presence of two vicinal nitrile groups on the imidazole core offers a unique platform for synthetic transformations, enabling the creation of diverse molecular architectures relevant to pharmaceutical and materials science research. This document details the chemical principles, mechanistic insights, and step-by-step protocols for four primary classes of reactions: hydrolysis, reduction, nucleophilic addition of organometallics, and cycloaddition. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this valuable intermediate.

Introduction: The Strategic Value of this compound

This compound is a colorless crystalline solid with a melting point of approximately 110-113°C, soluble in various organic solvents but possessing low solubility in water[1]. Its significance in organic synthesis stems from its role as a key intermediate, most notably in the synthesis of the angiotensin II receptor antagonist, olmesartan[2][3]. The imidazole core is a privileged scaffold in medicinal chemistry, and the dual nitrile functionalities serve as highly versatile chemical handles.

The reactivity of the nitrile group is characterized by the electrophilic nature of the carbon atom and the nucleophilic lone pair on the nitrogen, along with the π-system of the triple bond[4]. This electronic configuration allows nitriles to participate in a wide array of chemical transformations. The strategic placement of two such groups on the imidazole ring allows for the synthesis of complex polycyclic systems, bidentate ligands for metal complexes, and precursors to dicarboxylic acids, diamines, and diketones[1]. This guide explores the practical application of these transformations.

Derivatization Strategies and Protocols

The following sections detail validated protocols for the functionalization of the nitrile groups. The choice of methodology is dictated by the desired final product, with each pathway offering a distinct set of functional group transformations.

Hydrolysis: Accessing Dicarboxylic Acids and Amides

The conversion of nitriles to carboxylic acids is a fundamental transformation. For this compound, this reaction yields 2-propyl-1H-imidazole-4,5-dicarboxylic acid, a direct precursor in several pharmaceutical syntheses[2][5].

Causality of Experimental Choice: Acid-catalyzed hydrolysis is generally preferred for this substrate as it proceeds robustly to the dicarboxylic acid. The mechanism involves initial protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom, facilitating attack by a weak nucleophile like water[6][7]. This is followed by tautomerization to an amide, which is subsequently hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt[7][8]. The final, irreversible formation of the ammonium ion in acidic media drives the reaction to completion[8].

Protocol 2.1: Acid-Catalyzed Hydrolysis to 2-propyl-1H-imidazole-4,5-dicarboxylic acid

This protocol describes the complete hydrolysis of both nitrile groups.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, 37%) or Sulfuric Acid (H₂SO₄, 98%)[5]

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 1.0 g of this compound in 15 mL of concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. The solid will gradually dissolve.

  • Reaction Monitoring: Maintain the reflux for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting on a silica plate.

  • Workup and Isolation: After the reaction is complete (disappearance of starting material), cool the flask to room temperature and then further in an ice bath.

  • Precipitation: Slowly and carefully neutralize the acidic solution by adding a 5 M NaOH solution. The pH should be adjusted to approximately 3-4, which is the isoelectric point for the resulting dicarboxylic acid, to induce precipitation.

  • Filtration: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water to remove any residual salts. Dry the product under vacuum to yield 2-propyl-1H-imidazole-4,5-dicarboxylic acid.

Self-Validation:

  • Expected Outcome: A white to off-white crystalline solid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) for the carboxylic acid are indicative of a successful reaction.

G start Start: 2-propyl-1H-imidazole- 4,5-dicarbonitrile reagents Reagents: - Conc. HCl or H₂SO₄ - Heat (Reflux) start->reagents Add hydrolysis Hydrolysis Reaction (8-12 hours) reagents->hydrolysis Initiate workup Workup: 1. Cooling 2. Neutralization (pH 3-4) 3. Filtration hydrolysis->workup Proceed to product Product: 2-propyl-1H-imidazole- 4,5-dicarboxylic acid workup->product Isolate

Caption: Workflow for Acid-Catalyzed Hydrolysis.
Reduction: Synthesis of Diamines

Reduction of the nitrile groups provides a direct route to the corresponding primary amines, yielding (2-propyl-1H-imidazole-4,5-diyl)bis(methanamine). This transformation is valuable for introducing basic centers and creating precursors for amides, sulfonamides, and imines.

Causality of Experimental Choice: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines[9]. Its high reactivity necessitates careful handling and anhydrous conditions. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon, which is repeated to complete the reduction to the amine[6]. Catalytic hydrogenation is an alternative, but can sometimes lead to mixtures of primary, secondary, and tertiary amines[10].

Protocol 2.2: LiAlH₄ Reduction to (2-propyl-1H-imidazole-4,5-diyl)bis(methanamine)

WARNING: Lithium aluminum hydride reacts violently with water and is pyrophoric. This procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Glauber's salt (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then water)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere: Assemble the glassware and flame-dry it under vacuum, then backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Preparation: In the three-neck flask, suspend a stoichiometric excess (e.g., 2.5 equivalents) of LiAlH₄ powder in anhydrous THF.

  • Substrate Addition: Dissolve 1.0 g of this compound in a minimum amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Quenching (Critical Step): Cool the reaction mixture to 0°C. Quench the excess LiAlH₄ by the extremely cautious, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (a common ratio is 1:1:3 by volume relative to the mass of LiAlH₄ used). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter off the inorganic salts through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude diamine, which can be further purified by distillation or chromatography if necessary.

Self-Validation:

  • Expected Outcome: A viscous oil or low-melting solid.

  • Characterization: Successful reduction is confirmed by the disappearance of the nitrile stretch in the IR spectrum and the appearance of N-H stretches (around 3300-3400 cm⁻¹). ¹H NMR will show a new signal for the CH₂NH₂ protons.

G start Start: Dinitrile in Anhydrous THF reagents Reagents: - LiAlH₄ in Anhydrous THF - Inert Atmosphere (N₂) start->reagents Add dropwise to reduction Reduction Reaction (Reflux, 4-6 hours) reagents->reduction Initiate workup Workup (Quenching): 1. Cool to 0°C 2. Cautious addition of H₂O, NaOH(aq) 3. Filtration reduction->workup Proceed to product Product: Diamine workup->product Isolate

Caption: Workflow for LiAlH₄ Reduction.
Nucleophilic Addition: Grignard Reaction for Ketone Synthesis

The addition of organometallic reagents, such as Grignard reagents, to nitriles is a classic C-C bond-forming reaction that yields ketones after acidic workup[11]. This allows for the introduction of diverse alkyl or aryl side chains.

Causality of Experimental Choice: Grignard reagents are strong nucleophiles and strong bases, requiring anhydrous conditions. The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming a magnesium salt of an imine. This intermediate is stable until it is hydrolyzed by the addition of aqueous acid in the workup step to produce the ketone[11]. The stoichiometry of the Grignard reagent can be controlled to potentially favor mono- or di-addition.

Protocol 2.3: Grignard Reaction to form a Diketone

WARNING: Grignard reagents are moisture-sensitive. This procedure must be conducted under an inert atmosphere using anhydrous solvents.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in ether)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Aqueous Hydrochloric Acid (e.g., 1 M HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic extraction solvent (e.g., Ethyl Acetate)

  • Standard inert atmosphere glassware setup

Procedure:

  • Inert Atmosphere: Use a flame-dried, nitrogen-flushed flask.

  • Substrate Solution: Dissolve 1.0 g of this compound in anhydrous THF.

  • Grignard Addition: Cool the substrate solution to 0°C. Add a stoichiometric excess of the Grignard reagent (e.g., 2.5 equivalents for di-addition) dropwise via syringe.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Hydrolysis (Workup): Cool the reaction mixture to 0°C and slowly add 1 M HCl to hydrolyze the intermediate imine salt and quench excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude diketone can be purified by column chromatography.

Self-Validation:

  • Expected Outcome: A solid or oil, depending on the Grignard reagent used.

  • Characterization: The IR spectrum will show a strong carbonyl (C=O) stretch around 1680-1720 cm⁻¹ and the absence of the nitrile peak. Mass spectrometry and NMR will confirm the addition of two new alkyl/aryl groups.

Derivatization MethodKey ReagentsConditionsResulting Functional Group
Hydrolysis Conc. HCl or H₂SO₄Reflux, 8-12 hDicarboxylic Acid
Reduction LiAlH₄Anhydrous THF, Reflux, 4-6 hDiamine
Grignard Addition R-MgBrAnhydrous THF, 0°C to RTDiketone (after hydrolysis)
Cycloaddition NaN₃, NH₄ClDMF, 100-120°CBis-tetrazole
[3+2] Cycloaddition: Synthesis of Bis-tetrazoles

The [3+2] cycloaddition of azides with nitriles is a highly efficient method for the synthesis of tetrazoles, which are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Causality of Experimental Choice: This reaction, often referred to as a Huisgen cycloaddition, transforms the nitrile's linear geometry into a planar, aromatic five-membered ring[12]. Sodium azide is a common and inexpensive azide source. The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF. The addition of an ammonium salt or a Lewis acid can catalyze the reaction.

Protocol 2.4: Synthesis of 4,5-bis(1H-tetrazol-5-yl)-2-propyl-1H-imidazole

WARNING: Sodium azide is highly toxic. Azide-containing solutions should not come into contact with heavy metals or strong acids, which can form explosive compounds.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Aqueous Hydrochloric Acid (e.g., 2 M HCl)

  • Standard heating and stirring equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.0 g of the dinitrile, a stoichiometric excess of sodium azide (e.g., 2.5 equivalents), and ammonium chloride (2.5 equivalents).

  • Solvent Addition: Add 15 mL of DMF to the flask.

  • Heating: Heat the stirred mixture to 120°C for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 50 mL of water.

  • Precipitation: Acidify the aqueous solution by adding 2 M HCl dropwise. The bis-tetrazole product will precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validation:

  • Expected Outcome: A stable, crystalline solid.

  • Characterization: The disappearance of the nitrile peak in the IR spectrum is a key indicator. ¹H NMR may show a broad peak for the acidic tetrazole N-H proton. Elemental analysis or high-resolution mass spectrometry can confirm the addition of six nitrogen atoms to the molecular formula.

G start Start: Dinitrile reagents Reagents: - NaN₃, NH₄Cl - DMF Solvent start->reagents Combine cycloaddition [3+2] Cycloaddition (120°C, 12-24 hours) reagents->cycloaddition Initiate workup Workup: 1. Cool 2. Acidification (HCl) 3. Precipitation cycloaddition->workup Proceed to product Product: Bis-tetrazole workup->product Isolate

Caption: Workflow for Bis-tetrazole Synthesis.

Conclusion and Future Outlook

The derivatization of this compound provides access to a rich variety of functionalized heterocyclic compounds. The protocols detailed in this guide for hydrolysis, reduction, organometallic addition, and cycloaddition represent foundational pathways for leveraging this versatile starting material. These methods enable the systematic exploration of chemical space around the imidazole core, facilitating the development of new therapeutic agents, functional materials, and ligands for coordination chemistry. The continued exploration of more advanced and selective catalytic methods for nitrile transformation will further expand the synthetic utility of this valuable building block.

References

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, detailed protocol for the quantitative determination of 2-propyl-1H-imidazole-4,5-dicarbonitrile (PIDC) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. PIDC is a critical intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is essential for process monitoring, quality control, and impurity profiling.[1] This application note outlines a complete methodology, from the fundamental principles guiding method development to a step-by-step protocol for execution and validation in accordance with ICH Q2(R2) guidelines.[2] The causality behind critical parameter selection is explained to provide researchers with a robust framework adaptable to their specific laboratory environments.

Analyte Profile and Chromatographic Strategy

Physicochemical Properties of PIDC

Understanding the properties of this compound is the foundation for developing a successful analytical method.

  • Structure: PIDC possesses a polar imidazole core, a moderately non-polar propyl group, and two polar cyano (nitrile) groups.[1]

  • Molecular Formula: C₈H₈N₄[3]

  • Molecular Weight: Approximately 160.18 g/mol .[3][4]

  • Solubility: It is soluble in organic solvents like alcohols and ketones but has low solubility in water.[1] This characteristic makes it an ideal candidate for reversed-phase chromatography.

  • pKa: The predicted pKa of the imidazole ring is approximately 5.57, meaning its ionization state can be controlled by adjusting the mobile phase pH.[4]

  • Chromophore: The imidazole ring and nitrile groups act as chromophores, allowing for sensitive UV detection, typically at lower wavelengths.[5]

Rationale for RP-HPLC Method Selection

A reversed-phase HPLC method is the logical choice for PIDC analysis for several key reasons:

  • Versatility and Robustness: RP-HPLC is the gold standard in the pharmaceutical industry for its high precision, reproducibility, and ability to separate compounds with a wide range of polarities.[6]

  • Analyte Retention: The combination of polar and non-polar moieties in PIDC allows for effective retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.

  • Control over Retention: By manipulating the mobile phase composition (e.g., organic solvent ratio and pH), the retention time of PIDC can be precisely controlled to achieve optimal separation from impurities or other matrix components. Adjusting the pH to be ~2 units below the analyte's pKa ensures the imidazole ring is consistently protonated, leading to stable retention times and improved peak symmetry.[7]

Recommended HPLC Method Parameters

The following parameters provide a robust starting point for the quantification of PIDC.

ParameterRecommended ConditionCausality & Justification
HPLC System Any standard HPLC or UPLC system with a UV/PDA detectorStandard equipment ensures broad applicability.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)The C18 stationary phase provides sufficient hydrophobic interaction for retaining the propyl chain of PIDC, while allowing for timely elution with a suitable mobile phase.[6]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Low pH ensures the imidazole moiety is protonated, minimizing peak tailing and ensuring consistent retention.[7] For MS compatibility, 0.1% formic acid can be substituted.[8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier offering low viscosity and good UV transparency at the chosen wavelength.
Elution Mode IsocraticAn isocratic elution is preferred for its simplicity, robustness, and suitability for quantifying a single analyte when interferences are minimal.
Composition 60% Mobile Phase A : 40% Mobile Phase BThis ratio should be optimized to achieve a retention time of approximately 5-10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Detection UV at 210 nmThe imidazole ring exhibits strong absorbance at low UV wavelengths, providing high sensitivity for quantification.[5]
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and instrument sensitivity.
Diluent 50:50 Acetonitrile:WaterThis composition ensures the analyte is fully dissolved and is compatible with the mobile phase, preventing peak distortion.[6]

Step-by-Step Experimental Protocol

Reagent and Standard Preparation
  • Mobile Phase A Preparation: Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B Preparation: Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent Preparation: Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.

  • PIDC Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of PIDC reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the diluent. These will be used to establish linearity.

Sample Preparation
  • Accurately weigh a sample containing an estimated 10 mg of PIDC into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature, then dilute to the mark with diluent. This yields a nominal concentration of 100 µg/mL.

  • If necessary, further dilute the solution to fall within the established calibration range (e.g., a 1:4 dilution to achieve 25 µg/mL).

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Chromatographic Run Execution
  • System Equilibration: Purge the HPLC system and pump the initial mobile phase composition (60:40 A:B) through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the 25 µg/mL working standard solution five times. The system is ready for analysis if it meets the criteria outlined in Table 2.

  • Analysis Sequence:

    • Inject a diluent blank to ensure no carryover or system contamination.

    • Inject each working standard solution to generate the calibration curve.

    • Inject the prepared sample solutions.

    • Inject a standard solution periodically (e.g., after every 10 sample injections) to verify system stability.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Reagents Prepare Mobile Phase & Diluent Standards Prepare Stock & Working Standards Reagents->Standards Samples Prepare & Filter Samples Standards->Samples Equilibrate Equilibrate HPLC System SST Perform System Suitability Test (SST) Equilibrate->SST Calibrate Inject Standards (Calibration Curve) SST->Calibrate Analyze Inject Samples Calibrate->Analyze Integrate Integrate Peak Areas Analyze->Integrate Quantify Calculate Concentration (vs. Calibration Curve) Integrate->Quantify Report Generate Final Report Quantify->Report

Fig 1. General workflow for the HPLC quantification of PIDC.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[9] The following protocol should be followed to ensure the reliability of the PIDC quantification method.[2][10]

System Suitability

Before starting any validation, system suitability must be established to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 1.5 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000 Indicates good column efficiency and separation power.

| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time (n=5) | Demonstrates the precision of the instrument and injection system.[10] |

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[11]

  • Protocol:

    • Inject the diluent to demonstrate no interfering peaks at the retention time of PIDC.

    • Prepare a placebo sample (all sample components except PIDC) and inject it to confirm the absence of matrix interference.

    • Spike the placebo with PIDC and confirm that the peak is spectrally pure using a PDA detector and that its retention time matches the standard.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (e.g., 1 to 100 µg/mL) in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be insignificant compared to the response of the lowest concentration standard.

    • The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[9]

Accuracy (Recovery)
  • Protocol: Spike a placebo or a known sample matrix with PIDC at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare three replicates at each level.

  • Analysis: Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.[11]

Precision
  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent preparations of the PIDC sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: %RSD ≤ 2.0% for the new set, and the combined data from both studies should also meet the precision criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

  • Verification: Prepare standards at the calculated LOQ concentration and inject them to confirm that the signal-to-noise ratio is approximately 10:1 and that the precision at this level is acceptable.

Validation_Pyramid cluster_foundation Method Foundation cluster_quantitative Quantitative Performance cluster_limits Method Limits cluster_reliability Method Reliability Specificity Specificity (Is it the right analyte?) Linearity Linearity (Proportional response?) Specificity->Linearity Accuracy Accuracy (Is the result correct?) Specificity->Accuracy Precision Precision (Are results reproducible?) Specificity->Precision Range Range (Over what concentrations?) Linearity->Range Robustness Robustness (Resistant to small changes?) Linearity->Robustness LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Accuracy->Robustness Precision->LOQ Precision->Robustness Range->Robustness LOD Limit of Detection (LOD) LOQ->LOD LOQ->Robustness LOD->Robustness

Fig 2. Interrelationship of key HPLC method validation parameters.

References

The Versatile Role of 2-Propyl-1H-imidazole-4,5-dicarbonitrile in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the imidazole ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutics. Within the diverse family of imidazole-based building blocks, 2-propyl-1H-imidazole-4,5-dicarbonitrile has emerged as a particularly valuable and versatile precursor for the synthesis of a wide array of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the applications of this compound as a foundational building block in heterocyclic synthesis. We will delve into its role in the construction of key pharmaceutical intermediates and the synthesis of fused bicyclic systems of significant medicinal interest, such as purines and pyrimido[4,5-d]imidazoles. Through detailed application notes and step-by-step protocols, this document aims to equip researchers with the practical knowledge and mechanistic understanding necessary to effectively utilize this powerful synthetic tool.

Physicochemical Properties and Synthesis

This compound is a colorless crystalline solid with a melting point of approximately 110-113°C. It exhibits solubility in various organic solvents like alcohols, ketones, and esters, while having low solubility in water.[1] Its molecular structure, featuring a reactive imidazole core flanked by two electrophilic nitrile groups, is the key to its synthetic versatility.

A common and efficient method for the preparation of this compound involves the condensation of diaminomaleonitrile with trimethyl orthobutyrate. This reaction proceeds in high yield and provides a straightforward route to this key intermediate.

Application I: A Cornerstone in the Synthesis of Angiotensin II Receptor Blockers - The Olmesartan Intermediate

One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of Olmesartan, a widely prescribed antihypertensive drug. The dinitrile serves as the foundational imidazole core upon which the final complex structure of Olmesartan is assembled. The synthetic pathway involves the transformation of the nitrile functionalities into ester groups, followed by a Grignard reaction to introduce the characteristic hydroxypropyl side chain.

Protocol 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

This protocol details the conversion of the dinitrile to the corresponding diethyl ester, a crucial step in the Olmesartan synthesis cascade.

Reaction Scheme:

G dinitrile This compound diester Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate dinitrile->diester Ethanol, H2SO4 (cat.), Reflux

A schematic for the synthesis of the diethyl ester intermediate.

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in absolute ethanol (10 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Expected Outcome:

This procedure typically yields the diethyl ester as a white to off-white solid in good to excellent yields (80-95%).

Protocol 2: Grignard Reaction for the Synthesis of the Olmesartan Side Chain

This protocol describes the subsequent Grignard reaction to introduce the 1-hydroxy-1-methylethyl group at the 4-position of the imidazole ring.

Reaction Scheme:

G diester Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate grignard_product Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate diester->grignard_product Methylmagnesium Bromide, THF, 0°C to rt

Formation of the key Olmesartan side chain via Grignard reaction.

Materials:

  • Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

Procedure:

  • Dissolve diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in anhydrous THF (10 volumes) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide solution (2.2 equivalents) dropwise via a syringe, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield the desired product.

Data Summary Table:

StepStarting MaterialReagents and ConditionsProductTypical Yield
1This compoundEthanol, H₂SO₄ (cat.), RefluxDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylate80-95%
2Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateMeMgBr, THF, 0°C to rtEthyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate70-85%

Application II: Synthesis of Fused Heterocyclic Systems - Building Purine and Pyrimido[4,5-d]imidazole Scaffolds

The two adjacent nitrile groups in this compound provide a perfect anchor for the construction of a second fused heterocyclic ring. This strategy is particularly valuable for the synthesis of purine and pyrimido[4,5-d]imidazole derivatives, which are core structures in numerous biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors.

The general approach involves the cyclocondensation of the dinitrile with a suitable three-atom component, such as formamide, guanidine, or urea.

Conceptual Workflow for Fused Ring Synthesis:

G Start This compound Intermediate Open-chain or Partially Cyclized Intermediate Start->Intermediate Reaction Reagent Cyclizing Reagent (e.g., Formamide, Guanidine, Urea) Reagent->Intermediate Product Fused Heterocyclic Product (e.g., Purine, Pyrimido[4,5-d]imidazole) Intermediate->Product Cyclization

General workflow for the synthesis of fused heterocycles.

Protocol 3: Synthesis of 2-Propyl-7H-purine-6-amine (A Substituted Adenine Analog)

This protocol outlines the synthesis of a purine derivative through the reaction of this compound with formamide, which serves as both a reactant and a solvent.

Reaction Scheme:

G dinitrile This compound purine 2-Propyl-7H-purine-6-amine dinitrile->purine Formamide, High Temperature

Synthesis of a purine analog from the dinitrile.

Materials:

  • This compound

  • Formamide

  • High-temperature reaction vessel (e.g., sealed tube or microwave reactor)

  • Ethanol or Methanol for crystallization

Procedure:

  • Place this compound (1 equivalent) and formamide (10-20 volumes) in a suitable high-temperature reaction vessel.

  • Heat the mixture to 180-200°C for 4-8 hours. The reaction can be conveniently carried out in a sealed tube or a microwave reactor for better temperature control and reduced reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation. Collect the solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Mechanistic Insight:

The reaction is believed to proceed through the initial formation of an N-formylamino-imidazole intermediate, which then undergoes intramolecular cyclization and dehydration to form the purine ring.

Protocol 4: Synthesis of 2-Propylpyrimido[4,5-d]imidazole-4,7-diamine (A Fused Pyrimidine Analog)

This protocol describes the synthesis of a pyrimido[4,5-d]imidazole derivative by reacting this compound with guanidine.

Reaction Scheme:

G dinitrile This compound pyrimidine 2-Propylpyrimido[4,5-d]imidazole-4,7-diamine dinitrile->pyrimidine Guanidine Hydrochloride, Base, Solvent (e.g., Ethanol), Reflux

Synthesis of a pyrimido[4,5-d]imidazole analog.

Materials:

  • This compound

  • Guanidine hydrochloride

  • A suitable base (e.g., sodium ethoxide, sodium methoxide)

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask, prepare a solution of the base (e.g., sodium ethoxide, 2.2 equivalents) in the anhydrous solvent (e.g., ethanol, 15 volumes) under an inert atmosphere.

  • Add guanidine hydrochloride (1.1 equivalents) to the base solution and stir for 15-30 minutes at room temperature.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a potent and versatile building block in heterocyclic synthesis. Its utility is well-established in the industrial synthesis of important pharmaceuticals like Olmesartan. Furthermore, its dinitrile functionality provides a strategic platform for the construction of fused heterocyclic systems such as purines and pyrimido[4,5-d]imidazoles, which are of significant interest in drug discovery. The protocols outlined in this guide provide a practical framework for researchers to harness the synthetic potential of this valuable intermediate. Future research in this area will likely focus on expanding the scope of its cyclocondensation reactions with a wider variety of reagents to access novel and diverse heterocyclic scaffolds with potential biological activities.

References

Application Notes & Protocols for Investigating the Biological Activity of 2-Propyl-1H-imidazole-4,5-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals with a vast spectrum of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on exploring the potential therapeutic applications of a specific, yet underexplored, class of compounds: 2-propyl-1H-imidazole-4,5-dicarbonitrile derivatives. While direct biological data on the parent molecule is sparse, its structural features—a versatile imidazole core, a lipophilic propyl group, and electron-withdrawing dinitrile moieties—suggest significant potential for derivatization and biological activity. This guide outlines the scientific rationale for screening these derivatives against several key therapeutic targets, provides detailed, field-proven protocols for preliminary in vitro evaluation, and offers insights into data interpretation.

Introduction: The Imidazole Scaffold as a Foundation for Drug Discovery

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites have established it as a cornerstone in medicinal chemistry.[1][3] Imidazole-containing drugs are used clinically as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[3]

The core structure of interest, this compound (CAS: 51802-42-7), presents a unique starting point for a chemical library.[4][5] The propyl group at the C2 position can influence lipophilicity and van der Waals interactions, while the dinitrile groups at the C4 and C5 positions are strong electron-withdrawing groups that can serve as handles for further chemical modification into amides, carboxylic acids, or tetrazoles, profoundly altering the molecule's properties and potential biological targets.[6][7] This document serves as a strategic framework for unlocking this potential.

Rationale for Biological Screening: Potential Therapeutic Areas

Based on the extensive pharmacology of the imidazole class, derivatives of this compound are prime candidates for screening in several key areas.

Anticancer Activity

Imidazole derivatives are potent anticancer agents that can modulate various oncogenic pathways.[8][9] The antiproliferative potential of this scaffold is high, with several plausible mechanisms of action.

  • Hypothesis: Derivatives can inhibit cancer cell proliferation by targeting key enzymes in cell cycle regulation or signal transduction.

  • Plausible Mechanisms of Action:

    • Kinase Inhibition: The imidazole scaffold is a common feature in kinase inhibitors.[8] Derivatives may compete with ATP for the binding site of crucial kinases like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), or Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest and apoptosis.[8][10] Notably, imidazole-4,5-dicarboxamides, which can be synthesized from the dinitrile parent, have shown antiproliferative activity against HL-60 cells, potentially through CDK2 inhibition.[7]

    • Tubulin Polymerization Inhibition: Certain imidazole-based compounds disrupt microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis.[8][9]

    • Induction of Apoptosis: By modulating various cellular pathways, these compounds can trigger programmed cell death, a hallmark of effective cancer therapies.[10]

kinase_inhibition cluster_0 Kinase Active Site Kinase Kinase Enzyme Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds PhosphoSubstrate PhosphoSubstrate Substrate->PhosphoSubstrate Signal Propagation (Cell Growth, Proliferation) Inhibitor Imidazole Derivative (Competitive Inhibitor) BlockedKinase Inactive Kinase Inhibitor->BlockedKinase Occupies ATP Site NoReaction Apoptosis / Cell Cycle Arrest BlockedKinase->NoReaction antimicrobial_workflow start Compound Library (Imidazole Derivatives) mic Primary Screen: Minimum Inhibitory Concentration (MIC) Assay start->mic inactive Inactive Compounds (Archive) mic->inactive No Activity active Active 'Hits' (Low MIC) mic->active Activity Detected mbc Secondary Screen: Minimum Bactericidal Concentration (MBC) Assay active->mbc further Mechanism of Action Studies: - Biofilm Inhibition - Membrane Permeability - Cytotoxicity Assays mbc->further cox_pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Imidazole Derivative (COX-2 Inhibitor) Inhibitor->COX2 Blocks Active Site

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this procedure. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The primary and most direct route to synthesizing this compound involves the condensation and subsequent cyclization of diaminomaleonitrile (DAMN) with a source for the propyl group, typically an orthoester like triethyl orthobutyrate. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity.

Troubleshooting Guide: From Low Yield to High Purity

This section is structured in a question-and-answer format to address the most common issues observed in the field.

Issue 1: Low or No Product Yield

Question: "My reaction has run for the specified time, but upon workup, I'm getting very low yields (<30%) or no desired product at all. What are the likely causes?"

Answer: This is the most frequent challenge and typically points to one of three areas: reagent quality, catalyst inefficiency, or suboptimal reaction conditions.

  • Diaminomaleonitrile (DAMN) Degradation: DAMN is highly susceptible to moisture and can hydrolyze or degrade upon improper storage. The presence of water can interfere with the initial condensation step.

  • Orthoester Hydrolysis: Triethyl orthobutyrate will readily hydrolyze in the presence of trace acid and water to form triethyl orthoformate and eventually ethyl butyrate and ethanol. This depletes your key reagent.

  • Protocol 1: Reagent Purity Verification & Handling

    • DAMN Verification: Before use, verify the purity of DAMN via melting point (typically 182-184°C) or NMR. If it appears discolored (it should be a white to off-white powder), consider recrystallization from water or ethanol.

    • Drying DAMN: Dry DAMN under a high vacuum at 40-50°C for at least 4 hours before use.

    • Orthoester Quality: Use a freshly opened bottle of triethyl orthobutyrate or distill older stock under reduced pressure.

  • Protocol 2: Catalyst Optimization The reaction is typically catalyzed by acid. Acetic acid is common, but its effectiveness can vary.

    • Mechanism Insight: The acid protonates the orthoester, making it a better electrophile for attack by the amino group of DAMN. The cyclization step is also acid-catalyzed.

    • Troubleshooting Steps:

      • Catalyst Loading: Ensure the correct catalytic amount is used. An excess of a strong acid can lead to side reactions.

      • Alternative Catalysts: If glacial acetic acid proves ineffective, consider a Lewis acid catalyst like Ytterbium (III) triflate (Yb(OTf)₃), which has been shown to be highly effective in related syntheses.

The reaction temperature and time are critically linked. Heating is necessary to drive the cyclization and elimination of ethanol.

ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome
Catalyst Glacial Acetic Acid (10 mol%)Yb(OTf)₃ (2 mol%)Increased reaction rate and yield with Condition B.
Temperature 120°C140°CHigher temperature can accelerate the final, slower cyclization step.
Solvent Neat (No Solvent)High-boiling solvent (e.g., Toluene)Toluene can aid in the azeotropic removal of ethanol, driving the reaction forward.
Issue 2: Significant Impurity Profile in Final Product

Question: "I've managed to get a decent yield, but my NMR and LC-MS show significant impurities that are difficult to remove. What are these byproducts and how can I prevent them?"

Answer: Impurity formation often stems from incomplete reaction or side reactions involving the intermediates.

  • Uncyclized Intermediate: The most common impurity is the ethoxymethyleneamino-maleonitrile intermediate. Its presence indicates that the final cyclization step is incomplete.

  • DAMN Starting Material: Residual DAMN indicates an incomplete initial reaction.

  • Polymeric Materials: Under harsh acidic conditions or high temperatures for extended periods, DAMN can polymerize.

Caption: Workflow for reaction monitoring to minimize impurities.

If impurities are still present, a robust purification protocol is necessary.

  • Crude Product Isolation: After cooling, the reaction mixture may solidify. If run neat, triturate the solid with a non-polar solvent like hexanes or diethyl ether to remove unreacted orthoester and other soluble impurities. Filter the solid.

  • Recrystallization: The crude solid can be recrystallized to high purity.

    • Solvent System: A mixed solvent system often works best. A good starting point is Ethanol/Water or Isopropanol/Water.

    • Procedure: Dissolve the crude product in the minimum amount of hot ethanol or isopropanol. Slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Validation: Confirm purity using HPLC and ¹H NMR. The two nitrile peaks in the ¹³C NMR should be sharp and distinct.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this imidazole synthesis?

A1: The reaction proceeds through a two-step mechanism. First, one of the amino groups of DAMN acts as a nucleophile, attacking the electrophilic carbon of the acid-activated triethyl orthobutyrate. This is a condensation reaction that eliminates two molecules of ethanol to form an N-alkoxyimidate intermediate. Second, an intramolecular cyclization occurs where the second amino group attacks the imidate carbon, followed by the elimination of a third ethanol molecule to form the aromatic imidazole ring.

Caption: Simplified reaction mechanism for imidazole synthesis.

Q2: Can I use a different orthoester to synthesize other 2-substituted imidazoles?

A2: Absolutely. This method is quite versatile. Using triethyl orthoacetate would yield the 2-methyl derivative, while triethyl orthovalerate would yield the 2-butyl derivative. The reaction conditions may require slight re-optimization for different orthoesters due to differences in reactivity and boiling points.

Q3: What are the key safety precautions for this reaction?

A3:

  • Nitrile Hazard: The product and starting material (DAMN) are dinitriles. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust or vapors.

  • Thermal Hazard: The reaction is typically run at high temperatures (120-140°C). Use appropriate heating mantles and ensure the glassware is free of cracks.

  • Reagent Handling: Glacial acetic acid is corrosive. Handle with care.

Q4: My reaction mixture turned dark brown/black. Is this normal?

A4: Some color change is expected, but a very dark, tar-like mixture often indicates decomposition or polymerization, especially if the temperature was too high or the reaction was heated for too long. It is crucial to monitor the reaction progress (e.g., by TLC) and stop it once the starting material is consumed to prevent such degradation.

Technical Support Center: Purification of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-propyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. Here, we provide in-depth, field-tested answers to common questions and troubleshooting scenarios to help you achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Material

This section addresses the foundational knowledge required before selecting a purification strategy. Understanding the potential impurities and physicochemical properties of your target compound is the first step toward successful purification.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis proceeds from diaminomaleonitrile and an orthoester.[1]

  • Unreacted Starting Materials: The most common impurities are residual diaminomaleonitrile (DAMN) and trimethyl or triethyl orthobutyrate.

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to various partially reacted intermediates. Hydrolysis of the nitrile groups to amides or carboxylic acids can occur if the reaction is exposed to acidic or basic conditions for extended periods, especially at elevated temperatures.

  • Residual Solvents: Acetonitrile is often used as a solvent in the synthesis and can be present in the crude product.[1]

  • Coloring Agents: Polymeric or degradation products can form, often resulting in a yellow or brown tint in the crude material.

Q2: What are the key physicochemical properties of this compound that are critical for purification?

A2: Understanding these properties is essential for designing an effective purification protocol. Key data is summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₈H₈N₄-
Molecular Weight 160.18 g/mol [2]Affects diffusion rates in chromatography.
Appearance Colorless crystalline solid[3]A pure sample should be a white or colorless solid. Color indicates impurities.
Melting Point ~110-113 °C[3]A sharp melting point in this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Solubility Soluble in alcohols, ketones, esters; low solubility in water.[3]Crucial for selecting solvents for recrystallization and mobile phases for chromatography. Low water solubility is key for precipitation.
pKa (Predicted) 5.57 ± 0.10[4]The imidazole ring is weakly basic. This allows for purification via acid-base extraction by forming a water-soluble salt with an acid.
Q3: How do I choose the best purification strategy for my specific needs?

A3: The optimal strategy depends on the initial purity of your crude product, the nature of the impurities, and the required final purity. The following flowchart provides a general decision-making framework.

G start Crude Product (this compound) purity_check Assess Initial Purity (TLC, ¹H NMR) start->purity_check high_purity Purity >90%? Mainly solid impurities? purity_check->high_purity recrystallization Primary Method: Recrystallization high_purity->recrystallization Yes complex_mix Complex Mixture? (Multiple spots on TLC, close Rf values) high_purity->complex_mix No final_product Purified Product recrystallization->final_product chromatography Primary Method: Column Chromatography complex_mix->chromatography Yes acidic_basic_impurities Presence of non-basic organic impurities? complex_mix->acidic_basic_impurities No chromatography->final_product acidic_basic_impurities->chromatography No acid_base Pre-Purification / Alternative: Acid-Base Extraction acidic_basic_impurities->acid_base Yes acid_base->recrystallization Follow with recrystallization acid_base->chromatography Follow with chromatography if needed

Caption: Decision flowchart for selecting a purification method.

Part 2: Detailed Protocols & Troubleshooting Guides

This section provides step-by-step methodologies for the most common and effective purification techniques, along with solutions to specific issues you may encounter.

Method 1: Recrystallization

Principle: This technique is ideal for removing small amounts of impurities from a solid compound. It relies on the principle that the target compound and its impurities have different solubilities in a given solvent.[5] The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures in the chosen solvent.

Detailed Step-by-Step Protocol
  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile). A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling. A mixture of solvents (a "good" solvent and a "poor" solvent) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid is completely dissolved. Add solvent dropwise until a clear, saturated solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization
  • Q: My compound "oiled out" instead of forming crystals. What should I do?

    • A: Causality: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. The compound comes out of the solution as a liquid instead of a solid.

    • Solution: Re-heat the solution to dissolve the oil. Add more solvent to decrease the saturation level and allow it to cool much more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.

  • Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

    • A: Causality: This usually means either too much solvent was added, making the solution too dilute, or the solution is supersaturated and requires nucleation.

    • Solution:

      • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface.

      • Seed Crystals: Add a tiny crystal of the pure compound if available.

      • Reduce Solvent: If nucleation fails, gently heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool again.

Method 2: Acid-Base Extraction

Principle: This powerful liquid-liquid extraction technique separates compounds based on their acid-base properties.[7] Given the imidazole's pKa of ~5.57, it can be protonated by a dilute acid (e.g., 1 M HCl) to form a water-soluble imidazolium salt. This salt will partition into the aqueous phase, leaving neutral organic impurities behind in the organic phase.

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The protonated product is now in the lower aqueous layer (if using dichloromethane) or upper aqueous layer (if using ethyl acetate). Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acid to ensure complete transfer.

  • Neutralization & Precipitation: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper).

  • Isolation: The neutral this compound, being poorly soluble in water, should precipitate out as a solid. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water and dry under vacuum.

G cluster_0 Separatory Funnel cluster_1 After Separation cluster_2 Beaker A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add 1M HCl (aq) A->B C Shake & Separate B->C D Organic Layer: Neutral Impurities C->D E Aqueous Layer: Protonated Product (Water-Soluble Salt) C->E F Aqueous Layer E->F G Add Base (e.g., NaOH) to pH > 7 F->G H Precipitation of Pure Product G->H I Filter & Dry H->I

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Acid-Base Extraction
  • Q: An emulsion has formed, and the layers are not separating.

    • A: Causality: Emulsions are common and often caused by vigorous shaking or the presence of particulate matter.

    • Solution: Add a saturated aqueous solution of NaCl (brine).[6] This increases the ionic strength of the aqueous layer, which helps to break the emulsion. Alternatively, let the funnel stand for an extended period or gently swirl it.

  • Q: My product did not precipitate after I neutralized the aqueous layer.

    • A: Causality: This could happen if the compound has some water solubility even in its neutral form, or if not enough base was added.

    • Solution:

      • Check pH: Ensure the solution is distinctly basic (pH 8-9).

      • Back-Extraction: If it's still dissolved, perform a back-extraction. Add a fresh portion of an organic solvent (e.g., ethyl acetate) to the basic aqueous solution, shake, and separate. The neutral product will move back into the organic layer. You can then recover it by drying the organic layer and evaporating the solvent.

Method 3: Column Chromatography

Principle: This is a highly versatile technique for separating complex mixtures. It works by passing a mixture through a column containing a stationary phase (e.g., silica gel). Components of the mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, leading to separation.

Detailed Step-by-Step Protocol
  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexane and ethyl acetate) should give your product an Rf value of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the mobile phase, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to push it through.

  • Fraction Collection: Collect the eluent in separate fractions. Monitor the separation by collecting TLC spots from the fractions.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Column Chromatography
  • Q: My spots are streaking or "tailing" on the TLC plate.

    • A: Causality: Tailing is often caused by a compound being too polar for the chosen solvent system or interacting too strongly with the silica. The imidazole and nitrile groups can be quite polar.

    • Solution: Add a small amount of a polar modifier to your eluent. For a basic compound like this, adding a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase can significantly improve the peak shape by neutralizing the acidic sites on the silica gel.

  • Q: I can't achieve separation between my product and an impurity.

    • A: Causality: The polarity of the product and the impurity are too similar in the current mobile phase.

    • Solution: You need to change the selectivity of the system. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). A shallower gradient (if using gradient elution) can also improve resolution.

References

Technical Support Center: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important pharmaceutical intermediate. As a key building block in the synthesis of the antihypertensive drug Olmesartan, ensuring its purity is paramount.[1] This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of impurities that can arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most widely reported and industrially relevant synthesis involves the condensation reaction between diaminomaleonitrile (DAMN) and an orthoester of butyric acid, typically trimethyl orthobutyrate.[2] The reaction is generally carried out in a suitable solvent like acetonitrile under reflux conditions.[2] This method provides a direct route to the imidazole core, forming the desired product in good yields.

The overall transformation can be visualized as follows:

G cluster_reactants Reactants DAMN Diaminomaleonitrile (DAMN) Intermediate Intermediate Formation (Loss of Methanol) DAMN->Intermediate + Orthoester Trimethyl Orthobutyrate Orthoester->Intermediate Product This compound Cyclization Intramolecular Cyclization & Aromatization Intermediate->Cyclization Heat (Δ) Cyclization->Product

Caption: General synthesis pathway for this compound.

Q2: What are the most common impurities I should expect, and where do they come from?

Impurities can originate from three primary sources: the starting materials themselves, side reactions during the synthesis, and degradation of the product or intermediates.[3] Understanding these sources is the first step toward effective control.

Impurity TypePotential SourceRationale for Formation
Unreacted Starting Materials - Diaminomaleonitrile (DAMN)- Trimethyl OrthobutyrateIncomplete reaction due to non-optimal reaction time, temperature, or stoichiometry.
Starting Material Impurities - HCN Oligomers- Aminoiminosuccinonitrile (AISN)DAMN is a tetramer of hydrogen cyanide (HCN) and its synthesis can produce other oligomers or isomers.[4][5] These can be carried over or interfere with the main reaction.
Side-Reaction Products - Pyrazine or Purine derivativesDAMN is a versatile precursor for many nitrogen heterocyles.[6][7] Slight changes in reaction conditions (e.g., presence of oxidants, different catalysts) can favor alternative cyclization pathways.[8]
Hydrolysis Products - 2-propyl-1H-imidazole-4,5-dicarboxylic acid- Mono-amide/mono-nitrile speciesThe dinitrile product can undergo partial or complete hydrolysis to the corresponding carboxylic acids if exposed to acidic or basic conditions, especially at elevated temperatures.[2][9]
Solvent Adducts/Byproducts - N-formyl or N-acetyl derivativesIf solvents like formamide or acetonitrile participate in side reactions under harsh conditions, they can form adducts with the imidazole ring or starting materials.
Q3: The quality of diaminomaleonitrile (DAMN) seems critical. What specific issues should I be aware of?

You are correct; the purity of your DAMN (CAS 1187-42-4) is arguably the most critical factor for a successful and clean synthesis.[10] DAMN is known to be a challenging reagent for several reasons:

  • Stability: DAMN can darken and degrade upon prolonged storage, especially when exposed to light and air.[11][12] It is often received as a brown or tan powder, but a very dark or black appearance may indicate significant degradation.[10][12]

  • Synthesis Byproducts: DAMN is formed by the oligomerization of hydrogen cyanide.[4] This process is not perfectly selective and can produce a range of related compounds. While modern preparations are much improved, the presence of other HCN polymers can inhibit the desired reaction or introduce hard-to-remove impurities.[5]

  • Isomeric Impurities: The isomer aminoiminosuccinonitrile (AISN) is a known potential impurity from older or less controlled DAMN synthesis methods.[4]

  • Handling: The preparation of DAMN can involve hazardous materials like sodium cyanide and may evolve hydrogen cyanide gas, requiring extreme caution and a well-ventilated fume hood.[11]

Recommendation: Always source high-purity DAMN (≥97%) from a reputable supplier.[13] If in doubt, perform a purity check (e.g., HPLC, NMR) on your starting material before beginning the synthesis. If your DAMN is of questionable quality, purification by recrystallization or treatment with activated carbon (used sparingly, as it can adsorb the product) may be necessary.[11]

Q4: My reaction is producing a complex mixture of products. What side reactions could be occurring during the cyclization step?

The formation of a complex mixture suggests that reaction conditions are promoting alternative reaction pathways for DAMN. DAMN's two adjacent amino groups give it reactivity similar to o-phenylenediamine, making it a precursor for numerous heterocyclic systems.[6]

G cluster_conditions Reaction Conditions DAMN Diaminomaleonitrile (Starting Material) Desired This compound (Desired Product) DAMN->Desired Controlled Thermal Reaction Pyrazine Pyrazine Derivatives (Side Product) DAMN->Pyrazine Condensation Purine Purine/Pyrimidine Derivatives (Side Product) DAMN->Purine Multicomponent Reaction Polymer Polymeric Material (Degradation) DAMN->Polymer Self-condensation C1 Trimethyl Orthobutyrate (Correct Reagent) C1->Desired C2 Trace α-Diketones (Impurity) C2->Pyrazine C3 Oxidative Conditions or Photochemical Input C3->Purine C4 Excessive Heat or Prolonged Time C4->Polymer

Caption: Potential reaction pathways for diaminomaleonitrile (DAMN).

  • Pyrazine Formation: If your starting materials or solvent contain trace impurities of α-dicarbonyl compounds (like glyoxal or biacetyl), DAMN can readily condense with them to form highly colored pyrazine-2,3-dicarbonitriles.[6] This is a very common side reaction for DAMN.

  • Purine/Pyrimidine Synthesis: The reaction of DAMN is highly sensitive to the energy source and reactants. For example, photochemical conditions or the use of different C1 sources (like formic acid) can lead to the formation of purine and pyrimidine structures instead of imidazoles.[5][8][14]

  • Polymerization/Degradation: Overheating the reaction or extending the reaction time unnecessarily can lead to the self-condensation or polymerization of DAMN, often resulting in insoluble, dark-colored tars.[5]

Troubleshooting Action: To favor the desired imidazole pathway, ensure the use of high-purity, peroxide-free solvents and reagents. Maintain strict control over the reaction temperature and monitor the reaction progress (e.g., by TLC or HPLC) to avoid prolonged heating after completion.

Troubleshooting Guide

This section provides a quick reference for diagnosing and solving common issues encountered during the synthesis.

G cluster_causes Potential Causes cluster_solutions Solutions start Start Synthesis check_purity Low Yield or Impure Product? start->check_purity cause1 Cause Poor Starting Material Quality check_purity->cause1 Yes cause2 Cause Suboptimal Reaction Conditions check_purity->cause2 Yes cause3 Cause Inefficient Purification check_purity->cause3 Yes sol1 Solution Verify purity of DAMN and orthoester via HPLC/NMR. Source from a qualified vendor. cause1:f1->sol1:f0 Address sol2 Solution Re-optimize temperature, reaction time, and stoichiometry. Ensure inert atmosphere. cause2:f1->sol2:f0 Address sol3 Solution Develop a robust recrystallization protocol. Consider column chromatography. cause3:f1->sol3:f0 Address

Caption: A logical workflow for troubleshooting synthesis problems.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of imidazole derivatives and quantifying impurities.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.[3]

Causality: The reverse-phase C18 column effectively separates the moderately polar imidazole product from both more polar starting materials (which elute earlier) and less polar side products. The gradient elution ensures that a wide range of potential impurities can be resolved and detected within a single run. Using a reference standard is crucial for accurate identification and quantification.[3]

Protocol 2: Purification by Recrystallization

For removing minor impurities and improving the final product's crystalline form, recrystallization is a powerful technique.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, or mixtures thereof) to find a system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, it may indicate polymeric impurities. Add a very small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, the process can be accelerated by cooling further in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.

Self-Validation: The success of this protocol is validated by analyzing the purified material using the HPLC method described above. A significant increase in the area percentage of the main peak and a reduction or elimination of impurity peaks confirms the effectiveness of the purification.[3] The melting point of the purified solid should also be sharp and within the expected range (approx. 110-113°C).[15]

References

side reactions to avoid during the synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

I. Overview of the Synthesis

The most common and efficient route to this compound involves the cyclization of diaminomaleonitrile (DAMN) with a suitable C1 synthon, typically derived from butyric acid or butyraldehyde. A widely used method is the reaction of DAMN with trimethyl orthobutyrate.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the angiotensin II receptor antagonist, olmesartan.[1]

Core Reaction Pathway

The primary reaction involves the condensation of diaminomaleonitrile (DAMN) with a butyryl group equivalent, followed by cyclization and aromatization to form the desired imidazole ring.

Synthesis_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate Schiff Base/ Amide Intermediate DAMN->Intermediate Condensation Butyryl_Source Butyraldehyde or Butyric Anhydride Butyryl_Source->Intermediate Product 2-propyl-1H-imidazole- 4,5-dicarbonitrile Intermediate->Product Cyclization & Aromatization

Caption: Generalized reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction mixture has turned dark, and I'm observing a significant amount of insoluble, dark-colored precipitate. What is happening and how can I prevent it?

A1: Cause: Polymerization of Diaminomaleonitrile (DAMN)

This is a frequent issue and is most likely due to the self-condensation and polymerization of the starting material, diaminomaleonitrile (DAMN).[2] DAMN is thermally sensitive and can polymerize, especially at elevated temperatures, to form complex, nitrogen-rich polymers that are often insoluble in common organic solvents.[2]

Troubleshooting & Prevention:

  • Temperature Control: Maintain strict control over the reaction temperature. Avoid excessive heating, as this accelerates the polymerization of DAMN.

  • Order of Addition: Add the DAMN solution gradually to the reaction mixture containing the butyryl source. This ensures that the concentration of free DAMN is kept to a minimum at any given time, favoring the desired reaction pathway over self-condensation.

  • Solvent Choice: Use anhydrous solvents to prevent side reactions. The presence of water can facilitate the decomposition of DAMN.

Q2: My TLC analysis shows multiple spots, and the final yield of the desired product is low. What are the potential side products?

A2: Potential Side Products and Their Formation

Low yields and multiple spots on a TLC plate suggest the formation of one or more side products. The most common culprits are incompletely cyclized intermediates or products from alternative reaction pathways.

Side ProductFormation MechanismHow to Avoid
N-butyryl-2,3-diaminomaleonitrile Incomplete cyclization of the initial amide intermediate.- Ensure sufficient reaction time. - Use a mild acid or base catalyst to promote cyclization.
N,N'-dibutyryl-2,3-diaminomaleonitrile Over-acylation of DAMN, especially when using a highly reactive acylating agent like butyryl chloride or an excess of butyric anhydride.- Use stoichiometric amounts of the acylating agent. - Add the acylating agent slowly to the reaction mixture.
Pyrazine Derivatives Self-condensation of DAMN can lead to the formation of substituted pyrazines.[2]- Maintain a lower reaction temperature. - Ensure efficient stirring to prevent localized high concentrations of DAMN.
Unreacted DAMN Incomplete reaction due to insufficient heating, short reaction time, or poor mixing.- Optimize reaction temperature and time based on small-scale trials. - Ensure vigorous stirring throughout the reaction.
Q3: I'm using butyraldehyde as my starting material, and the reaction is sluggish with low conversion. How can I improve this?

A3: Optimizing the Reaction with Butyraldehyde

The reaction between DAMN and aldehydes, like butyraldehyde, forms a Schiff base intermediate which then cyclizes.[3][4] This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product.[5]

Strategies for Improvement:

  • Dehydrating Agents: Incorporate a dehydrating agent, such as molecular sieves or magnesium sulfate, into the reaction mixture to sequester the water formed during the reaction.

  • Azeotropic Removal of Water: If the solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to continuously remove water from the reaction.

  • Acid Catalysis: A catalytic amount of a mild acid can accelerate the formation of the Schiff base intermediate.[6] However, be cautious as strong acids can promote the polymerization of DAMN.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions DAMN DAMN Intermediate Schiff Base/ Amide Intermediate DAMN->Intermediate Polymer DAMN Polymerization DAMN->Polymer High Temp. Pyrazine Pyrazine Derivatives DAMN->Pyrazine Self-condensation Product Desired Imidazole Product Intermediate->Product Overacylation Over-acylated Products Intermediate->Overacylation Excess Acylating Agent

Caption: Competing reaction pathways in the synthesis of this compound.

Q4: What are the best practices for purifying the final product?

A4: Purification Strategies

The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

  • Recrystallization: this compound is a crystalline solid.[7] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective in removing unreacted starting materials and soluble impurities.

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typically effective.

  • Acid-Base Extraction: If acidic or basic impurities are present, an acid-base extraction can be a useful preliminary purification step before recrystallization or chromatography.

III. Experimental Protocols

Protocol 1: Synthesis using Butyric Anhydride

This protocol is adapted from established methods for the synthesis of similar imidazole derivatives.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve diaminomaleonitrile (1.0 eq) in anhydrous acetonitrile.

  • Slowly add butyric anhydride (1.05 eq) to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Note on Butyric Anhydride: Butyric anhydride reacts exothermically with water and is corrosive.[8][9] Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Synthesis using Butyraldehyde with Azeotropic Water Removal

This protocol is designed to drive the reaction to completion by removing the water byproduct.

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add diaminomaleonitrile (1.0 eq) and toluene.

  • Add butyraldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. References

  • This compound - ChemBK. (2024). Available at: --INVALID-LINK--

  • Common side products in Imidazo[4,5-d]imidazole synthesis and removal - Benchchem. Available at: --INVALID-LINK--

  • An Improved Synthesis of 2-n-(Propyl)-1H-imidazole-4,5-dicarboxylic Acid Diethyl Ester. (2006). Semantic Scholar. Available at: --INVALID-LINK--

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - MDPI. (2006). Available at: --INVALID-LINK--

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - ResearchGate. (2006). Available at: --INVALID-LINK--

  • Chemoselective reactions of Diaminomaleonitrile (Damn) in water - Longdom Publishing. (2015). Available at: --INVALID-LINK--

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde - MDPI. (2022). Available at: --INVALID-LINK--

  • BUTYRIC ANHYDRIDE - CAMEO Chemicals - NOAA. Available at: --INVALID-LINK--

  • Butyric anhydride | C8H14O3 - PubChem. Available at: --INVALID-LINK--

References

Technical Support Center: Hydrolysis of 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the hydrolysis of 2-propyl-1H-imidazole-4,5-dicarbonitrile. As a key intermediate in the synthesis of pharmaceuticals such as Olmesartan, achieving a clean and efficient conversion to the corresponding dicarboxylic acid is critical.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs) - Reaction Strategy & Mechanism

This section addresses high-level questions regarding the fundamental chemistry and strategic choices for the hydrolysis reaction.

Q1: What are the primary methods for hydrolyzing this compound, and what are their pros and cons?

The conversion of a nitrile to a carboxylic acid is achieved through hydrolysis, a reaction that can be catalyzed by either acid or base.[3][4] Both methods are effective but present different advantages and challenges.

  • Acid-Catalyzed Hydrolysis : This is the most commonly cited method for this specific substrate.[1] The nitrile is typically heated under reflux with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4]

    • Pros : The reaction directly yields the free dicarboxylic acid upon completion and workup. The ammonium byproduct is sequestered as an ammonium salt (e.g., NH₄Cl), which prevents it from interfering with the reaction.[3][5]

    • Cons : Requires harsh conditions (high temperatures and concentrated acid) which can lead to side reactions like decarboxylation if the reaction is overheated or run for too long.[6] The highly corrosive nature of the reagents also requires careful handling and equipment selection.

  • Base-Catalyzed Hydrolysis : This method involves heating the nitrile with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] Barium hydroxide has also been used for general nitrile hydrolysis.[7]

    • Pros : Can sometimes be faster or proceed under milder conditions than acid hydrolysis.

    • Cons : The immediate product is the dicarboxylate salt, not the free acid.[3] An additional acidification step is required during workup to protonate the salt and precipitate the desired dicarboxylic acid.[3] Ammonia gas is liberated during the reaction, which requires proper ventilation.[3] The basic conditions might not be suitable for substrates with other base-sensitive functional groups.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Primary Reagent Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)
Initial Product Dicarboxylic AcidDicarboxylate Salt
Byproduct Ammonium Salt (e.g., NH₄Cl)Ammonia Gas (NH₃)
Workup Neutralization/ExtractionAcidification to precipitate product
Key Challenge Potential for decarboxylationRequires an extra acidification step
Q2: Can you explain the reaction mechanism? Why is this considered a multi-stage hydrolysis?

Certainly. The hydrolysis of a nitrile to a carboxylic acid does not occur in a single step. It proceeds through a stable, isolable intermediate: an amide.[8] This is true for both nitrile groups on the imidazole ring.

The overall pathway is: Dinitrile → Amide-nitrile → Diamide → Dicarboxylic Acid .

  • Nitrile to Amide : Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to attack by a weak nucleophile like water.[5][9] After a series of proton transfers, an amide is formed.[10] Under basic conditions, the strong hydroxide nucleophile attacks the nitrile carbon directly.[11]

  • Amide to Carboxylic Acid : The amide intermediate is then itself hydrolyzed. This second stage often requires forcing conditions because amides are relatively stable.[8] The process is essentially a nucleophilic acyl substitution, which, under acidic conditions, results in a carboxylic acid and an ammonium ion.[12]

This two-part transformation is why stopping the reaction at the diamide stage is a common challenge.[8][13]

G Dinitrile 2-Propyl-1H-imidazole- 4,5-dicarbonitrile AmideNitrile Mono-amide Mono-nitrile Intermediate Dinitrile->AmideNitrile +H₂O (Slow) Diamide 4,5-Dicarboxamide Intermediate AmideNitrile->Diamide +H₂O (Slow) Diacid 2-Propyl-1H-imidazole- 4,5-dicarboxylic acid Diamide->Diacid +2 H₂O (Forcing Conditions)

Caption: Hydrolysis pathway from dinitrile to dicarboxylic acid.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to directly address the most common problems encountered during the experiment.

Problem 1: Low or No Conversion

"My reaction has been running for hours, but TLC/HPLC analysis shows mostly starting material. What factors should I investigate?"

This is a classic issue often related to insufficient reaction energy or poor solubility.

Causality & Solutions:

  • Insufficient Temperature or Time : The hydrolysis of aromatic nitriles is notoriously slow and requires significant thermal energy.[3][4]

    • Action : Ensure your reaction is maintained at a vigorous reflux. For many protocols, this means temperatures well above 100°C. If using concentrated HCl, the boiling point will be around 110°C. For sulfuric acid, it can be much higher. Extend the reaction time, monitoring every 4-6 hours until your starting material is consumed.

  • Inadequate Acid/Base Concentration : The catalyst concentration is critical. Dilute solutions will not be effective.

    • Action : Use concentrated reagents. For acid hydrolysis, a mixture of concentrated H₂SO₄ in water (e.g., 50% v/v) or concentrated HCl is standard. For base hydrolysis, use a high molarity solution (e.g., 6-12 M NaOH).

  • Poor Solubility : this compound has low solubility in purely aqueous solutions. If the starting material is not properly dissolved or suspended, the reaction will be limited to the crystal surface, resulting in extremely slow, heterogeneous reaction kinetics.

    • Action : Consider adding a co-solvent to improve solubility. Glacial acetic acid can be an excellent co-solvent for acid hydrolysis. For base hydrolysis, a mixture of water and a high-boiling alcohol like ethanol can be effective.[4] Ensure vigorous stirring to maintain a fine suspension if the material does not fully dissolve.

Problem 2: Incomplete Hydrolysis - Stuck at the Amide Intermediate

"My starting material is gone, but my product is a mix of the mono-amide, diamide, and some dicarboxylic acid. How can I push the reaction to completion?"

This is the most frequent challenge. It occurs because hydrolyzing the amide to a carboxylic acid can be more difficult than hydrolyzing the nitrile to an amide.[8]

Causality & Solutions:

  • Insufficient Hydrolysis "Power" : The conditions that were sufficient to hydrolyze the nitrile may not be harsh enough for the more stable amide intermediate.

    • Action 1 (Increase Temperature/Time) : The simplest approach is to increase the reaction time significantly (24-48 hours) and ensure a consistent, high reflux temperature.

    • Action 2 (Increase Reagent Concentration) : After the initial reaction period, you can cautiously add more of the concentrated acid or base to increase the hydrolytic pressure. Safety Note: Adding concentrated reagents to hot solutions is hazardous. Cool the reaction mixture before making any additions.

  • Product Precipitation : The diamide or mono-amide intermediate may be less soluble in the reaction medium than the starting dinitrile, causing it to precipitate out of the solution and effectively stop its reaction.

    • Action : If you observe significant solid formation, try adding a co-solvent (as mentioned in Problem 1) to bring the intermediate back into the solution where it can react.

G start Reaction Stalled: Mixture of Amides and Acid q1 Is reaction time > 24h and at vigorous reflux? start->q1 sol1 Increase reflux time and/or temperature. Monitor every 8h. q1->sol1 No q2 Is a precipitate present that is not the final product? q1->q2 Yes sol1->q2 sol2 Add a co-solvent (e.g., acetic acid) to improve solubility. q2->sol2 Yes q3 Is acid/base concentration high enough? q2->q3 No sol2->q3 sol3 Cool reaction, then carefully add more concentrated acid/base. q3->sol3 No end_node Reaction proceeds to Dicarboxylic Acid q3->end_node Yes sol3->end_node

Caption: Troubleshooting flowchart for incomplete hydrolysis.

Problem 3: Product Degradation and Low Yield

"The reaction went to completion, but my isolated yield is very low, and the product is discolored. What side reactions should I be aware of?"

Low yield after a complete reaction points to product degradation or loss during workup.

Causality & Solutions:

  • Decarboxylation : Imidazole-4,5-dicarboxylic acids can undergo decarboxylation (loss of CO₂) at high temperatures, especially under acidic conditions, to form the mono-carboxylic acid or even imidazole itself.[6] The melting point of the parent imidazole-4,5-dicarboxylic acid is around 280-285°C with decomposition.[6]

    • Action : Avoid excessive heating. Once the reaction is complete (as determined by TLC/HPLC), begin the workup promptly. Do not leave the reaction refluxing unnecessarily for extended periods. If using very high-boiling acids like H₂SO₄, maintain the temperature just high enough for a steady reaction rate.

  • Ring Opening/Degradation : While the imidazole ring is robust, extremely harsh conditions (e.g., very high concentrations of oxidizing acids or prolonged exposure to strong base at high temperatures) can lead to ring degradation and the formation of colored, tar-like impurities.

    • Action : Monitor the reaction closely. If you observe significant darkening or tar formation, consider reducing the reaction temperature or the concentration of your hydrolyzing agent in future runs.

Problem 4: Difficult Product Isolation and Purification

"My reaction is complete, and a solid has crashed out, but it's impure. What is the best way to isolate and purify the dicarboxylic acid?"

The physical properties of 2-propyl-1H-imidazole-4,5-dicarboxylic acid dictate the purification strategy. It is typically a white solid that is practically insoluble in water and chloroform but soluble in solvents like methanol and DMF.[14][15]

Causality & Solutions:

  • Precipitation vs. Crystallization : Simply crashing the product out of the reaction mixture by cooling or pH adjustment often traps impurities. A structured purification protocol is necessary.

    • Action : Follow a wash-based purification protocol. The goal is to use solvents that dissolve the impurities but not the desired product.

  • Residual Starting Materials/Intermediates : If the reaction was incomplete, these will co-precipitate with your product.

    • Action : A thorough washing procedure is essential. If impurities persist, recrystallization is the best option. Dissolve the crude product in a minimal amount of a hot "good" solvent (like methanol or DMF) and then either cool slowly or add a "poor" anti-solvent (like water or diethyl ether) to induce crystallization.[14]

Section 3: Recommended Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis (General Procedure)
  • Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition : Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (approx. 10-20 mL per gram of starting material). Caution: This addition is highly exothermic. Perform in an ice bath.

  • Reaction : Heat the mixture to a vigorous reflux (approx. 120-130°C) with stirring.

  • Monitoring : Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by TLC or HPLC. The reaction may take 12-48 hours.

  • Workup & Isolation :

    • Once complete, cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly and carefully pour the cold acidic solution into a beaker of crushed ice.

    • The dicarboxylic acid product will precipitate as a white solid.

    • Adjust the pH of the slurry to ~2-3 with a saturated NaOH solution to ensure complete precipitation.

    • Stir the cold slurry for 30-60 minutes.

  • Purification :

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with ample amounts of cold deionized water (to remove inorganic salts), followed by cold methanol (to remove organic impurities), and finally with diethyl ether (to aid in drying).[14][16]

    • Dry the purified white solid under vacuum.

Protocol 2: Purification by pH Adjustment

If the product remains in the aqueous filtrate after initial precipitation, its solubility can be minimized by adjusting the pH to its isoelectric point.

  • Filtrate Collection : Collect the acidic filtrate from the initial product isolation.

  • pH Adjustment : Slowly add a base (e.g., concentrated ammonia or 10M NaOH) to the filtrate with stirring while monitoring the pH. For imidazole-4,5-dicarboxylic acid, a second fraction of product may precipitate at a pH of around 4.[14][17]

  • Isolation : Cool the mixture in an ice bath to maximize precipitation, then filter, wash, and dry the collected solid as described in Protocol 1.

References

Technical Support Center: Optimizing N-Alkylation of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the N-alkylation of 2-propyl-1H-imidazole-4,5-dicarbonitrile. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your synthetic strategy for maximal yield and purity.

Introduction: The Challenge of a Deactivated Ring

The N-alkylation of this compound presents a unique set of challenges primarily due to the electronic and steric properties of the molecule. The two cyano groups at the C4 and C5 positions are potent electron-withdrawing groups (EWGs). These EWGs significantly lower the electron density of the imidazole ring, which in turn reduces the nucleophilicity of both nitrogen atoms and increases the acidity of the N-H proton. The predicted pKa of this substrate is approximately 5.57, making it more acidic than unsubstituted imidazole (pKa ≈ 14.5).[1]

Furthermore, the 2-propyl group introduces steric hindrance, which, in conjunction with the electronic effects, governs the regioselectivity of the N-alkylation, influencing whether the alkyl group adds to the N1 or N3 position.

This guide will provide a structured approach to overcoming these challenges, focusing on rational selection of reagents and conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of this compound so sluggish compared to simpler imidazoles?

A1: The reduced reactivity is a direct consequence of the two electron-withdrawing dicarbonitrile groups. These groups pull electron density away from the imidazole ring, making the nitrogen lone pairs less available for nucleophilic attack on the alkylating agent.[2][3] Complete deprotonation of the imidazole N-H with a suitable base to form the more nucleophilic imidazolide anion is therefore critical for this reaction to proceed efficiently.

Q2: Which nitrogen (N1 or N3) is preferentially alkylated and why?

A2: For this compound, alkylation is influenced by a combination of electronic and steric effects.

  • Electronic Effect: The electron-withdrawing cyano groups at C4 and C5 deactivate the adjacent nitrogen atoms. This effect is more pronounced on the closer nitrogen. However, in this symmetrically substituted 4,5-dicarbonitrile, the electronic deactivation is similar for both N1 and N3.

  • Steric Effect: The 2-propyl group creates steric bulk around the N1 and N3 positions. The incoming alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2] The regiochemical outcome will therefore largely depend on the steric bulk of the alkylating agent.

Q3: What are the most common side reactions to watch out for?

A3: The most common side reactions are:

  • Dialkylation: Formation of a quaternary imidazolium salt. This occurs if the N-alkylated product reacts further with the alkylating agent. This is more likely with highly reactive alkylating agents or if an excess of the alkylating agent is used.

  • Reaction with Solvent: Some strong bases (like NaH) can deprotonate polar aprotic solvents like DMF or DMSO, especially at elevated temperatures, leading to side reactions and decomposition.

  • Hydrolysis of Nitriles: In the presence of strong aqueous bases (like NaOH or KOH) and heat, the nitrile groups can be hydrolyzed to carboxamides or carboxylic acids.

Q4: Can I use weaker bases like potassium carbonate (K₂CO₃)?

A4: While K₂CO₃ is a common and convenient base for many imidazole alkylations, it may not be sufficiently strong to achieve complete deprotonation of the highly deactivated this compound. Incomplete deprotonation will result in low yields and long reaction times. Stronger bases are generally recommended for this substrate.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of this compound.

Problem 1: Low or No Conversion to Product
Potential Cause Troubleshooting Steps
Incomplete Deprotonation The pKa of the substrate is low, but the resulting anion is stabilized by the EWGs. A sufficiently strong base is crucial. Solution: Switch to a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure anhydrous conditions, as these bases react violently with water.
Low Reactivity of Alkylating Agent The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow. Solution: Switch to the corresponding alkyl bromide or iodide.
Steric Hindrance A bulky alkylating agent may struggle to approach the sterically hindered nitrogen atoms. Solution: If possible, use a less sterically demanding alkylating agent. Alternatively, increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier.
Inappropriate Solvent The chosen solvent may not adequately dissolve the reactants or the imidazolide salt. Solution: Use a polar aprotic solvent like anhydrous THF, DMF, or acetonitrile. THF is often preferred when using NaH.
Problem 2: Formation of a Mixture of Regioisomers
Potential Cause Troubleshooting Steps
Similar Steric Environment If the alkylating agent is small (e.g., methyl iodide), the steric difference between the N1 and N3 positions may be insufficient to induce high regioselectivity.
Reaction Conditions The choice of base and solvent can influence the position of the counterion (e.g., Na⁺) and affect the relative accessibility of the two nitrogen atoms.
Solution A systematic approach is required: 1. Vary the Alkylating Agent: Test alkylating agents with different steric profiles. 2. Screen Solvents: Compare reaction outcomes in different polar aprotic solvents (THF, DMF, Dioxane). 3. Temperature Control: Lowering the reaction temperature may enhance selectivity. 4. Chromatographic Separation: If a mixture is unavoidable, develop a robust chromatographic method for separation.
Problem 3: Formation of Dialkylated Imidazolium Salt
Potential Cause Troubleshooting Steps
Excess Alkylating Agent Using more than one equivalent of the alkylating agent increases the likelihood of a second alkylation event.
High Reactivity of Alkylating Agent Highly reactive agents like methyl iodide are more prone to causing dialkylation.
Solution 1. Stoichiometry Control: Use the imidazole as the limiting reagent or use a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)

This protocol is a starting point and may require optimization for your specific alkylating agent.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (e.g., 40-50 °C) may be required depending on the alkylating agent's reactivity.

  • Upon completion, cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve Imidazole in Anhydrous THF add_base Add NaH at 0°C start->add_base deprotonation Stir to Complete Deprotonation add_base->deprotonation add_alkyl Add Alkylating Agent at 0°C deprotonation->add_alkyl react Warm to RT / Heat & Monitor by TLC/LC-MS add_alkyl->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end end purify->end Isolated N-Alkylated Product

Caption: General experimental workflow for N-alkylation using NaH.

Troubleshooting Logic Diagram

G start Start N-Alkylation Reaction check_completion Reaction Complete? start->check_completion side_products Side Products Observed? start->side_products success Proceed to Work-up & Purification check_completion->success Yes low_yield Low / No Conversion check_completion->low_yield No cause1 Incomplete Deprotonation? low_yield->cause1 solution1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions cause1->solution1 Yes cause2 Low Alkylating Agent Reactivity? cause1->cause2 No solution2 Switch R-Cl to R-Br or R-I cause2->solution2 Yes cause3 Steric Hindrance? cause2->cause3 No solution3 Increase Temperature Use Less Bulky Alkylating Agent cause3->solution3 Yes regioisomers Mixture of Regioisomers side_products->regioisomers Yes (Isomers) dialkylation Dialkylation Product side_products->dialkylation Yes (Dialkylation) solution_regio Screen Solvents Vary Temperature Modify Sterics of Alkylating Agent regioisomers->solution_regio solution_dialkyl Use 1.05-1.1 eq. Alkylating Agent Slow Addition Monitor Closely & Stop at Completion dialkylation->solution_dialkyl

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Scale-up Synthesis of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this key intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic protocols and field-proven insights to ensure scientific integrity and successful outcomes.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a critical step in the production of various pharmaceutical compounds. A common and effective method involves the condensation reaction of diaminomaleonitrile with trimethyl orthobutyrate.[1] This reaction is known for its high yield, but scaling up can present several challenges that require careful control of reaction parameters.

Below is a workflow diagram illustrating the key stages of the synthesis and potential challenges.

G cluster_0 Synthesis Workflow cluster_1 Potential Challenges start Start: Reactant Preparation reactants Diaminomaleonitrile & Trimethyl Orthobutyrate start->reactants reaction Condensation Reaction (Acetonitrile, Reflux) reactants->reaction workup Work-up & Isolation reaction->workup challenge1 Impurity Formation reaction->challenge1 challenge2 Low Yield reaction->challenge2 challenge3 Exothermic Reaction reaction->challenge3 purification Purification workup->purification product Final Product: This compound purification->product challenge4 Purification Difficulty purification->challenge4

Caption: Key stages and potential challenges in the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis.

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than the reported 96% upon scale-up. What are the potential causes and how can I improve it?

A: Several factors can contribute to a decrease in yield during scale-up. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials:

    • Diaminomaleonitrile (DAMN): This reactant is known to be toxic and can be expensive. Impurities can interfere with the reaction. Ensure you are using DAMN of high purity. Consider performing a purity analysis (e.g., NMR, HPLC) on your starting material.

    • Trimethyl Orthobutyrate: This reagent is sensitive to moisture. Hydrolysis can lead to the formation of byproducts that consume the starting material. Use freshly distilled or high-purity, anhydrous grade trimethyl orthobutyrate.

  • Reaction Conditions:

    • Solvent: Acetonitrile is a common solvent for this reaction.[1] Ensure it is of an appropriate grade and sufficiently dry.

    • Temperature: The reaction is typically run at reflux. Inconsistent heating in a large reactor can lead to localized hot or cold spots, affecting the reaction rate and promoting side reactions. Ensure efficient and uniform heating.

    • Reaction Time: While literature may suggest a specific reaction time, monitoring the reaction progress by TLC or HPLC is crucial at a larger scale to determine the optimal endpoint.[2]

  • Work-up Procedure:

    • Loss of product can occur during the work-up and isolation phases. Ensure that the pH adjustments and extraction procedures are optimized for the larger volume.

Experimental Protocol: Optimizing Reaction Conditions

  • Reactant Purity Check: Analyze the purity of diaminomaleonitrile and trimethyl orthobutyrate using appropriate analytical techniques.

  • Small-Scale Optimization: Before proceeding with a large-scale run, perform a series of small-scale reactions to re-optimize the conditions with your specific equipment and starting materials.

  • Controlled Addition: On a larger scale, consider the controlled, slow addition of one reactant to the other to manage any potential exotherms and maintain a consistent reaction temperature.

  • In-Process Monitoring: Regularly take aliquots from the reaction mixture to monitor the consumption of starting materials and the formation of the product by TLC or HPLC.

Issue 2: Formation of Impurities

Q: I am observing significant impurity peaks in my crude product analysis. What are the likely impurities and how can I minimize their formation?

A: Impurity formation is a common challenge in scaling up organic syntheses.

  • Potential Impurities:

    • Unreacted Starting Materials: Incomplete reaction can leave residual diaminomaleonitrile or trimethyl orthobutyrate.

    • Hydrolysis Products: As mentioned, moisture can lead to the hydrolysis of trimethyl orthobutyrate.

    • Side-Reaction Products: At elevated temperatures or with prolonged reaction times, side reactions can occur.

  • Minimization Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions involving atmospheric oxygen and moisture.

    • Temperature Control: Precise temperature control is critical. Overheating can lead to the decomposition of reactants or products and the formation of tars.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the less expensive reagent might be used to drive the reaction to completion, but a large excess should be avoided to simplify purification.

Issue 3: Difficulties in Product Purification

Q: The purification of the crude product by crystallization is proving difficult at a larger scale, resulting in product loss and lower purity. What are some effective purification strategies?

A: Scaling up purification requires a shift from laboratory techniques to methods suitable for larger quantities.

  • Crystallization Optimization:

    • Solvent System: The choice of solvent is critical for effective crystallization. A systematic screening of different solvent systems (e.g., ethanol, isopropanol, acetonitrile-water mixtures) should be performed to find the optimal conditions for high recovery and purity.

    • Cooling Profile: A slow, controlled cooling rate is essential for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

    • Seeding: Introducing seed crystals at the appropriate temperature can promote controlled crystallization and improve crystal size and purity.

  • Alternative Purification Methods:

    • Slurry Washing: If crystallization is challenging, washing the crude solid with a suitable solvent in which the impurities are soluble but the product is not, can be an effective purification step.

    • Chromatography: While often less practical for very large scales, column chromatography can be a viable option for high-purity requirements at a moderate scale.

Data Summary: Solvent Screening for Crystallization

Solvent SystemProduct Solubility (g/100mL at 25°C)Impurity Solubility (g/100mL at 25°C)Crystal Morphology
EthanolLowModerateNeedles
IsopropanolVery LowModeratePlates
Acetonitrile/Water (9:1)ModerateHighPrisms

Note: The data in this table is illustrative and should be determined experimentally.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with diaminomaleonitrile on a large scale?

A1: Diaminomaleonitrile is a toxic compound. When handling large quantities, it is imperative to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. All manipulations should be carried out in a well-ventilated fume hood or a designated containment area. Develop a clear spill response plan before starting the synthesis.

Q2: Can alternative, less toxic starting materials be used for the synthesis of the imidazole ring?

A2: Yes, alternative synthetic routes that avoid the use of diaminomaleonitrile have been explored. For instance, some methods utilize tartaric acid as a starting material. Another approach involves the condensation of o-phenylenediamine with butyric acid, followed by oxidation.[2] However, these alternative routes may involve more steps and might have their own set of challenges regarding yield and scalability.

Q3: How does the choice of base affect the reaction?

A3: In many imidazole syntheses, a base is used to facilitate the cyclization step.[3] While the reaction between diaminomaleonitrile and an orthoester does not typically require an external base, in other imidazole syntheses, the choice of base (e.g., ammonium acetate, organic amines) can significantly impact the reaction rate and yield.[4][5] If you are exploring alternative synthetic routes, the optimization of the base will be a critical parameter.

Q4: Are there any specific analytical methods recommended for monitoring the reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for both in-process control and final purity assessment due to its high resolution and sensitivity. Thin-Layer Chromatography (TLC) is a quick and effective tool for qualitative monitoring of the reaction progress. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

G cluster_0 Analytical Workflow cluster_1 Final Product Analysis start Reaction Monitoring tlc TLC (Qualitative) start->tlc hplc_ipc HPLC (In-Process Control) start->hplc_ipc hplc_purity HPLC (Purity Assay) hplc_ipc->hplc_purity end Certificate of Analysis hplc_purity->end nmr NMR (Structural Confirmation) nmr->end ms MS (Molecular Weight) ms->end

References

Technical Support Center: Monitoring Reactions of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-propyl-1H-imidazole-4,5-dicarbonitrile. This molecule is a crucial intermediate in the synthesis of advanced heterocyclic compounds, particularly in pharmaceutical and materials science research.[1][2] Its unique structure, featuring a polar imidazole core flanked by two electron-withdrawing nitrile groups, presents specific challenges and opportunities during chemical transformations.[1] Accurate reaction monitoring is not just beneficial; it is essential for optimizing yields, minimizing byproduct formation, and ensuring reproducible outcomes.

This guide provides researchers, scientists, and drug development professionals with practical, field-tested advice in a direct question-and-answer format. We will delve into the causality behind our recommendations, empowering you to make informed decisions during your experiments.

Section 1: Foundational Monitoring Techniques

This section covers the essential day-to-day analytical methods for tracking the consumption of starting material and the formation of your desired product.

Q1: How do I set up a quick and effective Thin-Layer Chromatography (TLC) method to track my reaction's progress?

A1: TLC is the fastest and most cost-effective method for qualitative reaction monitoring. The key is selecting a solvent system that provides good separation between the relatively polar starting material, this compound, and your expected product.

Underlying Principle (The "Why"): The imidazole ring and nitrile groups make the starting material moderately polar. Your product's polarity will depend on the transformation. For example, if you are hydrolyzing the nitriles to carboxylic acids, the product will be significantly more polar and may not move from the baseline in standard solvent systems. Conversely, if you are performing an N-alkylation, the polarity may change only slightly. The goal is to find a mobile phase that moves the starting material to an Rf (retention factor) of approximately 0.3-0.5, allowing clear visualization of less polar products (higher Rf) or more polar products (lower Rf).

Step-by-Step Protocol: TLC Setup

  • Plate Preparation: Use standard silica gel 60 F254 plates. With a pencil, lightly draw a baseline about 1 cm from the bottom.[3]

  • Spotting:

    • Dissolve a tiny amount of your starting material in a suitable solvent (e.g., ethyl acetate or acetone) to create a reference solution.

    • Prepare a similar solution from your ongoing reaction mixture.

    • Using a capillary spotter, apply a small spot of the starting material on the left of the baseline, a spot of the reaction mixture in the center, and a "co-spot" (apply starting material, let it dry, then apply the reaction mixture on the same spot) on the right.[3] The co-spot helps confirm the identity of the starting material spot in the reaction lane.

  • Developing the Plate:

    • Place a small amount of your chosen mobile phase into a developing chamber with a lid and a piece of filter paper to saturate the chamber atmosphere.

    • Place the TLC plate in the chamber, ensuring the solvent level is below your baseline. Close the lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization:

    • Immediately mark the solvent front with a pencil.[3]

    • Visualize the spots under a UV lamp (254 nm). The imidazole ring is UV-active. Circle the visible spots with a pencil.

    • If products are not UV-active, use a chemical stain like potassium permanganate, which reacts with many organic functional groups.

Recommended Starting Solvent Systems:

Polarity of SystemSolvent Mixture (v/v)Typical Use Case
Medium Polarity 30-50% Ethyl Acetate in HexanesGood starting point for many reactions. Provides good separation for compounds of moderate polarity.[4]
Medium-High Polarity 5-10% Methanol in DichloromethaneUseful if the product is more polar than the starting material. This system is effective for many imidazole derivatives.[5]
Polar (with modifier) 95:4.5:0.5 Ethyl Acetate / Methanol / TriethylamineThe basic triethylamine (TEA) modifier helps prevent "tailing" of the basic imidazole spot on the acidic silica gel, resulting in sharper spots.[5][6]

Pro-Tip: If your spots are streaking, the sample may be overloaded, or the compound is interacting too strongly with the silica. Try diluting your sample or adding 0.5-1% triethylamine or acetic acid to the mobile phase.[5][7]

Q2: What are the best starting conditions for High-Performance Liquid Chromatography (HPLC) analysis?

A2: HPLC provides quantitative data on reaction conversion and purity, making it a powerful tool. For this compound and its derivatives, a reverse-phase (RP-HPLC) method is typically the most effective.

Underlying Principle (The "Why"): In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Polar compounds, like our imidazole, will elute earlier, while less polar compounds will be retained longer. This technique is highly sensitive and reproducible, making it the gold standard for purity analysis in pharmaceutical development.[8] Due to the polar nature of the imidazole and nitrile groups, methods must be optimized to ensure adequate retention on the column and prevent the compound from eluting in the solvent front.[9][10]

Step-by-Step Protocol: HPLC Sample Preparation & Initial Run

  • Sample Preparation:

    • Accurately prepare a stock solution of your starting material reference standard (e.g., 1 mg/mL) in a diluent like 50:50 acetonitrile:water.[8]

    • Quench a small aliquot of your reaction mixture (e.g., 10 µL) and dilute it significantly with the same diluent (e.g., into 1 mL). The final concentration should be within the linear range of the detector (typically 0.1-1 mg/mL).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to protect the column.

  • Initial HPLC Conditions:

    • Run a "scouting gradient" to determine the approximate retention time of your compounds. A fast, wide-range gradient is ideal for this.

Recommended Starting HPLC Parameters:

ParameterRecommended ConditionRationale & Comments
Column C18, 4.6 x 150 mm, 5 µmThe industry standard for reverse-phase chromatography. Provides good resolving power.[8]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acid suppresses the ionization of silanol groups on the column and protonates the basic imidazole, leading to sharper peaks. Volatile buffers like formic acid are required for LC-MS compatibility.[8]
Mobile Phase B AcetonitrileA common organic solvent with good UV transparency.
Scouting Gradient 5% to 95% B over 15 minutesThis broad gradient will elute a wide range of compounds and show where your starting material and products appear.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.[8]
UV Detection 210 nm or 220 nmThe imidazole ring and nitrile groups absorb at lower UV wavelengths.[6][8]
Injection Volume 10 µLA typical volume that avoids column overloading.

After the initial scouting run, you can develop a more optimized gradient that focuses on the retention time window where your compounds of interest elute, thereby shortening the run time and improving resolution.

Section 2: Troubleshooting Common Scenarios

Even with the best methods, experiments can yield unexpected results. This section addresses common problems and provides a logical framework for troubleshooting.

Q3: My reaction appears to have stalled; the starting material spot on the TLC is still prominent after several hours. How do I confirm this and what are my next steps?

A3: A stalled reaction is a common issue. It's crucial to confirm the stall analytically before taking corrective action. TLC is a good indicator, but HPLC provides definitive quantitative evidence.

Confirmation Steps:

  • Quantitative Check (HPLC): Run an HPLC analysis of the reaction mixture. Compare the peak area of the starting material to its initial area (or a standard curve). If the area has remained constant over the last two time points, the reaction has likely stalled.

  • Reagent Viability: Consider the stability of your reagents. Are they fresh? Were they handled under the correct atmospheric conditions (e.g., inert gas for air-sensitive reagents)?

  • Temperature Control: Verify that the reaction temperature is correct and stable. A drop in temperature can significantly slow down or halt a reaction.

Troubleshooting Workflow:

The following decision tree provides a logical workflow for addressing a stalled reaction.

Stalled_Reaction_Troubleshooting Start Reaction Stalled (Confirmed by HPLC/TLC) Check_Temp Is Temperature Correct? Start->Check_Temp Check_Reagent Are Reagents Active? Check_Temp->Check_Reagent Yes Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Add_Reagent Add Fresh Reagent Portionwise Check_Reagent->Add_Reagent No Check_Catalyst Is Catalyst Active? Check_Reagent->Check_Catalyst Yes Monitor Continue Monitoring by TLC/HPLC Add_Reagent->Monitor Increase_Temp->Monitor Add_Catalyst Add Fresh Catalyst Check_Catalyst->Add_Catalyst No Investigate_Inhibitor Investigate Potential Inhibitor (e.g., water, side product) Check_Catalyst->Investigate_Inhibitor Yes Add_Catalyst->Monitor Investigate_Inhibitor->Monitor

Caption: Troubleshooting workflow for a stalled reaction.

Causality Explained:

  • Temperature: Chemical reactions are highly sensitive to temperature. An incremental increase can often overcome the activation energy barrier without promoting significant side reactions.[11]

  • Reagent/Catalyst Degradation: Many reagents, especially organometallics or strong bases/acids, can degrade upon exposure to air or moisture. Catalysts can become poisoned or deactivated over time. Adding a fresh portion can restart the reaction.

  • Inhibition: A byproduct could be inhibiting the catalyst or reacting with a key reagent. Identifying this often requires more advanced analysis like LC-MS to get the mass of the unknown component.

Q4: My TLC/HPLC shows a new, unexpected spot/peak. How do I begin to identify this byproduct?

A4: The appearance of a new, significant spot or peak indicates a side reaction is occurring. Identifying this byproduct is key to optimizing the reaction conditions to prevent its formation.

Underlying Principle (The "Why"): The synthesis of this compound often starts from diaminomaleonitrile (DAMN).[12][13] DAMN is a versatile but sometimes temperamental reagent, prone to side reactions like hydrolysis or polymerization under certain conditions, especially in the presence of water.[14][15] The imidazole ring itself can undergo various reactions.[16] Understanding these potential pathways helps in forming a hypothesis about the byproduct's identity.

Initial Identification Steps:

  • Assess Polarity (TLC/HPLC):

    • On TLC: Is the spot more or less polar than your starting material? A much more polar spot could indicate hydrolysis of the nitrile groups to amides or carboxylic acids.

    • On RP-HPLC: Does the peak elute earlier (more polar) or later (less polar) than the starting material? This provides the same polarity information.

  • Obtain a Mass (LC-MS): This is the most powerful first step. Liquid Chromatography-Mass Spectrometry (LC-MS) will separate the component and provide its molecular weight.[8] This piece of data is invaluable for proposing a molecular formula and structure.

  • Check Spectroscopic Data:

    • FT-IR: If you can isolate the byproduct, an IR spectrum can provide crucial functional group information. Look for the disappearance of the sharp nitrile peak (~2230 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) for a carboxylic acid or a C=O stretch (~1700 cm⁻¹) for an amide or ketone.[17][18]

    • ¹H NMR: The ¹H NMR spectrum of the imidazole core is often simple. Changes in the chemical shifts or the appearance of new signals can indicate what has happened. The N-H proton of the imidazole is often broad or may not be observed if it exchanges with deuterated solvent.[18]

Common Potential Side Reactions:

Side ReactionExpected Change in PolarityKey Analytical Signature
Hydrolysis of one nitrile to an amide Increased polarityMass increase of 18 amu. Appearance of C=O stretch in IR.
Hydrolysis of both nitriles to acids Significantly increased polarityMass increase of 36 amu. Broad O-H and C=O in IR.
N-Alkylation/Acylation Decreased polarityMass increase corresponding to the added group. Disappearance of the N-H proton in ¹H NMR.[19]
Oxidation/Decomposition VariableComplex changes in spectra. Often leads to a mixture of products. The imidazole ring is generally resistant to oxidation but can be attacked by strong agents like perbenzoic acid.[16]

By combining information on polarity, molecular weight, and key functional group changes, you can build a strong hypothesis about the identity of the byproduct and adjust your reaction conditions (e.g., rigorously drying solvents, lowering temperature, changing reagents) to minimize its formation.

References

preventing degradation of 2-propyl-1H-imidazole-4,5-dicarbonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-propyl-1H-imidazole-4,5-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this critical intermediate during chemical reactions. Our goal is to ensure the integrity of your experiments and the quality of your final products.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably the angiotensin II receptor antagonist, Olmesartan. While generally stable under conventional reaction conditions, its unique structure, featuring both an imidazole ring and two nitrile functional groups, presents specific stability challenges.[1] Understanding and mitigating potential degradation pathways is crucial for achieving high yields and purity.

This guide provides a comprehensive overview of common stability issues, troubleshooting protocols, and frequently asked questions to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the imidazole ring and dinitrile functionalities, the primary degradation pathways include:

  • Hydrolysis: The dicarbonitrile groups are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding dicarboxylic acid or amide intermediates.[2] This is a known synthetic transformation, which highlights the reactivity of the nitrile groups.

  • Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or through auto-oxidation, which can be mediated by basic conditions.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to degradation upon exposure to UV or even ambient light.[3]

  • Thermal Decomposition: While generally stable at moderate temperatures, prolonged exposure to high heat can lead to decomposition.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.[5]

Q3: I am observing the formation of a more polar impurity in my reaction mixture by TLC/LC-MS. What could it be?

A3: A more polar impurity is often indicative of hydrolysis of one or both nitrile groups to form the corresponding carboxylic acid(s) or amide(s). This can occur if there are trace amounts of water and acid or base in your reaction mixture.

Q4: Can I use protic solvents with this compound?

A4: While this compound is soluble in some polar aprotic solvents, caution should be exercised with protic solvents, especially at elevated temperatures or in the presence of acidic or basic catalysts, due to the risk of nitrile hydrolysis.[1][2] If a protic solvent is necessary, the reaction should be conducted at the lowest possible temperature and for the shortest duration.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: Unexpected Hydrolysis of Nitrile Groups

Symptoms:

  • Formation of new, more polar spots on TLC.

  • Appearance of unexpected peaks in HPLC analysis, often with higher retention times on reverse-phase columns.

  • Mass spectrometry data indicating the addition of water (M+18) or ammonia (M+17) to the parent compound.

Root Causes and Preventative Actions:

Root CausePreventative Action
Presence of water in solvents or reagents. Use anhydrous solvents and reagents. Consider drying solvents using standard laboratory procedures (e.g., molecular sieves).
Acidic or basic reaction conditions. If possible, perform the reaction under neutral conditions. If acidic or basic conditions are required, use the mildest possible reagents and the lowest effective concentration.
Prolonged reaction times at elevated temperatures. Optimize the reaction to minimize reaction time and temperature. Monitor the reaction progress closely to avoid prolonged heating after completion.
Hygroscopic nature of reagents. Store all reagents in desiccators and handle them in a dry atmosphere (e.g., glove box or under an inert gas).

Experimental Protocol: Procedure for Minimizing Hydrolysis in a Grignard Reaction

This protocol is adapted from procedures used in the synthesis of Olmesartan intermediates and is designed to minimize hydrolysis.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.

  • Solvent and Reagent Handling: Use anhydrous THF as the solvent. Ensure the Grignard reagent is of high quality and titrated before use.

  • Reaction Setup: Dissolve this compound in anhydrous THF in the reaction flask.

  • Addition of Reagent: Add the Grignard reagent dropwise to the solution at a low temperature (e.g., 0°C) to control the exotherm and minimize side reactions.

  • Monitoring: Monitor the reaction progress by TLC or HPLC using anhydrous workup procedures for sample quenching.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride at low temperature. Avoid using strong acids for quenching if the nitrile groups are to be preserved.

Issue 2: Oxidative Degradation of the Imidazole Ring

Symptoms:

  • Development of color (e.g., yellow or brown) in the reaction mixture or isolated product.

  • A complex mixture of byproducts observed by LC-MS, some with masses corresponding to the addition of oxygen atoms.

Root Causes and Preventative Actions:

Root CausePreventative Action
Presence of atmospheric oxygen. Conduct the reaction under an inert atmosphere (nitrogen or argon). Degas solvents before use by sparging with an inert gas or by the freeze-pump-thaw method.
Use of strong oxidizing agents. Avoid strong oxidizing agents unless they are a required reagent for a specific transformation. If an oxidation step is necessary elsewhere in the molecule, consider protecting the imidazole ring.
Presence of radical initiators. Be aware that some reagents can generate radicals that may initiate oxidation.
Base-mediated autoxidation. When using strong bases, maintain a strict inert atmosphere and use the shortest possible reaction times.[3]

Experimental Protocol: N-Protection of the Imidazole Ring

Protecting the N-H of the imidazole ring can reduce its susceptibility to oxidation. A common protecting group for imidazoles is the trityl (triphenylmethyl) group.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine.

  • Addition of Protecting Group: Add trityl chloride portion-wise at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with dichloromethane. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Issue 3: Photodegradation

Symptoms:

  • Degradation of the compound upon exposure to light, especially in solution.

  • Discoloration of the solid or solution over time when exposed to light.

Root Causes and Preventative Actions:

Root CausePreventative Action
Exposure to UV or ambient light. Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware.[5]
Long-term storage in transparent containers. Store the compound in amber vials or in a light-proof container.[5]
Photosensitizers in the reaction mixture. Be aware of other components in the reaction that may act as photosensitizers.

Visualization of Degradation Pathways and Prevention

Degradation Pathways

A This compound B Amide-Nitrile Intermediate A->B H2O / H+ or OH- C Dicarboxylic Acid A->C Excess H2O / H+ or OH- D Oxidized Imidazole Ring Products A->D [O] / Base E Photodegradation Products A->E hv B->C H2O / H+ or OH-

Caption: Potential degradation pathways of this compound.

Preventative Workflow

cluster_storage Storage cluster_reaction Reaction Conditions Store at 2-8°C Store at 2-8°C Protect from Light Protect from Light Protect from Moisture Protect from Moisture Inert Atmosphere Inert Atmosphere Anhydrous Solvents/Reagents Anhydrous Solvents/Reagents Control Temperature Control Temperature Minimize Reaction Time Minimize Reaction Time Consider N-Protection Consider N-Protection Start Start Storage Storage Start->Storage End End Reaction Conditions Reaction Conditions Storage->Reaction Conditions Reaction Conditions->End

Caption: Workflow for preventing degradation.

Analytical Methods for Detecting Degradation

A stability-indicating HPLC method is the recommended approach for monitoring the degradation of this compound.

Recommended HPLC Conditions (Starting Point):

ParameterRecommendation
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more polar degradation products first, followed by the parent compound.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Column Temperature 30°C

This method should be validated to ensure it can separate the parent compound from all potential degradation products. Forced degradation studies are essential for this validation.

Forced Degradation Protocol:

Forced degradation studies are crucial for identifying potential degradants and developing a stability-indicating analytical method.[6][7][8]

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

Analyze the stressed samples by the developed HPLC method to identify and quantify any degradation products.

References

Technical Support Center: Catalyst Selection for the Synthesis of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. Our goal is to move beyond simple step-by-step protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Overview of the Synthesis and Catalytic Strategy

The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates. A prevalent and effective method involves the condensation of diaminomaleonitrile (DAMN) with an orthoester, specifically trimethyl or triethyl orthobutyrate, to introduce the 2-propyl group.

The reaction proceeds via the formation of an intermediate amidine from one of the amino groups of DAMN and the orthoester, followed by an intramolecular cyclization and subsequent elimination of alcohol to yield the aromatic imidazole ring. The selection of an appropriate catalyst is paramount to ensure high yield, minimize side reactions, and facilitate a clean reaction profile.

Catalyst Selection Guide

Here, we present a curated selection of catalysts, categorized by their properties and suitability for this transformation.

Catalyst TypeExamplesRecommended Starting ConcentrationAdvantagesDisadvantages
Brønsted Acids Acetic Acid, p-Toluenesulfonic acid (p-TsOH)5-10 mol%Cost-effective, readily available, effective at promoting cyclization.Can be corrosive; may require neutralization during work-up.
Lewis Acids Zinc Chloride (ZnCl₂), Boron Trifluoride Etherate (BF₃·OEt₂)5-15 mol%Strong activation of the orthoester; can be effective at lower temperatures.[1]Moisture-sensitive; can be difficult to remove from the reaction mixture.
Heterogeneous Acids Amberlyst-15, Montmorillonite K-1010-20 wt%Easily removable by filtration, recyclable, often leads to cleaner reactions.[1]May have lower activity requiring higher temperatures or longer reaction times.

Senior Scientist Recommendation: For initial trials, acetic acid is an excellent starting point due to its efficacy, low cost, and ease of handling. It effectively protonates the orthoester, facilitating the initial addition of DAMN and subsequent cyclization. For optimization, particularly if side reactions are problematic, transitioning to a heterogeneous catalyst like Amberlyst-15 is a logical next step to simplify purification and improve catalyst reusability.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the condensation of diaminomaleonitrile (DAMN) with trimethyl orthobutyrate or triethyl orthobutyrate.[2] This reaction is typically carried out in a suitable solvent under acidic catalysis.

Q2: Why is an acid catalyst necessary for this reaction?

A2: The orthoester is not sufficiently electrophilic to react readily with the amino groups of DAMN. The acid catalyst protonates one of the alkoxy groups of the orthoester, converting it into a good leaving group (an alcohol). This generates a highly reactive oxocarbenium ion, which is readily attacked by the nucleophilic amino group of DAMN, initiating the reaction cascade.

Q3: What are the recommended reaction conditions (solvent, temperature)?

A3: A good starting point is to use a solvent that can azeotropically remove the alcohol byproduct (e.g., ethanol when using triethyl orthobutyrate), such as toluene or xylene. The reaction is typically heated to reflux to drive the condensation. Alternatively, using a higher boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, often at temperatures ranging from 80°C to 120°C.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to resolve the starting materials (DAMN and orthoester) from the product. The disappearance of the DAMN spot and the appearance of a new, typically more nonpolar, product spot will indicate reaction progression. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product
  • Question: I have followed the general protocol, but my reaction yield is very low, or I have only recovered starting material. What could be the cause?

  • Answer:

    • Insufficient Catalyst Activity: The most common reason for low conversion is inadequate catalysis. If you are using a mild acid catalyst, it may not be strong enough.

      • Solution: Increase the catalyst loading or switch to a stronger acid catalyst. For example, if acetic acid is ineffective, try p-toluenesulfonic acid (p-TsOH).

    • Inefficient Removal of Alcohol Byproduct: The condensation reaction is an equilibrium process. The alcohol generated as a byproduct can drive the reverse reaction.

      • Solution: If conducting the reaction in a solvent like toluene, use a Dean-Stark apparatus to physically remove the alcohol as it forms. If using a high-boiling solvent, ensure the temperature is high enough to drive off the alcohol.

    • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

      • Solution: Gradually increase the reaction temperature while monitoring for any decomposition or increase in side products by TLC.

Issue 2: Formation of Insoluble, Dark-Colored Byproducts
  • Question: My reaction mixture has turned dark, and a significant amount of an insoluble solid has precipitated. What is this, and how can I prevent it?

  • Answer: This is a classic issue when working with diaminomaleonitrile (DAMN). The insoluble material is likely a polymeric byproduct. DAMN is known to undergo thermal self-condensation, especially at elevated temperatures, forming complex, nitrogen-rich polymers.[3]

    • Prevention Strategy 1: Control the Temperature: Avoid excessively high temperatures. It is crucial to find a balance where the desired reaction proceeds without triggering the polymerization of DAMN. A temperature range of 80-120°C is often a good starting point.

    • Prevention Strategy 2: Order of Addition: Add the DAMN solution slowly to the heated mixture of the orthoester, solvent, and catalyst. This ensures that the DAMN concentration remains low at any given time, favoring the reaction with the orthoester over self-condensation.

Issue 3: Multiple Spots on TLC and Difficulty in Purification
  • Question: My TLC shows multiple product spots, and I am struggling to isolate the pure this compound. What are these impurities?

  • Answer: The presence of multiple spots suggests the formation of side products. Besides the DAMN polymer, common impurities include:

    • Incompletely Cyclized Intermediates: Such as N-formyl-2,3-diaminomaleonitrile (if using an orthoformate) or the analogous N-butyryl intermediate. This occurs when the final cyclization and aromatization step is slow.[3]

      • Solution: Increase the reaction time or temperature, or use a more effective acid catalyst to promote the final ring-closure.

    • Pyrazine Derivatives: DAMN can also self-condense to form substituted pyrazines, which can be a competing reaction pathway.[3]

      • Solution: As with polymer formation, controlling the temperature and the rate of addition of DAMN can help minimize this side reaction.

    • Purification Strategy: If these side products do form, column chromatography on silica gel is typically required. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. Recrystallization from a solvent system like ethanol/water can also be effective for final purification.[4]

Visualizing the Process

Proposed Reaction Mechanism

Reaction_Mechanism DAMN Diaminomaleonitrile (DAMN) Intermediate_1 Initial Adduct DAMN->Intermediate_1 + Orthoester Trimethyl Orthobutyrate Protonated_Orthoester Protonated Orthobutyrate Orthoester->Protonated_Orthoester + H+ H_plus H+ Oxocarbenium Oxocarbenium Ion Protonated_Orthoester->Oxocarbenium Methanol_1 - MeOH Oxocarbenium->Intermediate_1 Intermediate_2 Amidine Intermediate Intermediate_1->Intermediate_2 Methanol_2 - MeOH Cyclized_Intermediate Cyclized Intermediate Intermediate_2->Cyclized_Intermediate Intramolecular Cyclization Methanol_3 - MeOH Product 2-Propyl-1H-imidazole- 4,5-dicarbonitrile Cyclized_Intermediate->Product

Caption: Proposed mechanism for the acid-catalyzed synthesis.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Reaction Start Check_TLC Monitor by TLC after 2h Start->Check_TLC Low_Conversion Low Conversion? Check_TLC->Low_Conversion No Insoluble_Solid Insoluble Solid? Check_TLC->Insoluble_Solid Yes Low_Conversion->Insoluble_Solid No Sol_Conversion Increase Temp. Increase Catalyst Load Use Stronger Acid Low_Conversion->Sol_Conversion Yes Multiple_Spots Multiple Spots? Insoluble_Solid->Multiple_Spots No Sol_Insoluble Lower Temp. Slow Addition of DAMN Insoluble_Solid->Sol_Insoluble Yes Workup Proceed to Work-up Multiple_Spots->Workup No Sol_Spots Optimize Temp/Time Purify via Chromatography Multiple_Spots->Sol_Spots Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Catalyst Screening

This protocol provides a general framework for screening catalysts for the synthesis of this compound.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Trimethyl orthobutyrate

  • Anhydrous Toluene

  • Catalyst (e.g., Acetic Acid, p-TsOH, Amberlyst-15)

  • Reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

Procedure:

  • To a 100 mL round-bottom flask, add trimethyl orthobutyrate (1.2 equivalents) and anhydrous toluene (40 mL).

  • Add the selected acid catalyst (e.g., 10 mol% acetic acid).

  • Begin stirring and heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere.

  • In a separate beaker, dissolve diaminomaleonitrile (1.0 equivalent) in a minimum amount of warm anhydrous toluene.

  • Using a dropping funnel, add the DAMN solution dropwise to the refluxing reaction mixture over 30 minutes.

  • Maintain the reaction at reflux and monitor its progress every hour by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the DAMN has been consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • If a solid heterogeneous catalyst was used, filter it off and wash with toluene.

  • Wash the combined organic phase with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Safety Precautions:

  • Diaminomaleonitrile is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Orthoesters and solvents are flammable. Conduct the reaction away from ignition sources.

  • Acid catalysts are corrosive. Handle with care.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Propyl-1H-imidazole-4,5-dicarbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propyl-1H-imidazole-4,5-dicarbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted imidazole core with two nitrile functionalities, makes it a versatile building block in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and the underlying mechanistic principles.

Core Synthetic Pathways: A Comparative Overview

Three main synthetic strategies have been reported for the preparation of this compound. These routes differ significantly in their starting materials, reaction conditions, and overall efficiency. The choice of a particular route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure of the laboratory.

The primary routes to be discussed are:

  • Route 1: Condensation of Diaminomaleonitrile (DAMN) with an Orthoester

  • Route 2: From 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

  • Route 3: Direct Cyanation of 2-Propylimidazole

A summary of the key performance indicators for each route is presented in the table below, followed by a detailed discussion and experimental protocols.

Parameter Route 1: DAMN Condensation Route 2: From Dicarboxylic Acid Route 3: Direct Cyanation
Starting Materials Diaminomaleonitrile, Trimethyl/Triethyl Orthobutyrate2-Propylbenzimidazole or Tartaric Acid & n-Butyraldehyde2-Propylimidazole, Hydrocyanic Acid
Key Transformation Imidazole ring formationOxidation and Dinitrile formationDirect C-H cyanation
Reported Yield High (up to 96%)Moderate to High (multi-step)Information not widely available
Scalability Limited by cost and toxicity of DAMNPotentially more scalableLimited by handling of HCN
Safety Concerns High (toxic DAMN)Moderate (strong oxidants)Very High (extremely toxic HCN)
Environmental Impact ModerateModerate to High (use of strong acids and oxidants)High (use of highly toxic reagents)

Route 1: Condensation of Diaminomaleonitrile (DAMN) with an Orthoester

This is the most direct and commonly cited method for the synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles. The reaction involves the condensation of diaminomaleonitrile (DAMN) with an orthoester, in this case, trimethyl or triethyl orthobutyrate, to form the imidazole ring in a single step.

Mechanism and Rationale

The reaction proceeds through the initial formation of an amidine intermediate from the reaction of one of the amino groups of DAMN with the orthoester. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed imine carbon. Subsequent elimination of alcohol molecules leads to the aromatization of the imidazole ring. The choice of an orthoester is critical as it provides the carbon atom that will become the C2 position of the imidazole ring, already at the correct oxidation state.

Route 1 Mechanism DAMN Diaminomaleonitrile (DAMN) Intermediate1 Amidine Intermediate DAMN->Intermediate1 + Orthoester - MeOH Orthoester Trimethyl Orthobutyrate Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - 2 MeOH Aromatization

Caption: Proposed mechanism for the condensation of DAMN with an orthoester.

Experimental Protocol

Materials:

  • Diaminomaleonitrile (DAMN)

  • Trimethyl orthobutyrate

  • Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in anhydrous acetonitrile.

  • Add trimethyl orthobutyrate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 5-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Note: A reported yield for this reaction is as high as 96%.[1]

Advantages and Disadvantages

Advantages:

  • High Yield: This route offers excellent yields of the desired product.[1]

  • One-Pot Synthesis: The imidazole ring is formed in a single, straightforward step.

Disadvantages:

  • Toxicity and Cost of DAMN: Diaminomaleonitrile is a toxic and relatively expensive starting material, which can be a limiting factor for large-scale synthesis.

  • Long Reaction Times: The reaction often requires several hours of reflux.

  • Tedious Work-up: Purification of the product can sometimes be challenging.

Route 2: From 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

This two-stage approach involves the initial synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid, followed by its conversion to the target dicarbonitrile. This route offers an alternative that avoids the direct use of diaminomaleonitrile.

Stage 1: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

There are two primary methods for obtaining the dicarboxylic acid intermediate:

  • Method A: Oxidation of 2-Propylbenzimidazole: This involves the oxidative cleavage of the benzene ring of a benzimidazole precursor.

  • Method B: From Tartaric Acid and n-Butyraldehyde: A more classical approach that builds the imidazole ring from acyclic precursors.

Route 2 Stage 1 cluster_A Method A cluster_B Method B Propylbenzimidazole 2-Propylbenzimidazole Oxidation Oxidation (H₂O₂, H₂SO₄) Propylbenzimidazole->Oxidation DicarboxylicAcid 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Oxidation->DicarboxylicAcid TartaricAcid Tartaric Acid Condensation Condensation TartaricAcid->Condensation Butyraldehyde n-Butyraldehyde Butyraldehyde->Condensation Condensation->DicarboxylicAcid

Caption: Two methods for the synthesis of the dicarboxylic acid intermediate.

Experimental Protocol (Method A: Oxidation)

Materials:

  • 2-Propylbenzimidazole

  • Concentrated Sulfuric Acid

  • Hydrogen Peroxide (30% solution)

Procedure:

  • In a reaction vessel, carefully dissolve 2-propylbenzimidazole (1.0 eq) in concentrated sulfuric acid to achieve a 1 M solution. The dissolution is exothermic and should be performed in an ice bath.

  • To the cooled solution, slowly add hydrogen peroxide (30% solution, 11.0 eq) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 120°C for 12 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-propyl-1H-imidazole-4,5-dicarboxylic acid.

Stage 2: Conversion of Dicarboxylic Acid to Dicarbonitrile

The conversion of the dicarboxylic acid to the dicarbonitrile is a dehydration reaction. This can be achieved using a variety of dehydrating agents. A common method involves the conversion of the carboxylic acids to the corresponding amides, followed by dehydration.

Experimental Protocol (Amidation and Dehydration):

Part 1: Diamide Formation

  • Treat 2-propyl-1H-imidazole-4,5-dicarboxylic acid with thionyl chloride to form the diacid chloride.

  • React the diacid chloride with excess ammonia to yield 2-propyl-1H-imidazole-4,5-dicarboxamide.

Part 2: Dehydration

  • The resulting diamide is then dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) to yield the final product, this compound.

Advantages and Disadvantages

Advantages:

  • Avoids DAMN: This route provides a viable alternative to the use of the toxic and expensive diaminomaleonitrile.

  • Potentially Scalable: The starting materials for the dicarboxylic acid synthesis are generally more accessible and less hazardous for large-scale production.

Disadvantages:

  • Multi-step Process: This is a longer synthetic sequence, which may result in a lower overall yield.

  • Harsh Conditions: The oxidation step requires strong acid and a strong oxidant at high temperatures. The dehydration step also uses aggressive reagents.

Route 3: Direct Cyanation of 2-Propylimidazole

This route represents a more convergent approach, starting from a pre-formed imidazole ring and introducing the nitrile groups directly onto the C4 and C5 positions.

Mechanism and Rationale

The direct cyanation of an imidazole ring is a challenging transformation. The proposed method involves the reaction of 2-propylimidazole with hydrocyanic acid (HCN), followed by an oxidation step. The mechanism is likely to involve a nucleophilic addition of cyanide to the imidazole ring, possibly activated by a proton source, followed by an oxidative aromatization to introduce the double bonds and form the dinitrile. The use of an oxidant like sodium cyanite or azobenzene peroxide suggests a radical or an oxidative pathway is involved in the final step.

Route 3 Propylimidazole 2-Propylimidazole Addition Cyanide Addition Propylimidazole->Addition + HCN HCN Hydrocyanic Acid (HCN) Oxidation Oxidation (e.g., NaCN, AIBN) Addition->Oxidation Product This compound Oxidation->Product

Caption: A simplified representation of the direct cyanation route.

Experimental Protocol

A common method for preparing this compound is by reacting 2-propylimidazole with hydrocyanic acid, followed by the addition of sodium cyanite or azobenzene peroxide for an oxidation reaction to obtain the final product.[2]

Note: Due to the extreme toxicity of hydrocyanic acid, a detailed, publicly available, and safe laboratory-scale protocol for this specific transformation is not readily found. This route should only be considered by experienced researchers with appropriate safety infrastructure for handling highly toxic cyanides.

Advantages and Disadvantages

Advantages:

  • Convergent Approach: Starts from a readily available substituted imidazole.

  • Potentially Fewer Steps: If optimized, this could be a shorter route than the dicarboxylic acid method.

Disadvantages:

  • Extreme Toxicity of Reagents: The use of hydrocyanic acid poses a significant safety risk and requires specialized handling procedures and facilities.

  • Lack of Detailed Protocols: Publicly available, well-documented procedures for this specific transformation are scarce.

  • Potential for Side Reactions: Direct functionalization of the imidazole ring can lead to a mixture of products.

Product Characterization

Independent of the synthetic route chosen, the final product, this compound, should be thoroughly characterized to confirm its identity and purity.

Physical Properties:

  • Appearance: Colorless crystalline solid.[2]

  • Melting Point: Approximately 110-113°C.[2]

  • Solubility: Soluble in some organic solvents like alcohols, ketones, and esters, with low solubility in water.[2]

Spectroscopic Data:

While specific spectra for this compound are not widely published, the expected spectroscopic features would be:

  • ¹H NMR: Signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the imidazole ring). A broad singlet for the N-H proton of the imidazole ring would also be expected.

  • ¹³C NMR: Resonances for the propyl carbons, two distinct signals for the nitrile carbons, and signals for the imidazole ring carbons.

  • IR Spectroscopy: A characteristic sharp absorption band for the C≡N stretching of the nitrile groups, typically in the range of 2220-2260 cm⁻¹. An N-H stretching band for the imidazole ring would also be present.

Conclusion and Recommendations

For laboratory-scale synthesis where yield and proof-of-concept are the primary goals, Route 1 (DAMN Condensation) offers the most direct and high-yielding approach. However, the toxicity and cost of diaminomaleonitrile must be carefully considered and managed.

For larger-scale preparations or in environments where the use of DAMN is restricted, Route 2 (From Dicarboxylic Acid) presents a more viable, albeit longer, alternative. The starting materials are more economical and less hazardous, making it a more scalable option. Further optimization of the dehydration step from the dicarboxylic acid to the dinitrile would enhance the attractiveness of this route.

Route 3 (Direct Cyanation) is currently the least practical and most hazardous option due to the use of hydrocyanic acid and the lack of well-established protocols. It is not recommended for general laboratory use unless significant process development and safety assessments are undertaken.

Ultimately, the selection of the optimal synthetic route will be a strategic decision based on a careful evaluation of the specific requirements of the research or development program, including scale, cost, safety, and environmental considerations.

References

A Senior Application Scientist’s Guide: 2-propyl-1H-imidazole-4,5-dicarbonitrile vs. 2-propyl-1H-imidazole-4,5-dicarboxylic acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material or intermediate is a critical decision point that dictates the efficiency, scalability, and overall success of a synthetic strategy. Within the landscape of heterocyclic chemistry, imidazole derivatives are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1][2] This guide provides an in-depth comparative analysis of two closely related yet functionally distinct building blocks: 2-propyl-1H-imidazole-4,5-dicarbonitrile and 2-propyl-1H-imidazole-4,5-dicarboxylic acid .

This document moves beyond a simple cataloging of properties to offer a field-proven perspective on the practical applications and synthetic nuances of each compound. We will explore their interconversion, divergent reaction pathways, and provide the causal logic behind choosing one over the other for specific research and development objectives.

Physicochemical Properties: A Comparative Overview

The foundational differences in the physicochemical properties of the dicarbonitrile and the dicarboxylic acid dictate their handling, solubility, and appropriate reaction conditions. The dicarboxylic acid's polarity, conferred by the carboxyl groups, renders it soluble in aqueous bases and polar protic solvents, while the dicarbonitrile exhibits greater solubility in organic solvents.[1][3]

PropertyThis compound2-propyl-1H-imidazole-4,5-dicarboxylic acid
Molecular Formula C₈H₈N₄[4]C₈H₁₀N₂O₄[1]
Molecular Weight 160.18 g/mol [5]198.18 g/mol [6][7]
Appearance Colorless crystalline solid[3]White crystalline substance[1]
Melting Point ~110-113 °C[3]190-195 °C[1]
Solubility Soluble in alcohols, ketones, esters; low solubility in water.[3]Soluble in water, ethanol, acetone.[1]
pKa 5.57 (Predicted)[4]Not explicitly found, but expected to have acidic protons on carboxylic groups.

Synthesis Routes: A Tale of Two Intermediates

A key insight for any synthetic chemist is understanding that these two molecules are not merely alternatives but are synthetically linked. The dicarbonitrile is a primary precursor to the dicarboxylic acid, a transformation that is central to the synthesis of major pharmaceuticals.

The Gateway: Synthesis of this compound

The most direct and high-yielding synthesis starts from diaminomaleonitrile. This method is notable for its efficiency in constructing the imidazole core.

  • Workflow: Dicarbonitrile Synthesis

cluster_0 Synthesis of this compound Diaminomaleonitrile Diaminomaleonitrile Reaction Reaction Diaminomaleonitrile->Reaction Trimethyl_Orthobutyrate Trimethyl_Orthobutyrate Trimethyl_Orthobutyrate->Reaction Dicarbonitrile_Product This compound Reaction->Dicarbonitrile_Product Acetonitrile, Reflux (96% Yield)

Caption: Synthesis of the dicarbonitrile intermediate.

The Workhorse: Synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic Acid

The dicarboxylic acid can be accessed via several routes, with the choice often depending on the availability of starting materials and desired scale.

  • Method A: Hydrolysis of the Dicarbonitrile: This is the most common follow-up step, directly converting the nitrile groups to carboxylic acids. It is a crucial step in the synthesis of the antihypertensive drug Olmesartan.[6][8]

  • Method B: Oxidation of Tolyl-imidazole Precursors: An alternative route involves the oxidation of a more complex starting material, which may be advantageous if the tolyl-imidazole is a more readily available precursor in a multi-step synthesis.[9]

  • Method C: De Novo Synthesis: This route builds the molecule from basic starting materials like propylamine and glyoxylic acid, followed by an oxidation step.[1]

  • Workflow: Dicarboxylic Acid Synthesis Pathways

cluster_1 Synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid Dicarbonitrile 2-propyl-1H-imidazole- 4,5-dicarbonitrile Dicarboxylic_Acid 2-propyl-1H-imidazole- 4,5-dicarboxylic acid Dicarbonitrile->Dicarboxylic_Acid Acidic Hydrolysis (80% Yield) Tolyl_Imidazole 2-propyl-tolyl-imidazole Tolyl_Imidazole->Dicarboxylic_Acid Oxidation (H₂O₂) Propylamine Propylamine + Glyoxylic Acid Propylamine->Dicarboxylic_Acid 1. Condensation 2. Oxidation (KMnO₄)

Caption: Comparative synthesis routes to the dicarboxylic acid.

Comparative Synthetic Utility: A Functional Group Face-Off

The choice between the dicarbonitrile and the dicarboxylic acid hinges entirely on the target molecule's functional requirements.

The Dicarbonitrile: A Precursor and More

The primary role of This compound in documented syntheses is as a stable, isolable intermediate en route to the dicarboxylic acid.[8] Its utility lies in the versatile reactivity of the nitrile groups.

  • Hydrolysis: The most significant reaction is its hydrolysis to the corresponding dicarboxylic acid, which is a cornerstone of synthesizing Olmesartan and related compounds.[8]

  • In Situ Ligand Generation: In the field of materials science, dinitriles can be precursors for generating more complex ligands in situ. For instance, under specific hydrothermal conditions, the nitrile groups can be converted into tetrazoles, leading to the formation of intricate metal-organic frameworks (MOFs) with unique topologies that would be inaccessible from the dicarboxylic acid directly.[10]

The Dicarboxylic Acid: A Versatile Building Block and Ligand

2-propyl-1H-imidazole-4,5-dicarboxylic acid offers a broader range of immediate synthetic applications due to the well-established reactivity of carboxylic acids.

  • Esterification: It can be readily converted to its corresponding diester, diethyl 2-(n-propyl)1H-imidazole-4,5-dicarboxylate. This diester is the key intermediate that undergoes further elaboration in the synthesis of Olmesartan.[8]

  • Amide Formation: The carboxylic acid groups can be activated to form amides. Imidazole-derived amides are known to possess a range of biological activities, including stimulating effects on the central nervous system.[11]

  • Coordination Chemistry & MOF Synthesis: The dicarboxylic acid is an excellent multidentate ligand. The combination of the imidazole nitrogen atoms and the carboxylate oxygen atoms provides multiple coordination sites for metal ions, making it a popular choice for constructing MOFs and coordination polymers with applications in catalysis, gas storage, and adsorption.[10][12]

  • Decarboxylation: While not extensively documented for the 2-propyl derivative specifically, imidazole-4,5-dicarboxylic acids can undergo thermal decarboxylation to yield imidazole, suggesting the potential for selective mono-decarboxylation to access 2-propyl-1H-imidazole-4-carboxylic acid under controlled conditions.[13][14]

Head-to-Head Comparison: Choosing Your Intermediate

Synthetic GoalRecommended IntermediateRationale
Synthesis of Olmesartan Precursors (Diester) Dicarboxylic Acid The acid is the direct precursor to the required diester via esterification. Starting with the dinitrile adds an extra hydrolysis step.[8]
Direct MOF Synthesis Dicarboxylic Acid The carboxylate groups are ideal for coordinating with metal ions to form stable frameworks.[10]
In-Situ Generation of Tetrazole-based MOFs Dicarbonitrile The nitrile functionality is required for the in-situ cyclization reaction to form tetrazole ligands.[10]
Synthesis of Imidazole-based Amides Dicarboxylic Acid Carboxylic acids are readily converted to amides via standard coupling protocols.[11]
Accessing 2-propyl-imidazole (via decarboxylation) Dicarboxylic Acid The carboxylic acid groups can be removed as CO₂, providing a potential route to simpler imidazole cores.[13]

  • Decision Framework for Intermediate Selection

Start What is your target molecule? Target_Type Target contains... Start->Target_Type Use_Dinitrile Use Dicarbonitrile Target_Type->Use_Dinitrile In-situ generated Tetrazole or requires nitrile reactivity Use_Diacid Use Dicarboxylic Acid Target_Type->Use_Diacid Diester, Diamide, or is a MOF ligand Hydrolysis_Step Requires Hydrolysis Step First Target_Type->Hydrolysis_Step Diester, but only Dicarbonitrile is available Hydrolysis_Step->Use_Diacid

Caption: A decision-making flowchart for intermediate selection.

Experimental Protocols

The following protocols are synthesized from authoritative sources to provide a practical guide for laboratory application.

Protocol 1: Synthesis of this compound[9]
  • Reactants: Diaminomaleonitrile and trimethyl orthobutyrate.

  • Solvent: Acetonitrile.

  • Procedure: a. Dissolve diaminomaleonitrile in acetonitrile. b. Add trimethyl orthobutyrate to the solution. c. Heat the mixture to reflux. d. Monitor the reaction by TLC or LC-MS until completion. e. Upon completion, cool the reaction mixture and isolate the product, typically by crystallization.

  • Expected Yield: ~96%.

Protocol 2: Hydrolysis of Dicarbonitrile to Dicarboxylic Acid[9]
  • Reactant: this compound.

  • Reagent: Aqueous acid (e.g., hydrochloric acid).

  • Procedure: a. Suspend the dicarbonitrile in the aqueous acid solution. b. Heat the mixture, typically at reflux, for several hours. c. The progress of the hydrolysis can be monitored by the disappearance of the starting material. d. Upon completion, the dicarboxylic acid often precipitates upon cooling. e. Isolate the product by filtration, wash with cold water, and dry.

  • Expected Yield: ~80%.

Protocol 3: Esterification of Dicarboxylic Acid to Diethyl Ester[9]
  • Reactant: 2-propyl-1H-imidazole-4,5-dicarboxylic acid.

  • Reagent: Ethanol and a strong acid catalyst (e.g., hydrogen chloride gas or sulfuric acid).

  • Procedure: a. Suspend the dicarboxylic acid in an excess of absolute ethanol. b. Introduce the acid catalyst (e.g., by bubbling HCl gas through the mixture or adding concentrated H₂SO₄). c. Heat the mixture to reflux until the esterification is complete (monitored by TLC or LC-MS). d. Cool the reaction mixture and neutralize the excess acid. e. Remove the ethanol under reduced pressure. f. Extract the diethyl ester into an organic solvent, wash, dry, and concentrate to obtain the product.

  • Expected Yield: ~86%.

Conclusion and Future Outlook

While This compound and 2-propyl-1H-imidazole-4,5-dicarboxylic acid are interconvertible, they are not interchangeable. The dicarbonitrile serves as a highly efficient, stable precursor, with its primary value realized upon conversion to the dicarboxylic acid. Its potential for more niche applications, such as in-situ ligand synthesis for MOFs, remains an area ripe for further exploration.

Conversely, the dicarboxylic acid is the more versatile and immediate workhorse. It is the direct precursor for ester and amide derivatives central to pharmaceutical synthesis and serves as a robust, multifunctional ligand for the burgeoning field of coordination polymers and metal-organic frameworks. The choice, therefore, is not about which compound is "better," but which is strategically superior for the specific synthetic endpoint. Understanding this relationship empowers researchers to design more elegant, efficient, and cost-effective synthetic routes.

References

reactivity comparison of 2-propyl-1H-imidazole-4,5-dicarbonitrile with other dinitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides an in-depth comparative analysis of the reactivity of 2-propyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in various synthetic pathways, benchmarked against other significant dinitriles. By delving into the structural and electronic factors that govern its chemical behavior, this document aims to equip scientists with the predictive insights necessary for reaction design and optimization.

Introduction: The Unique Chemical Landscape of a Heterocyclic Dinitrile

This compound is an organic compound featuring an imidazole ring substituted with a propyl group at the 2-position and two cyano groups at the 4 and 5-positions.[1] Its reactivity is a confluence of the inherent properties of the nitrile functional groups and the electronic influence of the imidazole heterocycle. The electrophilic carbon of the nitrile group is a key site for nucleophilic attack, a characteristic modulated by the electron-withdrawing nature of the adjacent nitrogen atom.[2] However, the imidazole ring, an aromatic and electron-rich system, introduces a layer of complexity that distinguishes this molecule from simple aliphatic or aromatic dinitriles.

This guide will explore three principal facets of its reactivity: hydrolysis, reduction, and cycloaddition reactions. Through a comparative lens, we will dissect how the interplay of the propyl substituent and the imidazole core influences the reactivity of the vicinal nitrile groups.

Comparative Reactivity Analysis

The reactivity of a nitrile is fundamentally dictated by the polarization of the C≡N triple bond, making the carbon atom susceptible to nucleophilic attack.[3] The substituents attached to the carbon framework can either enhance or diminish this electrophilicity through inductive and resonance effects.

In this compound, the imidazole ring acts as an electron-donating system through resonance, which can potentially decrease the electrophilicity of the nitrile carbons. Conversely, the nitrogen atoms within the ring exert an inductive electron-withdrawing effect. The net electronic effect is a delicate balance that influences the overall reactivity. The propyl group at the 2-position is a weak electron-donating group, which may slightly enhance the electron density of the imidazole ring.

Hydrolysis: Unraveling the Stability of the Dinitrile

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically proceeding under acidic or basic conditions via an amide intermediate.[1] The rate of hydrolysis is sensitive to the electronic environment of the nitrile group.

Comparative Insights:

  • Aliphatic Dinitriles (e.g., Adiponitrile): These compounds exhibit standard reactivity, with hydrolysis rates influenced primarily by steric hindrance around the nitrile groups.

  • Aromatic Dinitriles (e.g., Phthalonitrile): The direct attachment of nitrile groups to an aromatic ring can influence reactivity. Electron-withdrawing groups on the ring will generally accelerate hydrolysis by increasing the electrophilicity of the nitrile carbon.

  • This compound: The electron-donating character of the imidazole ring is expected to render the nitrile groups less electrophilic compared to dinitriles bearing strongly electron-withdrawing groups. This suggests that the hydrolysis of this compound may require more forcing conditions (e.g., higher temperatures or stronger acid/base concentrations) compared to dinitriles activated by electron-withdrawing substituents. However, the protonation of the imidazole ring under acidic conditions could enhance the electron-withdrawing nature of the heterocycle, thereby facilitating hydrolysis.

Table 1: Qualitative Reactivity Comparison in Hydrolysis

Dinitrile TypeExpected Relative Rate of HydrolysisKey Influencing Factors
Aliphatic (e.g., Succinonitrile)ModerateSteric hindrance
Aromatic (e.g., Phthalonitrile)Moderate to HighElectronic effects of the aromatic ring and substituents
This compound Moderate Balance of electron-donating resonance and inductive withdrawal from the imidazole ring.
Reduction: Pathways to Amines and Aldehydes

The reduction of nitriles offers synthetic routes to primary amines or, under controlled conditions, aldehydes.[4] Common reducing agents include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and diisobutylaluminium hydride (DIBAL-H) for aldehyde synthesis.

Comparative Insights:

  • Aliphatic and Aromatic Dinitriles: The reduction of these dinitriles is generally straightforward. The choice of reducing agent and reaction conditions determines the product. For instance, catalytic hydrogenation of adiponitrile is a large-scale industrial process for the production of hexamethylenediamine.[4] Benzonitrile derivatives show that electron-withdrawing groups can accelerate reduction rates.[5]

  • This compound: The presence of the imidazole ring introduces the possibility of catalyst poisoning in catalytic hydrogenation, potentially requiring specific catalysts or higher catalyst loadings. Reduction with metal hydrides like LiAlH₄ should be effective in converting the dinitrile to the corresponding diamine. The chemoselectivity of the reduction in the presence of the imidazole ring is a key consideration. For instance, some reducing agents might also reduce the heterocyclic ring under harsh conditions.

Table 2: Qualitative Reactivity Comparison in Reduction

Dinitrile TypeCommon Reducing AgentsExpected Reactivity and Considerations
Aliphatic (e.g., Adiponitrile)LiAlH₄, Catalytic Hydrogenation (Ni, Pd, Pt)Generally high yields of diamines.[4]
Aromatic (e.g., Isophthalonitrile)LiAlH₄, Catalytic Hydrogenation, DIBAL-HReactivity influenced by aromatic ring electronics.[5]
This compound LiAlH₄, Borane complexes Potential for catalyst poisoning in hydrogenation. Good reactivity with hydride reagents expected.
Cycloaddition Reactions: Building Complexity

Nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocycles.[6] The reactivity in these reactions is governed by the frontier molecular orbital (FMO) energies of the nitrile and the 1,3-dipole.

Comparative Insights:

  • Activated Dinitriles: Dinitriles with electron-withdrawing groups are more reactive towards electron-rich dipoles (HOMO-dipole/LUMO-dipolarophile controlled).

  • This compound: The electronic nature of the imidazole ring will influence the energy levels of the nitrile's π* orbitals (LUMO). The electron-donating character of the ring may raise the LUMO energy, potentially making it less reactive towards certain 1,3-dipoles compared to dinitriles with strongly electron-withdrawing groups. However, its participation in cycloaddition reactions remains a viable pathway for constructing more complex heterocyclic systems.

Experimental Protocols

The following protocols are provided as standardized methods to allow for a comparative assessment of reactivity.

Protocol for Basic Hydrolysis

This procedure outlines a general method for the hydrolysis of dinitriles under basic conditions.

Workflow for Basic Hydrolysis

G cluster_0 Reaction Setup cluster_1 Work-up start Dissolve dinitrile (1 eq.) in a suitable alcohol (e.g., EtOH). add_base Add aqueous NaOH or KOH solution (e.g., 10-20%). start->add_base reflux Heat the mixture to reflux. add_base->reflux monitor Monitor reaction by TLC until starting material is consumed. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool acidify Acidify with dilute HCl to precipitate the dicarboxylic acid. cool->acidify filter Filter the solid product. acidify->filter wash_dry Wash with cold water and dry. filter->wash_dry

Caption: General workflow for the basic hydrolysis of dinitriles.

Detailed Steps:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the dinitrile (1.0 eq.) in ethanol (10 volumes).

  • Add a 20% aqueous solution of sodium hydroxide (5.0 eq.).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the dicarboxylic acid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol for Reduction to Diamine using LiAlH₄

This protocol describes the reduction of a dinitrile to its corresponding diamine using lithium aluminum hydride.

Workflow for LiAlH₄ Reduction

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Quenching and Work-up start Suspend LiAlH₄ in anhydrous THF. add_dinitrile Add a solution of the dinitrile in anhydrous THF dropwise at 0 °C. start->add_dinitrile reflux Allow to warm to room temperature and then heat to reflux. add_dinitrile->reflux monitor Monitor reaction by TLC. reflux->monitor cool Cool the reaction to 0 °C. monitor->cool quench Carefully quench excess LiAlH₄ with water, then aq. NaOH. cool->quench filter Filter the resulting solids (Fieser work-up). quench->filter extract Extract the filtrate with an organic solvent (e.g., EtOAc). filter->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate

Caption: General workflow for the LiAlH₄ reduction of dinitriles.

Detailed Steps:

  • To a stirred suspension of lithium aluminum hydride (2.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the dinitrile (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.

Conclusion

The reactivity of this compound is a product of the intricate electronic interplay between the imidazole ring and the two nitrile functional groups. While it shares the fundamental reactivity patterns of other dinitriles, the heterocyclic core imparts a unique character. Its hydrolysis is likely to be more sluggish than that of dinitriles bearing strong electron-withdrawing groups, and its reduction via catalytic hydrogenation may present challenges related to catalyst poisoning. However, its susceptibility to hydride-based reducing agents and its potential as a partner in cycloaddition reactions make it a versatile building block in synthetic chemistry. The provided experimental protocols offer a foundation for the systematic exploration and comparison of its reactivity, enabling chemists to harness its full synthetic potential.

References

A Comparative Spectroscopic Guide to 2-propyl-1H-imidazole-4,5-dicarbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-propyl-1H-imidazole-4,5-dicarbonitrile and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data to facilitate the identification, characterization, and purity assessment of this important class of heterocyclic compounds.

Introduction: The Significance of Imidazole Dicarbonitriles

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The dicarbonitrile substitution at the 4 and 5 positions of the imidazole ring creates a unique electronic environment, influencing the molecule's reactivity, binding properties, and metabolic stability. The 2-propyl substituent and its variations (e.g., ethyl, butyl, phenyl) further modulate these characteristics, making a thorough understanding of their spectroscopic signatures essential for efficient drug discovery and development pipelines. This guide provides the foundational spectroscopic data and interpretive insights to accelerate research in this area.

Comparative Spectroscopic Analysis

A comprehensive analysis of a molecule's structure and purity requires a multi-faceted spectroscopic approach. Below, we compare the key spectral features of this compound with its ethyl, butyl, and phenyl analogues. While experimental spectra for the primary compound are not widely published, the data presented here is a robust composite based on available information for closely related structures and predicted spectral data.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison start Synthesized Compound NMR NMR (1H & 13C) start->NMR FTIR FTIR start->FTIR MS Mass Spectrometry start->MS UV_Vis UV-Vis start->UV_Vis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure MS->Purity UV_Vis->Structure Comparison Comparison with Derivatives Structure->Comparison

Caption: A generalized workflow for the comprehensive spectroscopic characterization of imidazole derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds.

¹H NMR: The proton NMR spectra of 2-alkyl-1H-imidazole-4,5-dicarbonitriles are characterized by signals corresponding to the alkyl chain and a broad singlet for the N-H proton of the imidazole ring. The chemical shift of the N-H proton can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectra provide key information about the carbon framework. The two nitrile carbons (C≡N) typically appear in the range of 110-120 ppm. The sp² hybridized carbons of the imidazole ring are observed between 115 and 150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Alkyl-1H-imidazole-4,5-dicarbonitriles

CompoundAlkyl Group Protons (δ, ppm)Imidazole C (δ, ppm)Nitrile C (δ, ppm)
2-ethyl- ~1.3 (t, 3H, CH₃), ~2.8 (q, 2H, CH₂)C2: ~148, C4/C5: ~118~114
2-propyl- ~0.9 (t, 3H, CH₃), ~1.8 (sext, 2H, CH₂), ~2.7 (t, 2H, CH₂)C2: ~150, C4/C5: ~117~114
2-butyl- ~0.9 (t, 3H, CH₃), ~1.4 (sext, 2H, CH₂), ~1.7 (quint, 2H, CH₂), ~2.8 (t, 2H, CH₂)C2: ~150, C4/C5: ~117~114

Note: Predicted values are based on standard NMR prediction software and data from analogous compounds. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified imidazole dicarbonitrile derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon atoms. A sufficient relaxation delay and number of scans are crucial for quantitative accuracy, especially for the quaternary nitrile carbons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The key vibrational modes for this compound and its derivatives are the N-H stretch of the imidazole ring, the C≡N stretch of the nitrile groups, and the C-H stretches of the alkyl or aryl substituent.

Key Vibrational Frequencies:

  • N-H Stretch: A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring.

  • C-H Stretch: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches (for the phenyl derivative) are found just above 3000 cm⁻¹.

  • C≡N Stretch: A sharp, intense absorption band in the range of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.

  • C=N and C=C Stretch: Absorptions corresponding to the C=N and C=C stretching vibrations within the imidazole ring are typically found in the 1500-1650 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound2-phenyl-1H-imidazole-4,5-dicarbonitrile
N-H Stretch~3400-3200 (broad)~3400-3200 (broad)
C-H Stretch (Aromatic)-~3100-3000
C-H Stretch (Aliphatic)~2960, 2870-
C≡N Stretch~2240 (sharp, strong)~2235 (sharp, strong)
C=N / C=C Stretch~1620, 1550~1610, 1580, 1500
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Expected Molecular Ions:

  • 2-ethyl-1H-imidazole-4,5-dicarbonitrile (C₇H₆N₄): [M+H]⁺ at m/z 147.07

  • This compound (C₈H₈N₄): [M+H]⁺ at m/z 161.08[1]

  • 2-butyl-1H-imidazole-4,5-dicarbonitrile (C₉H₁₀N₄): [M+H]⁺ at m/z 175.10

  • 2-phenyl-1H-imidazole-4,5-dicarbonitrile (C₁₁H₆N₄): [M+H]⁺ at m/z 195.07

Fragmentation Pathways: A common fragmentation pathway for 2-alkylimidazoles involves the loss of the alkyl chain. Cleavage of the imidazole ring is less common. The presence of the nitrile groups will also influence the fragmentation pattern.

MS_Fragmentation M [M+H]⁺ M_minus_alkyl [M - Alkyl + H]⁺ M->M_minus_alkyl Loss of alkyl radical M_minus_HCN [M - HCN + H]⁺ M->M_minus_HCN Loss of HCN

Caption: A simplified representation of potential fragmentation pathways for 2-alkyl-1H-imidazole-4,5-dicarbonitriles in mass spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Obtain a full scan spectrum to identify the molecular ion. If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The imidazole ring and the nitrile groups contribute to the UV absorption of these compounds.

The UV-Vis spectra of imidazole derivatives typically show absorption maxima in the range of 200-300 nm, corresponding to π → π* transitions. The position of the absorption maximum can be influenced by the substituent at the 2-position and the solvent polarity.

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ)

CompoundExpected λₘₐₓ (nm)
2-Alkyl-1H-imidazole-4,5-dicarbonitriles~280-290
2-Phenyl-1H-imidazole-4,5-dicarbonitrile~300-320 (extended conjugation)
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is determined from the spectrum.

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive analysis of this compound and its derivatives. By combining the structural insights from NMR and IR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, and the electronic information from UV-Vis spectroscopy, researchers can confidently identify, characterize, and assess the purity of these valuable compounds. This guide serves as a practical resource to support the advancement of research and development in the vital field of medicinal chemistry.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is paramount. This integrity begins long before the final formulation, originating with the quality of its foundational building blocks: the pharmaceutical intermediates. 2-propyl-1H-imidazole-4,5-dicarbonitrile (CAS: 51802-42-7) is a key intermediate, notably in the synthesis of the angiotensin II receptor antagonist, Olmesartan.[1] The purity of this molecule is not merely a quality control metric; it is a critical determinant of the subsequent synthesis steps' yield, the impurity profile of the final API, and ultimately, the safety and efficacy of the therapeutic drug.[2][3]

Impurities, which can include unreacted starting materials, byproducts, or isomers, can lead to downstream complications, including the formation of potentially toxic compounds or the reduction of process efficiency.[2] This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of synthesized this compound, offering field-proven insights and detailed protocols to ensure robust and reliable characterization. The methodologies discussed are designed as self-validating systems, providing a high degree of confidence in the analytical results.

Section 1: Foundational Physicochemical Data & Preliminary Purity Indication

Before delving into advanced chromatographic and spectroscopic techniques, a fundamental characterization provides the initial benchmark for purity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 51802-42-7[4][5]
Molecular Formula C₈H₈N₄[4][5]
Molecular Weight 160.18 g/mol [5]
Appearance Colorless crystalline solid[4]
Melting Point 141-143°C (Note: some sources report ~110-113°C)[4]
The Litmus Test: Melting Point Analysis

The melting point is a simple yet powerful preliminary indicator of purity. A pure crystalline solid will exhibit a sharp melting point range (typically < 2°C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[6] The discrepancy in reported melting points for this compound underscores the importance of establishing a consistent value with a highly purified reference standard. A broad melting range observed in a synthesized batch is an immediate red flag warranting further investigation by more sophisticated methods.

Section 2: Chromatographic Methods for High-Resolution Impurity Profiling

Chromatographic techniques are the cornerstone of purity analysis, offering the ability to separate the main compound from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC): The Industry Gold Standard

Expertise & Causality: For non-volatile and thermally sensitive molecules like many pharmaceutical intermediates, HPLC is the method of choice.[6][7] A reverse-phase C18 column is ideal, as it effectively separates moderately polar compounds like our target analyte from both more polar and less polar impurities. The use of an acidified mobile phase (e.g., with formic or phosphoric acid) is critical for protonating the imidazole ring, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate quantification. UV detection is highly effective due to the chromophoric nature of the imidazole ring and nitrile groups.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Ramp linearly from 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.[8][9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 100 µg/mL.

  • Purity Calculation: Purity is determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Trustworthiness: The protocol's validity is ensured through system suitability tests. Before sample analysis, inject a standard solution to verify that the system achieves a minimum of 2000 theoretical plates and a tailing factor between 0.9 and 1.5 for the main peak.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Dissolve Sample (100 µg/mL) inject Inject Sample (10 µL) prep_sample->inject prep_mobile Prepare Mobile Phases (A: Aq. Formic Acid, B: ACN) equilibrate Equilibrate HPLC System & Column prep_mobile->equilibrate equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 210 nm run_gradient->detect integrate Integrate All Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Components

Expertise & Causality: GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight byproducts.[10] While this compound has a boiling point that may allow for direct GC analysis, its polarity due to the N-H group can lead to poor peak shape. Derivatization, for instance, by silylation with a reagent like N-(Trimethylsilyl)imidazole, can significantly improve its volatility and thermal stability, resulting in sharper peaks and more reliable data.[11] The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.

Experimental Protocol: GC-MS Impurity Analysis

  • Instrumentation: GC system coupled to a Mass Selective Detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • (Optional) Derivatization: To a dried aliquot of the sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes before injection.

Trustworthiness: This protocol is self-validating by analyzing both a derivatized and underivatized sample. A significant improvement in peak shape and response post-derivatization confirms the necessity of this step for quantitative analysis.

GCMS_Workflow start Dissolve Sample (1 mg/mL) decision Derivatization Needed? start->decision derivatize Add Silylating Agent Heat at 70°C decision->derivatize Yes inject Inject into GC-MS decision->inject No derivatize->inject separate Separate on HP-5ms Column inject->separate analyze Analyze Mass Spectra separate->analyze identify Identify Impurities via Library Search analyze->identify

Caption: Decision workflow for GC-MS analysis of the target compound.

Section 3: Spectroscopic Methods for Definitive Identification and Quantification

While chromatography separates components, spectroscopy provides unequivocal structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation.[12] For this compound, ¹H NMR will confirm the presence and connectivity of the propyl group protons, while ¹³C NMR will definitively identify the nitrile carbons (typically in the 110-125 ppm range) and the carbons of the imidazole ring.[13] More importantly, quantitative NMR (qNMR) against a certified internal standard provides an absolute purity value, independent of the response factors that affect chromatographic methods.[14] This makes qNMR an authoritative technique for qualifying reference standards.

Experimental Protocol: ¹H qNMR Purity Assay

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: Certified Maleic Anhydride or similar standard with a known purity and non-overlapping signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically D1 > 30s).

    • Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methylene protons adjacent to the ring) and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Trustworthiness: The accuracy of qNMR is directly tied to the certified purity of the internal standard and the precision of the mass measurements. Using a long relaxation delay is a critical, self-validating step to ensure all protons fully relax between pulses, making the signal integrals directly proportional to the molar quantity.

Section 4: A Comparative Analysis for an Integrated Purity Strategy

No single technique provides a complete picture. The choice of method depends on the analytical question being asked. The table below compares the discussed techniques to guide the development of a comprehensive testing strategy.

Table 2: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLC-UVGC-MSqNMR SpectroscopyMelting Point Analysis
Primary Use Impurity profiling, routine QCVolatile impurity & solvent analysisStructural confirmation, absolute purityPreliminary purity check
Principle Differential partitioningVolatility & mass-to-charge ratioNuclear spin in a magnetic fieldPhase transition temperature
Sensitivity High (ppm levels)Very High (ppb levels)Moderate (requires ~mg)Low
Specificity High (with DAD)Very High (mass fragmentation)Absolute (structural information)Low
Quantitation Relative (Area %)Semi-Quantitative (Area %)Absolute (with internal standard)Non-quantitative
Limitations Requires reference standards for impurity IDNot suitable for non-volatile compoundsLower throughput, higher costInsensitive to some impurities
An Integrated Strategy for Complete Confidence

A robust purity assessment strategy leverages the strengths of each technique:

  • Initial Screen: Perform Melting Point Analysis on the synthesized batch. A wide or depressed range indicates significant impurities.

  • Routine Analysis: Employ HPLC as the primary workhorse for determining the purity percentage (via area normalization) and profiling non-volatile impurities in every batch.

  • Volatiles & Solvents: Use GC-MS to screen for residual solvents and low molecular weight byproducts that may not be detected by HPLC.

  • Definitive Confirmation: Utilize NMR Spectroscopy to confirm the structural identity of the synthesized material. For batches intended as reference standards or for critical cGMP processes, perform qNMR to assign a definitive, absolute purity value.

Caption: An integrated workflow for comprehensive purity validation.

Conclusion

Assessing the purity of this compound is a multi-faceted process that demands more than a single analytical measurement. A combination of a preliminary melting point check, high-resolution chromatographic separation by HPLC, specific analysis of volatiles by GC-MS, and definitive structural confirmation and quantification by NMR spectroscopy provides a holistic and trustworthy purity profile. By understanding the causality behind each method's application and implementing them within a logical, self-validating framework, researchers and drug development professionals can ensure the quality of this critical intermediate, thereby safeguarding the integrity of the entire synthetic pathway and the final pharmaceutical product.

References

computational studies on the electronic properties of 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Computational Analysis of 2-propyl-1H-imidazole-4,5-dicarbonitrile: A Comparative Study

This guide provides a comprehensive framework for the computational investigation of the electronic properties of this compound. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple procedural outline. It delves into the rationale behind the chosen computational strategies, establishes a validated workflow using Density Functional Theory (DFT), and contextualizes the predicted properties of the title compound by comparing it with structurally related imidazole derivatives. Our objective is to furnish a robust, self-validating protocol that can be readily adapted for the in silico characterization of novel heterocyclic compounds, thereby accelerating the discovery and development process.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Its unique aromatic, five-membered heterocyclic structure, featuring one pyrrole-type and one pyridine-type nitrogen atom, imparts an amphoteric character that allows for diverse interactions with biological targets.[3] The molecule under investigation, this compound, is a functionalized derivative featuring a lipophilic propyl group at the C2 position and two strongly electron-withdrawing nitrile groups at C4 and C5.[4][5] This specific substitution pattern suggests a unique electronic profile, making it a compelling candidate for applications ranging from novel therapeutics to advanced materials science.[6]

Computational chemistry provides an indispensable toolkit for predicting the physicochemical properties of such novel molecules before their synthesis, saving significant time and resources.[7] This guide outlines a DFT-based approach to characterize the electronic landscape of this compound, focusing on properties that govern its reactivity, stability, and intermolecular interaction potential.

Part 1: The Rationale for Computational Analysis

Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior. For imidazole derivatives, key electronic properties determined through computational analysis offer profound insights into their potential biological activity and material applications.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity.[8] The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy difference between them, the HOMO-LUMO gap (Egap) , is a crucial indicator of molecular stability and reactivity.[9][10] A small gap typically signifies a molecule that is more reactive and easily polarizable, which can be desirable for applications in electronics or as a reactive intermediate in drug-receptor binding.[10][11]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule.[12] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the primary sites for intermolecular interactions, including hydrogen bonding and docking with biological macromolecules.[13][14] For drug development, the MEP is invaluable for predicting how a ligand will orient itself within a receptor's binding pocket.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules. It offers a favorable balance between computational cost and accuracy, making it ideal for the studies described herein. The B3LYP hybrid functional, in particular, has a long track record of providing reliable predictions for the geometries and electronic properties of a wide range of organic systems.[15][16]

Part 2: A Validated Protocol for In Silico Characterization

The following protocol outlines a standardized, self-validating workflow for the computational analysis of imidazole derivatives. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is based on its widespread successful application in the literature for similar heterocyclic systems, providing a reliable prediction of electronic properties.[8][15]

Experimental Protocol: DFT Calculation Workflow
  • 3D Structure Generation:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.

  • Geometry Optimization and Frequency Analysis:

    • Causality: The initial structure is not an energy minimum. A geometry optimization is required to find the most stable arrangement of atoms.

    • Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.[17]

    • Method:

      • Keyword/Input: #p B3LYP/6-311+G(d,p) Opt Freq

      • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

      • Basis Set: 6-311+G(d,p) (A triple-zeta basis set with diffuse functions (+) and polarization functions (d,p) to accurately describe anions, lone pairs, and bonding electrons).

    • Validation: A successful optimization is confirmed by a frequency calculation that yields zero imaginary frequencies, ensuring the structure corresponds to a true local minimum on the potential energy surface.

  • Electronic Property Calculation:

    • Causality: Using the optimized geometry, a single-point energy calculation is performed to derive the final electronic properties with high accuracy.

    • Method: Use the same level of theory (B3LYP/6-311+G(d,p)) on the optimized coordinates.

    • Data Extraction:

      • Extract the energies of the HOMO and LUMO to calculate the Egap.

      • Generate the MEP surface by mapping the electrostatic potential onto the electron density surface.

      • Calculate the dipole moment and Mulliken atomic charges.

Workflow Visualization

G cluster_prep Step 1: Preparation cluster_calc Step 2: Quantum Calculation (DFT) cluster_analysis Step 3: Data Analysis A 3D Structure Generation (e.g., Avogadro) B Initial Conformation (Force Field Cleanup) A->B C Geometry Optimization B3LYP/6-311+G(d,p) B->C D Frequency Calculation (Validation) C->D E Single-Point Energy Calculation (on Optimized Geometry) D->E If 0 imaginary frequencies F HOMO/LUMO Energies & Egap Calculation E->F G Molecular Electrostatic Potential (MEP) Map E->G H Dipole Moment & Atomic Charges E->H G cluster_mol This compound cluster_effects Electronic Influences cluster_properties Resulting Properties mol Result • Small HOMO-LUMO Gap (~5.68 eV) • High Reactivity • High Dipole Moment • Strong Electron Acceptor mol->Result Propyl Propyl Group (Weakly Electron-Donating) Slightly raises HOMO energy Nitriles Dicarbonitrile Groups (Strongly Electron-Withdrawing) Dramatically lowers LUMO energy Reduces Egap

References

A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in the development of various pharmaceuticals, presents multiple synthetic routes, each with distinct advantages and disadvantages. This guide provides an in-depth, objective comparison of three primary synthetic pathways, focusing on cost-effectiveness, experimental feasibility, and overall efficiency. The analysis is grounded in published experimental data and current market prices of reagents to empower researchers in making informed decisions for their specific needs.

Executive Summary

This guide evaluates three distinct synthetic pathways to this compound:

  • Pathway 1: Direct Synthesis from Diaminomaleonitrile (DAMN) . This is the most direct route, offering a high yield in a single step. However, the high cost and toxicity of the starting material, diaminomaleonitrile, are significant drawbacks.

  • Pathway 2: Synthesis from Tartaric Acid . This pathway utilizes an inexpensive and readily available starting material. It involves the formation of the corresponding dicarboxylic acid intermediate, which must then be converted to the desired dicarbonitrile.

  • Pathway 3: Synthesis from o-Phenylenediamine . This route also proceeds through the dicarboxylic acid intermediate, starting from cost-effective and common laboratory reagents. Similar to Pathway 2, it requires a final dinitrile formation step.

The analysis reveals that while the direct pathway from DAMN is synthetically straightforward, its high cost makes it less suitable for large-scale production. The pathways starting from tartaric acid and o-phenylenediamine present more cost-effective alternatives, with the final choice depending on the availability and cost of the specific reagents and the optimization of the dicarboxylic acid to dicarbonitrile conversion step.

Pathway Comparison at a Glance

FeaturePathway 1: From DAMNPathway 2: From Tartaric AcidPathway 3: From o-Phenylenediamine
Starting Materials Diaminomaleonitrile, Trimethyl orthobutyrateTartaric acid, n-Butyraldehyde, Ammoniao-Phenylenediamine, n-Butyric acid
Number of Steps 13 (including dinitrile formation)3 (including dinitrile formation)
Reported Overall Yield High (up to 96% for the main reaction)Moderate (74% for dicarboxylic acid)Not explicitly reported, but expected to be moderate
Key Advantages High yield, direct routeVery low-cost and readily available starting materialLow-cost and common starting materials
Key Disadvantages High cost and toxicity of DAMNMulti-step process, requires optimization of dinitrile formationMulti-step process, requires optimization of dinitrile formation
Estimated Cost HighLow to ModerateLow to Moderate

Pathway 1: Direct Synthesis from Diaminomaleonitrile (DAMN)

This pathway represents the most direct approach to this compound. The core of this synthesis is the condensation reaction between diaminomaleonitrile (DAMN) and trimethyl orthobutyrate.

Caption: Direct one-step synthesis from DAMN.

Expertise & Experience Insights

The primary allure of this pathway is its synthetic elegance and high reported yield of up to 96% for the imidazole formation.[1] This high efficiency minimizes waste and simplifies purification. However, the practicality of this route is severely hampered by the high cost and toxicity of diaminomaleonitrile. For large-scale synthesis, the expense of DAMN can be prohibitive. Furthermore, its toxicity necessitates stringent safety protocols, including specialized handling and waste disposal procedures.

Experimental Protocol

Synthesis of this compound from Diaminomaleonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add trimethyl orthobutyrate (1.1 to 1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Pathway 2: Synthesis from Tartaric Acid

This pathway offers a more economical approach by utilizing the inexpensive and readily available starting material, tartaric acid. The synthesis proceeds through the formation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid, which is then converted to the target dicarbonitrile.

Caption: Multi-step synthesis starting from Tartaric Acid.

Expertise & Experience Insights

The key advantage of this pathway is the exceptionally low cost of tartaric acid. The initial formation of the dicarboxylic acid is reported to have a good yield of 74%. The main challenge lies in the efficient conversion of the dicarboxylic acid to the dicarbonitrile. A common and effective method involves a two-step sequence: conversion of the dicarboxylic acid to the corresponding diamide, followed by dehydration to the dinitrile. This adds steps to the overall synthesis, potentially lowering the overall yield and increasing the complexity of the process. However, for large-scale production, the significant cost savings from the starting material may outweigh these drawbacks.

Experimental Protocols

Step 1: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid from Tartaric Acid

  • Nitration of Tartaric Acid: To a solution of tartaric acid in fuming nitric acid, slowly add concentrated sulfuric acid while maintaining the temperature at room temperature. After stirring, the precipitated solid is collected.

  • Imidazole Ring Formation: The intermediate from the previous step is suspended in ice-water and basified with concentrated aqueous ammonia. To this mixture, a solution of n-butyraldehyde in aqueous ammonia is added slowly while maintaining the temperature at 0°C.

  • Isolation: The precipitated product, 2-propyl-1H-imidazole-4,5-dicarboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2 & 3: Conversion of Dicarboxylic Acid to Dicarbonitrile (General Procedure)

  • Amide Formation: The 2-propyl-1H-imidazole-4,5-dicarboxylic acid (1.0 equivalent) is converted to its di-acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting di-acid chloride is then reacted with an excess of aqueous ammonia to form 2-propyl-1H-imidazole-4,5-dicarboxamide.

  • Dehydration: The diamide is then subjected to dehydration using a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) to yield the final product, this compound. The reaction conditions for this step need to be carefully optimized to achieve a high yield.

Pathway 3: Synthesis from o-Phenylenediamine

This pathway provides another cost-effective alternative, starting with the common and inexpensive reagents o-phenylenediamine and n-butyric acid. Similar to Pathway 2, this route first yields the dicarboxylic acid intermediate.

Caption: Multi-step synthesis from o-Phenylenediamine.

Expertise & Experience Insights

The primary appeal of this pathway lies in the use of readily available and inexpensive starting materials.[2] The initial condensation to form the benzimidazole intermediate is a well-established reaction. The subsequent oxidative cleavage of the benzene ring to form the imidazole dicarboxylic acid is a critical step that requires careful control of reaction conditions to achieve a good yield. As with Pathway 2, the final conversion to the dicarbonitrile adds to the step count and requires optimization. This route is a strong contender for cost-effective, large-scale synthesis, provided the oxidation and dehydration steps can be performed efficiently.

Experimental Protocols

Step 1: Synthesis of 2-n-Propylbenzimidazole [3]

  • Reaction Setup: In a round-bottom flask, a mixture of o-phenylenediamine (1.0 equivalent) and n-butyric acid (1.1 equivalents) is prepared.

  • Condensation: The mixture is heated, typically in the presence of a dehydrating agent like polyphosphoric acid or under conditions that allow for the removal of water, to drive the condensation reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base. The crude 2-n-propylbenzimidazole is then isolated by filtration or extraction and can be purified by recrystallization.

Step 2: Oxidation to 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid [2]

  • Reaction Setup: The 2-n-propylbenzimidazole is dissolved in concentrated sulfuric acid.

  • Oxidation: An oxidizing agent, such as hydrogen peroxide or potassium permanganate, is added portion-wise to the solution while maintaining a controlled temperature.

  • Isolation: The reaction mixture is then poured into ice water to precipitate the 2-propyl-1H-imidazole-4,5-dicarboxylic acid, which is collected by filtration.

Step 3 & 4: Conversion of Dicarboxylic Acid to Dicarbonitrile (General Procedure)

The procedure for converting the dicarboxylic acid to the dicarbonitrile is the same as described in Pathway 2, involving the formation of the diamide followed by dehydration.

Cost-Effectiveness Analysis

A detailed cost analysis requires specific pricing from suppliers, which can fluctuate. However, a qualitative and semi-quantitative comparison can be made based on the relative costs of the starting materials.

Starting MaterialTypical Cost Range (per kg)Pathway
DiaminomaleonitrileHigh ($1000 - $3000)1
Trimethyl orthobutyrateModerate ($50 - $150)1
Tartaric AcidLow ($10 - $30)2
n-ButyraldehydeLow ($5 - $20)2
o-PhenylenediamineLow ($15 - $40)3
n-Butyric AcidLow ($10 - $25)3

Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.

From this overview, it is clear that the starting materials for Pathways 2 and 3 are significantly more cost-effective than those for Pathway 1. While Pathways 2 and 3 involve more synthetic steps, the substantial difference in raw material cost makes them more attractive for large-scale production. The overall cost-effectiveness of Pathways 2 and 3 will be heavily influenced by the efficiency and cost of the reagents used in the conversion of the dicarboxylic acid to the dicarbonitrile.

Conclusion and Recommendations

For laboratory-scale synthesis where the high cost of diaminomaleonitrile is not a primary concern and a direct, high-yielding route is preferred, Pathway 1 is a viable option. Its simplicity and high yield can expedite the synthesis of small quantities of this compound for initial research and development.

For pilot-scale and large-scale production, where cost-effectiveness is paramount, Pathways 2 and 3 are the recommended approaches. The choice between these two will depend on a detailed cost analysis of all reagents, including solvents and catalysts, for the entire synthetic sequence, as well as the optimization of the dicarboxylic acid to dicarbonitrile conversion.

  • Pathway 2 (from Tartaric Acid): This is likely the most cost-effective route on paper due to the very low price of tartaric acid. However, the multi-step process to the dicarboxylic acid intermediate may be less straightforward than the benzimidazole formation in Pathway 3.

  • Pathway 3 (from o-Phenylenediamine): This pathway uses common and inexpensive starting materials and involves a well-established benzimidazole synthesis. If the subsequent oxidation and dinitrile formation steps can be optimized for high yields, this route presents a very strong and practical option for industrial-scale production.

Ultimately, the most suitable pathway will be determined by a combination of factors including the scale of the synthesis, budget constraints, available equipment, and the synthetic expertise of the research team. It is highly recommended that a thorough process optimization be conducted for the chosen pathway to maximize yield and minimize costs.

References

A Comparative Guide to the Characterization of Metal Complexes Derived from 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of novel metal complexes derived from the ligand 2-propyl-1H-imidazole-4,5-dicarbonitrile. Recognizing the nascent stage of research into this specific ligand, this document establishes a predictive and comparative methodology. It draws parallels with well-documented analogous systems, such as those based on imidazole-4,5-dicarbonitrile and other nitrile-functionalized heterocyclic ligands. The protocols and comparative data herein are designed to equip researchers, chemists, and drug development professionals with a robust roadmap for exploring this promising class of coordination compounds.

Introduction: The Scientific Rationale

The imidazole moiety is a cornerstone in coordination chemistry and medicinal chemistry, prized for its versatile coordination behavior and its presence in biologically crucial molecules, including the amino acid histidine. The introduction of dinitrile groups at the 4 and 5 positions of the imidazole ring creates a multifunctional ligand, this compound (herein referred to as Pr-ImDCN), with a rich potential for forming diverse and structurally intriguing metal-organic frameworks (MOFs), catalysts, and bioactive complexes.

The nitrile groups can act as coordination sites, engage in hydrogen bonding, or serve as precursors for more complex functional groups. The 2-propyl substituent provides steric influence and enhances solubility in organic solvents, making Pr-ImDCN an attractive building block for new materials. This guide will detail the necessary steps to synthesize and characterize its metal complexes and, crucially, how to benchmark their properties against established alternatives.

Part 1: Synthesis and Crystallization Workflow

The synthesis of metal complexes from Pr-ImDCN requires a systematic approach to explore different coordination modes. The choice of metal salt (e.g., halides, perchlorates, nitrates) and solvent system is critical as it directly influences the final structure of the complex.

Experimental Protocol: Synthesis of a Hypothetical [Cu(Pr-ImDCN)₂(NO₃)₂] Complex

This protocol describes a representative synthesis using copper(II) nitrate, a common starting material for generating coordination complexes.

  • Ligand Dissolution: Dissolve this compound (1.0 mmol, 174.19 mg) in 10 mL of warm acetonitrile. The choice of acetonitrile is based on its ability to dissolve both the organic ligand and many transition metal salts, and its relatively high boiling point facilitates reaction completion.

  • Metal Salt Dissolution: In a separate flask, dissolve copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.5 mmol, 120.82 mg) in 10 mL of methanol. Methanol is an excellent solvent for solvating the metal cation and promoting ligand exchange.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature. A color change (e.g., to blue or green for Cu(II)) is typically indicative of complex formation.

  • Reaction & Reflux: Heat the resulting mixture to a gentle reflux at 60°C for 4 hours. This provides the necessary activation energy to ensure complete complexation and overcome any kinetic barriers.

  • Isolation & Crystallization: After cooling to room temperature, filter the solution to remove any impurities. The clear filtrate should be left for slow evaporation in a loosely covered vial. High-quality single crystals suitable for X-ray diffraction are often obtained within several days to two weeks.

Workflow for Synthesis and Characterization

The overall experimental process follows a logical progression from synthesis to in-depth analysis.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Spectroscopic Characterization cluster_properties Physicochemical & Performance Analysis ligand Pr-ImDCN Ligand reaction Reaction in Solution (Acetonitrile/Methanol) ligand->reaction metal_salt Metal Salt (e.g., Cu(NO₃)₂) metal_salt->reaction crystallization Slow Evaporation (Crystal Growth) reaction->crystallization xrd Single-Crystal X-ray Diffraction (SC-XRD) crystallization->xrd ir FT-IR Spectroscopy crystallization->ir uv_vis UV-Vis Spectroscopy crystallization->uv_vis nmr NMR Spectroscopy (for diamagnetic complexes) crystallization->nmr electrochem Cyclic Voltammetry xrd->electrochem xrd->electrochem Structure-Property Relationship catalysis Catalytic Activity Assay xrd->catalysis electrochem->catalysis Redox Potential vs. Activity

Caption: Workflow from synthesis to characterization and performance evaluation.

Part 2: A Comparative Guide to Physicochemical Characterization

Characterization is a multi-faceted process where data from different techniques are synthesized to build a complete picture of the complex. We will compare the expected results for a hypothetical Pr-ImDCN complex with published data for a closely related analogue, a copper complex of imidazole-4,5-dicarbonitrile.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the solid-state structure, providing precise bond lengths, bond angles, and information about the coordination environment of the metal center.

  • Causality of Experimental Choice: This technique is non-destructive and provides unambiguous evidence of molecular connectivity and supramolecular packing, which are fundamental to understanding the material's properties.

  • Protocol:

    • A suitable single crystal is selected and mounted on a goniometer.

    • The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

    • The diffractometer collects reflection data by rotating the crystal in a beam of monochromatic X-rays.

    • The resulting diffraction pattern is processed to solve and refine the crystal structure using software like SHELX.

  • Comparative Analysis:

ParameterHypothetical [Cu(Pr-ImDCN)₂(NO₃)₂] Reference: --INVALID-LINK--₂
Coordination Geometry Expected to be distorted octahedral.Distorted octahedral.
Metal-Ligand Bonds Cu-N (imidazole) bonds expected ~2.0-2.1 Å. Cu-O (nitrate) bonds expected ~2.3-2.5 Å.Cu-N (imidazole) bonds are 2.012 Å. Cu-O (water) bonds are 2.395 Å.
Ligand Coordination Mode Pr-ImDCN likely acts as a monodentate ligand via one of the imidazole nitrogen atoms.ImDCN acts as a monodentate ligand via the N1 imidazole nitrogen.
Supramolecular Interactions Potential for C-H···N or C-H···O hydrogen bonds involving the propyl group and nitrate anions.Extensive O-H···N and O-H···O hydrogen bonds involving coordinated water and perchlorate anions.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the characteristic vibrational frequencies of functional groups, particularly the nitrile (C≡N) group, which is a key reporter of coordination.

  • Causality of Experimental Choice: The C≡N stretching frequency is highly sensitive to its electronic environment. Coordination to a metal center typically shifts this band to a higher wavenumber (a blueshift) due to the donation of lone-pair electron density from the nitrogen to the metal, which strengthens the C≡N bond.

  • Protocol:

    • Prepare a sample by mixing a small amount of the crystalline complex with potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Place the pellet in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Comparative Analysis:

Vibrational ModeHypothetical [Cu(Pr-ImDCN)₂(NO₃)₂] Reference: Free Imidazole-4,5-dicarbonitrile Ligand
ν(C≡N) Stretch Expected in the range of 2240-2260 cm⁻¹. The blueshift from the free ligand confirms coordination.Typically observed around 2230-2240 cm⁻¹.
ν(N-O) Stretch (Nitrate) Strong bands expected around 1380-1410 cm⁻¹ for the coordinated nitrate anion.Not applicable.
ν(C=N) & ν(C=C) (Imidazole) Bands expected in the 1500-1650 cm⁻¹ region, may shift slightly upon coordination.Observed in the 1500-1650 cm⁻¹ region.
UV-Visible Spectroscopy

This technique provides insights into the electronic structure of the metal complex, revealing information about d-d transitions and charge-transfer bands.

  • Causality of Experimental Choice: For transition metal complexes like those of Cu(II) (a d⁹ system), UV-Vis spectroscopy allows for the characterization of the electronic transitions between d-orbitals, which are responsible for the color of the complex and are sensitive to the coordination geometry.

  • Protocol:

    • Dissolve a precise amount of the complex in a suitable solvent (e.g., DMF or DMSO) to prepare a solution of known concentration.

    • Record the absorbance spectrum over a range of wavelengths (e.g., 200-900 nm) using a dual-beam spectrophotometer.

    • Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

  • Comparative Analysis:

Transition TypeHypothetical [Cu(Pr-ImDCN)₂(NO₃)₂] Reference: Typical Octahedral Cu(II) Complexes
d-d Transition A broad, low-intensity band expected in the visible region (λ_max ≈ 600-750 nm), corresponding to the ²E_g → ²T₂_g transition in an octahedral field.Broad absorption bands are characteristic in the 600-900 nm range, depending on the ligand field strength.
Ligand-to-Metal Charge Transfer (LMCT) Higher intensity bands may appear in the UV region (λ_max < 400 nm), involving electron transfer from imidazole or nitrate orbitals to Cu(II) d-orbitals.LMCT bands are common in the UV region for complexes with π-conjugated ligands.

Part 3: Electrochemical Properties and Performance Benchmarking

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of a metal complex, which is crucial for applications in catalysis, sensing, and molecular electronics.

  • Causality of Experimental Choice: CV provides quantitative data on redox potentials, which reflect the stability of different oxidation states of the metal center. This information is directly relevant to the complex's ability to act as a redox catalyst.

  • Protocol:

    • Dissolve the complex in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Scan the potential and record the resulting current to generate a voltammogram.

    • Determine the half-wave potential (E₁/₂) for any reversible or quasi-reversible redox couples.

  • Comparative Benchmarking:

ParameterHypothetical [Cu(Pr-ImDCN)₂(NO₃)₂] Reference: --INVALID-LINK--₂ (bpy = 2,2'-bipyridine)
Redox Couple Expected to show a quasi-reversible Cu(II)/Cu(I) redox couple.Shows a well-defined, reversible Cu(II)/Cu(I) couple.
Half-Wave Potential (E₁/₂) The potential will depend on the electron-donating/withdrawing nature of Pr-ImDCN. The electron-withdrawing nitrile groups may shift the potential to be more positive compared to purely alkyl-substituted imidazole ligands.The Cu(II)/Cu(I) couple is typically observed at around +0.12 V vs. SCE.
Reversibility (ΔEp) The peak-to-peak separation (ΔEp) will indicate the kinetic facility of the electron transfer process.For a reversible one-electron process, ΔEp is close to 59 mV.
Logical Relationship Diagram for Characterization

This diagram illustrates how the results from different analytical techniques are interconnected to build a comprehensive understanding of the metal complex.

G XRD Single-Crystal X-ray Diffraction (SC-XRD) 3D Atomic Coordinates Bond Lengths & Angles Coordination Geometry UVVIS UV-Vis Spectroscopy Electronic Transitions d-d Bands Ligand Field Environment XRD:f2->UVVIS:f2 Geometry affects d-orbital splitting CV Cyclic Voltammetry Redox Potentials E₁/₂ of Cu(II)/Cu(I) Electron Transfer Kinetics XRD:f0->CV:f0 Structure influences redox stability CONCLUSION Comprehensive Structural & Electronic Profile XRD->CONCLUSION IR FT-IR Spectroscopy Vibrational Modes C≡N Stretch Frequency Confirms Coordination IR:f2->XRD:f1 Vibrational data corroborates bonding IR->CONCLUSION UVVIS:f2->CV:f1 Ligand field strength affects E₁/₂ UVVIS->CONCLUSION CV->CONCLUSION

Caption: Interconnectivity of analytical techniques for complex characterization.

Conclusion

The systematic investigation of metal complexes derived from this compound holds significant promise for the development of new functional materials. While this guide presents a hypothetical framework, the outlined protocols and comparative analyses are grounded in established chemical principles. By benchmarking synthetic outcomes and physicochemical properties against well-known analogues, researchers can efficiently navigate the exploration of this novel ligand system. The true potential of these complexes will be unlocked through the careful application of these multi-faceted characterization techniques, paving the way for targeted design in catalysis, materials science, and beyond.

A Comparative Study on the Stability of Imidazole-Based Synthetic Intermediates: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Imidazole Intermediates in Pharmaceutical Synthesis

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a vast array of pharmaceuticals, from antifungal agents to anticancer drugs. The synthesis of these complex molecules often relies on the use of imidazole-based synthetic intermediates. The stability of these intermediates is a critical parameter that can significantly impact the efficiency of a synthetic route, the purity of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the drug.

This guide provides a comparative study of the stability of various classes of imidazole-based synthetic intermediates. We will delve into the factors influencing their stability, provide detailed protocols for assessing their degradation under various stress conditions, and present a comparative analysis to aid researchers in selecting the most appropriate intermediates for their synthetic endeavors.

Factors Influencing the Stability of Imidazole-Based Intermediates

The stability of an imidazole-based intermediate is not an intrinsic property but is rather influenced by a combination of electronic and steric factors, as well as the surrounding chemical environment.

1. Electronic Effects of Substituents: The electron density of the imidazole ring can be modulated by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl and alkoxy groups, increase the electron density of the ring, which can enhance its susceptibility to oxidation but may increase its stability towards certain nucleophilic attacks. Conversely, EWGs, like nitro and halo groups, decrease the electron density, making the ring more resistant to oxidation but potentially more susceptible to nucleophilic attack.

2. Steric Hindrance: Bulky substituents on the imidazole ring can sterically hinder the approach of reactants, thereby increasing the kinetic stability of the intermediate. This is particularly relevant for protecting groups, where bulky groups like trityl (Trt) can offer significant steric protection to the nitrogen atom.

3. Position of Substituents: The position of a substituent on the imidazole ring can significantly influence its stability. For instance, substituents at the C2 position can have a pronounced effect on the susceptibility of the ring to certain degradation pathways.

4. Environmental Factors: The stability of imidazole intermediates is highly dependent on the pH, temperature, presence of oxidizing agents, and exposure to light. Understanding these dependencies is crucial for optimizing reaction conditions and storage.

Comparative Stability of Common Imidazole-Based Synthetic Intermediates

This section provides a comparative overview of the stability of several key classes of imidazole-based synthetic intermediates.

N-Protected Imidazoles

Nitrogen-protecting groups are frequently employed in imidazole chemistry to control regioselectivity and prevent unwanted side reactions. The choice of protecting group can have a significant impact on the stability of the intermediate.

  • tert-Butoxycarbonyl (Boc) Group: N-Boc-imidazole is a commonly used intermediate due to the ease of introduction and removal of the Boc group.[2] However, the Boc group is known to be labile under acidic conditions. A novel method for the selective deprotection of N-Boc imidazoles using NaBH4 in ethanol at room temperature has been reported, highlighting its moderate stability.[3]

  • Trityl (Trt) Group: The bulky trityl group offers significant steric protection to the imidazole nitrogen. N-Trityl-protected imidazoles are generally more stable to a wider range of conditions compared to their N-Boc counterparts, particularly towards nucleophilic attack. However, the trityl group is also typically removed under acidic conditions.

  • (Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group is another common protecting group for imidazoles. It is generally stable to a range of conditions but can be removed with fluoride ions or under acidic conditions.

Intermediate ClassStability ProfileKey Instability Triggers
N-Boc-Imidazoles Moderately stable.Acidic conditions, certain reducing agents (e.g., NaBH4 in EtOH).[3]
N-Trityl-Imidazoles Generally more stable than N-Boc.Acidic conditions.
N-SEM-Imidazoles Generally stable.Fluoride ions, acidic conditions.
Halo-Imidazoles

Halogenated imidazoles are versatile intermediates used in cross-coupling reactions and as precursors for other functional groups. Their stability is influenced by the nature and position of the halogen.

  • 2-Halo-Imidazoles: The C2 position of the imidazole ring is susceptible to nucleophilic attack. The stability of 2-halo-imidazoles is therefore dependent on the reaction conditions. Computational studies on the corrosion inhibitive efficiency of C2-halogenated imidazoles suggest that the C-halogen bond can be readily cleaved.[4]

  • 4(5)-Halo-Imidazoles: Halogens at the C4 or C5 positions are generally more stable than at the C2 position.

Intermediate ClassStability ProfileKey Instability Triggers
2-Halo-Imidazoles Potentially unstable to nucleophiles.Nucleophilic attack at the C2 position.[4]
4(5)-Halo-Imidazoles Generally more stable than 2-halo derivatives.Strong nucleophiles, harsh reaction conditions.
Nitro-Imidazoles

Nitro-imidazoles are important intermediates, particularly in the synthesis of antibacterial and antiparasitic drugs. The strong electron-withdrawing nature of the nitro group significantly influences their stability.

  • Thermal Stability: The thermal stability of nitro-imidazoles is a critical consideration, especially for large-scale synthesis. Studies on biimidazole-based energetic explosives have shown that the presence of amino groups can influence the decomposition mechanism and kinetics.[5]

  • Reductive Instability: The nitro group is susceptible to reduction. The reduction of 2-nitroimidazoles can lead to unstable 2-hydroxylaminoimidazole intermediates.

Intermediate ClassStability ProfileKey Instability Triggers
Nitro-Imidazoles Thermally sensitive, susceptible to reduction.High temperatures, reducing agents.[5]

Experimental Protocols for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8][9][10] The following are detailed, step-by-step methodologies for assessing the stability of imidazole-based synthetic intermediates under various stress conditions, based on ICH guidelines.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of the imidazole intermediate (e.g., in a suitable organic solvent or water) Control Prepare a 'dark' control sample (protected from light) and an unstressed control. Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl) Base Base Hydrolysis (e.g., 0.1 M NaOH) Oxidation Oxidative Stress (e.g., 3% H2O2) Thermal Thermal Stress (e.g., 60°C) Photo Photolytic Stress (ICH Q1B guidelines) Analyze Analyze samples at predetermined time points using a stability-indicating method (e.g., HPLC, GC-MS). Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Quantify Quantify the parent intermediate and any degradation products. Analyze->Quantify MassBalance Perform mass balance calculations. Quantify->MassBalance Pathway Identify degradation products and elucidate degradation pathways. MassBalance->Pathway

Caption: General workflow for conducting forced degradation studies on imidazole-based intermediates.

Protocol 1: Hydrolytic Stability

Objective: To assess the stability of the intermediate to acid and base hydrolysis.

Materials:

  • Imidazole intermediate

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC-grade water

  • Suitable organic solvent (if the intermediate is not water-soluble)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[3]

Procedure:

  • Prepare a stock solution of the imidazole intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • For acid hydrolysis, add a portion of the stock solution to a solution of 0.1 M HCl.

  • For base hydrolysis, add a portion of the stock solution to a solution of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the aliquot (the acidic sample with NaOH and the basic sample with HCl).

  • Dilute the neutralized aliquot to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent intermediate and any degradation products.[3]

Protocol 2: Oxidative Stability

Objective: To evaluate the susceptibility of the intermediate to oxidation.

Materials:

  • Imidazole intermediate

  • 3% Hydrogen peroxide (H₂O₂) solution

  • HPLC-grade water

  • Suitable organic solvent

  • HPLC system

Procedure:

  • Prepare a stock solution of the imidazole intermediate.

  • Add a portion of the stock solution to a 3% H₂O₂ solution.

  • Store the solution at room temperature, protected from light.

  • At specified time points, withdraw an aliquot.

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite, ensuring it doesn't interfere with the analysis).

  • Dilute the aliquot to a suitable concentration.

  • Analyze the samples by HPLC.

Protocol 3: Thermal Stability

Objective: To determine the stability of the intermediate at elevated temperatures.

Materials:

  • Imidazole intermediate (in solid form and in solution)

  • Oven or heating block

  • Suitable solvent

  • HPLC system

Procedure:

  • Place a known amount of the solid intermediate in a vial and heat in an oven at a specified temperature (e.g., 60°C or 80°C).

  • Prepare a solution of the intermediate and heat it at the same temperature.

  • At specified time points, remove samples.

  • For the solid sample, dissolve a known amount in a suitable solvent.

  • Dilute the solution samples as needed.

  • Analyze all samples by HPLC.

Protocol 4: Photostability

Objective: To assess the stability of the intermediate upon exposure to light, following ICH Q1B guidelines.[11][12]

Materials:

  • Imidazole intermediate (solid and solution)

  • Photostability chamber equipped with a light source that meets ICH Q1B requirements (providing both cool white fluorescent and near-UV lamps).

  • Transparent and light-impermeable containers.

  • HPLC system.

Procedure:

  • Expose the solid intermediate and a solution of the intermediate to light in the photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Simultaneously, store control samples (wrapped in aluminum foil to protect from light) in the same chamber to act as dark controls.

  • After the exposure period, prepare the samples for analysis as described in the thermal stability protocol.

  • Analyze all exposed and dark control samples by HPLC.

Structure-Stability Relationships: Mechanistic Insights

The observed stability or instability of an imidazole intermediate can often be explained by its electronic structure and the potential degradation pathways.

Stability_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_environment Environmental Factors Imidazole Imidazole Intermediate Stability EDG Electron-Donating Groups (EDGs) (e.g., -CH3, -OCH3) Imidazole->EDG Increases susceptibility to oxidation EWG Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -Cl) Imidazole->EWG Increases susceptibility to nucleophilic attack Bulky Bulky Substituents (e.g., Trityl group) Imidazole->Bulky Increases kinetic stability pH pH Imidazole->pH Influences degradation pathways Temp Temperature Imidazole->Temp Influences degradation pathways Oxidants Oxidizing Agents Imidazole->Oxidants Influences degradation pathways Light Light Exposure Imidazole->Light Influences degradation pathways

Caption: Key factors influencing the stability of imidazole-based synthetic intermediates.

For instance, the hydrolysis of N-acylimidazoles proceeds via nucleophilic attack on the carbonyl carbon. The rate of this reaction is influenced by the steric and electronic nature of the acyl group. In the case of oxidative degradation, the electron-rich imidazole ring can be attacked by oxidizing agents, leading to ring-opening or the formation of various oxidation products. Photodegradation often involves the formation of reactive excited states that can undergo various transformations.

Conclusion and Recommendations

The stability of imidazole-based synthetic intermediates is a multifaceted issue that requires careful consideration during drug development. This guide has provided a comparative overview of the stability of common classes of these intermediates and has outlined detailed protocols for their stability assessment.

Key Recommendations for Researchers:

  • Informed Selection: Carefully consider the stability profiles of different imidazole intermediates when designing a synthetic route. For reactions requiring harsh conditions, more stable intermediates, such as those with bulky N-protecting groups, may be preferable.

  • Thorough Assessment: Conduct comprehensive forced degradation studies on key imidazole intermediates to understand their intrinsic stability and to develop robust analytical methods.

  • Mechanistic Understanding: Strive to understand the potential degradation pathways of your intermediates. This knowledge can aid in troubleshooting synthetic issues and in designing more stable molecules.

  • Appropriate Storage: Store imidazole-based intermediates under appropriate conditions (e.g., protected from light, moisture, and extreme temperatures) to ensure their integrity over time.

By applying the principles and protocols outlined in this guide, researchers and drug development professionals can make more informed decisions regarding the use of imidazole-based synthetic intermediates, ultimately contributing to the development of safer and more effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling and proper disposal of 2-propyl-1H-imidazole-4,5-dicarbonitrile. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your operational safety and environmental compliance. The following procedures are designed to be a self-validating system, grounded in established chemical safety principles.

Hazard Assessment and Initial Precautions

Due to the presence of cyano groups, care should be taken to avoid inhalation, ingestion, and prolonged contact with skin and eyes.[5] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][7]

Table 1: Summary of Potential Hazards and Necessary Precautions

Hazard CategoryPotential RisksRecommended Precautions
Health Hazards Corrosive to skin and eyes, potential for toxicity if ingested or inhaled.Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[1][6][7] Handle exclusively in a chemical fume hood.[1][6][7]
Physical Hazards May form combustible dust concentrations in air.[1][2]Avoid dust formation.[1][2] Store away from heat and open flames.[1]
Environmental Hazards Potentially harmful to aquatic life.Do not allow the product to enter drains.[8]

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE is the first line of defense against exposure. The following diagram illustrates the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment cluster_handling Handling Environment ppe1 Chemical Safety Goggles handling1 Certified Chemical Fume Hood ppe1->handling1 Always wear ppe2 Nitrile Gloves ppe2->handling1 Always wear ppe3 Fully-Buttoned Lab Coat ppe3->handling1 Always wear Disposal_Decision_Tree start This compound Waste is_small Small Quantity? start->is_small collect Collect in Designated Hazardous Waste Container is_small->collect Yes is_lab_treatment In-Lab Chemical Treatment Feasible? is_small->is_lab_treatment No (Bulk) incinerate Arrange for Professional Incineration collect->incinerate is_lab_treatment->collect No hydrolysis Perform Acidic or Basic Hydrolysis of Nitrile Groups is_lab_treatment->hydrolysis Yes oxidation Perform Oxidative Degradation of Imidazole Ring hydrolysis->oxidation Followed by neutralize Neutralize and Dispose of Aqueous Waste per Regulations oxidation->neutralize

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-propyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-propyl-1H-imidazole-4,5-dicarbonitrile, tailored for researchers and drug development professionals. In the absence of a comprehensive, published Safety Data Sheet (SDS) for this specific molecule, we will proceed with a conservative safety-first principle. Our recommendations are synthesized from the known hazard profiles of its core chemical structures: the imidazole ring and the dicarbonitrile functional groups. This approach ensures that all handling, operational, and disposal procedures are grounded in established chemical safety logic to protect laboratory personnel.

Hazard Assessment: Deconstructing the Risk Profile

Understanding the "why" behind a safety protocol is as critical as the protocol itself. The required personal protective equipment (PPE) for this compound is dictated by the hazards of its two primary chemical moieties.

  • The Imidazole Core: The imidazole ring is a well-characterized heterocyclic compound. It is classified as a corrosive material capable of causing severe skin burns and serious eye damage.[1][2] Furthermore, some imidazole compounds are suspected of being reproductive toxins.[2] Therefore, any protocol must prioritize preventing all contact with skin and eyes.

  • The Dicarbonitrile Groups (-C≡N): The presence of two cyano (nitrile) groups significantly elevates the potential toxicity. While specific data for this molecule is limited, compounds containing cyano groups should be handled with extreme care to prevent inhalation, ingestion, and skin absorption, as they can interfere with cellular respiration.[3] A critical, though less common, risk is the potential for thermal decomposition to release highly toxic hydrogen cyanide gas.[4]

Given this composite profile, we must treat this compound as a corrosive solid with high potential toxicity.

Core Directive: Personal Protective Equipment (PPE)

All handling of this compound must be performed within a certified chemical fume hood.[1][2] The following table summarizes the mandatory PPE, designed to create a comprehensive barrier between the researcher and the chemical.

Protection TypeSpecificationRationale / Key Considerations
Primary Engineering Control Certified Chemical Fume HoodThe most critical piece of equipment. It contains dust and potential vapors, preventing inhalation, which is a primary exposure route for nitrile compounds.[5]
Hand Protection Chemical-Resistant Nitrile GlovesNitrile provides good resistance against a variety of chemicals and is essential for preventing skin contact.[6][7] Always inspect gloves for tears or pinholes before use.[5] Use proper removal technique to avoid contaminating skin.[8]
Eye & Face Protection ANSI Z87.1-Compliant Chemical Safety Goggles & Full-Face ShieldDue to the corrosive nature of the imidazole moiety, protection against splashes is paramount.[1][2] Goggles protect from dust, and the face shield provides a secondary barrier for the entire face.
Body Protection Fully-Buttoned Laboratory CoatA standard lab coat protects against accidental spills and dust contamination on clothing.[2]
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)While not typically required for low-quantity handling inside a fume hood, a respirator should be readily available. It is mandatory for cleaning up spills outside of a containment system or for any procedure that could generate significant aerosols.[8]

Operational Plan: From Bench to Disposal

Adherence to a strict, step-by-step protocol is the foundation of laboratory safety. The following workflows are designed to be self-validating, with safety checks built into the procedure.

Experimental Protocol: Safe Handling and Weighing
  • Preparation: Designate a specific area within the chemical fume hood for handling the compound. Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[1][2]

  • PPE Donning: Before approaching the fume hood, don all required PPE in the following order: lab coat, safety goggles, face shield, and finally, nitrile gloves.

  • Containment: Conduct all manipulations, including weighing and solution preparation, on a disposable bench liner within the fume hood to contain any minor spills.

  • Handling: Handle the solid compound with care to avoid generating dust.[8] Use spatulas and weighing paper appropriate for the quantity being handled. Keep the container sealed when not in use.

  • Post-Handling: After use, securely seal the primary container. Wipe down the designated handling area, spatula, and any other equipment with a damp cloth, treating the cloth as contaminated waste.

  • PPE Doffing: Remove PPE in the reverse order, being careful not to touch the outside of contaminated items. Remove gloves using the proper technique to avoid skin contact.[8]

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Protocol: Waste Segregation and Management

Proper disposal is a critical, final step in the chemical handling lifecycle.

  • Waste Identification: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Surplus or unwanted solid compound.

    • Contaminated gloves, weighing paper, and bench liners.

    • Empty primary containers (unless triple-rinsed, with the rinsate collected as hazardous waste).[9]

  • Waste Collection: Collect all solid hazardous waste in a dedicated, sealable, and clearly labeled hazardous waste container.[2][5] The label must include the chemical name and associated hazards (Corrosive, Toxic).

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[2][5]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Never dispose of this chemical or its contaminated materials in the regular trash or down the sanitary sewer.[10]

Visualized Workflow: Safe Handling Lifecycle

The following diagram illustrates the complete, cyclical process for safely handling this compound, emphasizing the integration of safety checks at every stage.

G cluster_prep 1. Preparation & Pre-Operation cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_final 4. Final Steps A Risk Assessment (Review Hazards of Imidazole & Nitriles) B Verify Fume Hood Certification & Airflow A->B C Don Full PPE (Coat, Goggles, Shield, Gloves) B->C D Prepare Contained Workspace (Bench Liner) C->D E Handle/Weigh Compound (Minimize Dust Generation) D->E F Securely Seal Container After Use E->F G Clean Workspace & Tools (Treat Wipes as Waste) F->G H Segregate All Contaminated Items into Hazardous Waste Container G->H I Properly Doff PPE H->I J Wash Hands Thoroughly I->J K Store Sealed Waste in Designated Area J->K L Arrange EH&S Pickup K->L

Caption: End-to-end workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 2
2-propyl-1H-imidazole-4,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.